Product packaging for 1H-1,4,7-Triazonine zinc complex(Cat. No.:CAS No. 64560-65-2)

1H-1,4,7-Triazonine zinc complex

货号: B3329909
CAS 编号: 64560-65-2
分子量: 194.6 g/mol
InChI 键: WYWKJKYEDAUKAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The 1H-1,4,7-Triazonine zinc complex (CAS 64560-65-2) is a coordination compound with the molecular formula C6H15N3Zn and a molecular weight of 194.6 g/mol . This complex features a zinc ion coordinated by a nine-membered 1H-1,4,7-triazonine macrocyclic ligand, a structure of significant interest in supramolecular and coordination chemistry . Macrocyclic ligands like the triazonine scaffold are known for their "macrocyclic effect," which can confer enhanced stability to metal complexes due to the pre-organization of donor atoms, making them valuable for developing stable catalytic systems and functional materials . Zinc, as an essential biological trace element, plays critical roles as a cofactor in numerous enzymes and is involved in gene regulation and immune function . Complexes of zinc are therefore widely investigated as models for biological processes . More broadly, zinc complexes have demonstrated considerable utility in diverse research areas, serving as effective catalysts for organic transformations such as the synthesis of tetrazoles and showing potential in biological applications including antimicrobial and anticancer agent development . The investigation of novel ligand scaffolds like 1H-1,4,7-triazonine is fundamental for advancing the understanding of zinc coordination chemistry and for tuning the properties of the resulting complexes for specific research applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3Zn B3329909 1H-1,4,7-Triazonine zinc complex CAS No. 64560-65-2

属性

IUPAC Name

1,4,7-triazonane;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.Zn/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWKJKYEDAUKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704803
Record name 1,4,7-Triazonane--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64560-65-2
Record name 1,4,7-Triazonane--zinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Zinc with 1,4,7-Triazacyclononane Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of zinc(II) ions with 1,4,7-triazacyclononane (TACN) and its derivatives. Zinc is a vital trace element in human physiology, playing crucial roles in thousands of proteins and enzymes due to its unique chemical properties, such as its lack of redox activity and its flexibility in adopting various coordination geometries.[1][2] The macrocyclic ligand 1,4,7-triazacyclononane has proven to be an exceptional chelator for zinc(II), forming highly stable and kinetically inert complexes. This unique stability has made zinc-TACN complexes valuable scaffolds in diverse research areas, from mimicking the active sites of metalloenzymes to the development of novel therapeutic and diagnostic agents.[3][4][5] This document details the synthesis, structural characteristics, thermodynamic and kinetic properties, and key experimental methodologies pertinent to the study of these important compounds.

Synthesis and Coordination of Zinc-TACN Complexes

The synthesis of zinc(II)-TACN complexes is typically a straightforward process involving the reaction of a zinc(II) salt (e.g., Zn(NO₃)₂, ZnCl₂, Zn(OTf)₂) with the TACN ligand or its derivative in a suitable solvent like methanol or water.[6][7] The high affinity of the tridentate TACN ligand for zinc(II) ensures that complex formation is generally quantitative.[8] The resulting complexes are often crystalline powders, facilitating their characterization.[9] Derivatives of TACN, including those with functionalized pendant arms or bridged bis(TACN) structures, are synthesized to tune the properties of the resulting zinc complexes for specific applications, such as creating dinuclear zinc centers that can mimic the active sites of hydrolytic enzymes.[6][10]

G cluster_reactants Reactants cluster_process Process cluster_product Product Zn_salt Zinc(II) Salt (e.g., Zn(NO₃)₂, ZnCl₂) Mixing Mixing & Stirring (Methanol or Water, RT) Zn_salt->Mixing TACN_ligand TACN or Derivative (in solution) TACN_ligand->Mixing Complex [Zn(TACN)]²⁺ Complex Mixing->Complex Quantitative Formation Isolation Isolation (e.g., Crystallization) Complex->Isolation Final_Product Crystalline Product Isolation->Final_Product

Caption: General workflow for the synthesis of a Zinc-TACN complex.

Structural and Spectroscopic Characterization

Zinc(II) has a filled d-orbital, making it spectroscopically challenging to study directly.[11] Therefore, characterization of its complexes relies heavily on techniques that probe the ligand environment and the overall structure.

Coordination Geometry: X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.[12][13] Zinc(II) in TACN complexes typically exhibits a coordination number of five or six. With the parent TACN ligand, zinc often adopts a distorted five-coordinate geometry (trigonal bipyramidal or square pyramidal), with the three nitrogen atoms of the macrocycle and two additional ligands (e.g., water, anions) completing the coordination sphere.[14] The use of N-methylated derivatives like 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN) can lead to a six-coordinate, pseudo-octahedral geometry, allowing for the coordination of two or even three water molecules.[3][4] This flexibility is a hallmark of zinc chemistry.[1] In dinuclear complexes with bridged TACN ligands, each zinc center is typically bound by one macrocyclic unit, with remaining sites occupied by solvent molecules or bridging ligands.[6][15]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure and dynamics of diamagnetic zinc-TACN complexes in solution.[16][17] ¹H and ¹³C NMR spectra provide clear evidence of complexation, with signals shifting significantly compared to the free ligand.[9] The symmetry of the complex in solution can often be deduced from the number and pattern of signals. For instance, the methylene protons of the TACN ring can become non-equivalent upon complexation, leading to more complex splitting patterns.[11]

Table 1: Representative Structural Parameters for Zinc-TACN Complexes

Complex Coordination Geometry Zn-N Bond Length (Å) Zn-(Other) Bond Length (Å) Reference
[ZnCl₂(C₉H₇NO)₂] Distorted Tetrahedral N/A Zn-O: 1.968 - 1.999 [14]
[Zn₂(Me₃tacn)₂(H₂O)₄(PhOPO₃)]²⁺ Six-coordinate (Not specified) (Not specified) [4]
[Zn₂(EM5)(μ-Cl)₃]²⁺ (EM5 = bis(TACN) ligand) Face-shared bioctahedral (Not specified) (Not specified) [15]

| [Zn(A1)₂(H₂O)₂] (A1 = hydroxypyridinecarboxylate) | Octahedral | N/A | Zn-O: (varied) |[18] |

Note: Specific bond lengths for the TACN nitrogen atoms were not always detailed in the provided search results, which often focused on the overall structure or other coordinated ligands.

Thermodynamic and Kinetic Properties

Thermodynamic Stability: Zinc(II) complexes with TACN and its derivatives exhibit high thermodynamic stability.[19] This stability is a manifestation of the chelate and macrocyclic effects, where the pre-organized, tridentate nature of the TACN ligand leads to a highly favorable enthalpy and entropy of complexation.[19] The stability constants of these complexes are typically determined using potentiometric titrations.[10][20] The high stability ensures that the complexes remain intact under physiological conditions, a critical requirement for drug development.[8] Furthermore, the zinc center in these complexes can act as a Lewis acid, and coordinated water molecules exhibit lowered pKₐ values, making them effective nucleophiles at neutral pH.[3]

Kinetic Properties and Catalytic Activity: While thermodynamically stable, some zinc-TACN complexes are kinetically reactive in a controlled manner, making them excellent catalysts. They have been extensively studied as models for hydrolytic metalloenzymes, particularly phosphatases.[4][8] The complex [Zn(Me₃-TACN)(H₂O)₂]²⁺, for example, is active in the transesterification of RNA model substrates like 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[3][4][8] The reactivity of these complexes is highly pH-dependent, often showing a bell-shaped profile that reflects the pKₐ values of the coordinated water molecules.[3][4]

G Zn_TACN [Zn(TACN)(H₂O)₂]²⁺ (Catalyst) Pre_Complex Pre-reactive Complex Substrate Coordination Zn_TACN->Pre_Complex + HPNP HPNP HPNP Substrate (Phosphate Diester) HPNP->Pre_Complex TS Transition State Nucleophilic Attack Pre_Complex->TS Deprotonation of Coordinated H₂O Products Cleavage Products TS->Products P-O Bond Cleavage Regen_Cat Regenerated Catalyst Products->Regen_Cat - Products Regen_Cat->Zn_TACN Re-solvation

Caption: Proposed mechanism for HPNP hydrolysis by a Zn-TACN complex.

Table 2: Selected Thermodynamic and Kinetic Data for Zinc-TACN Complexes

Complex/System Parameter Value Conditions Reference
[Zn(Me₃-TACN)]²⁺ pKₐ₁ 8.13 For coordinated water [3]
[Zn(Me₃-TACN)]²⁺ pKₐ₂ 11.28 For coordinated water [3]
[Zn(Me₃-TACN)]²⁺ + HPNP k_Zn 0.064 M⁻¹s⁻¹ Second-order rate constant for HPNP cleavage at 40°C [3][8]
Zn(II) with bis(TACN) (L1) log K (ML) (Stable complex formed) Potentiometric titration in aqueous solution [10]
Zn(II) with bis(TACN) (L2) log K (ML) (Stable complex formed) Potentiometric titration in aqueous solution [10]

| Zn(II) with bis(TACN) (L3) | log K (ML) | (Stable complex formed) | Potentiometric titration in aqueous solution |[10] |

Key Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method for determining protonation constants of ligands and stability constants of metal complexes in solution.[21][22][23]

Methodology:

  • Solution Preparation: Prepare stock solutions of the TACN ligand, zinc(II) salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KCl, NaClO₄) is added to maintain a constant ionic strength.[23][24]

  • Electrode Calibration: Calibrate the glass electrode system by titrating a known concentration of strong acid with the standard strong base. This allows for the determination of the standard electrode potential (E₀) and a correction factor for the liquid junction potential.[23]

  • Ligand Titration: Titrate a solution containing the ligand and strong acid with the standard base. This allows for the calculation of the ligand's protonation constants (pKₐ values).[21]

  • Metal-Ligand Titration: Titrate a solution containing the ligand, the zinc(II) salt, and strong acid with the standard base. Titrations are typically performed at various metal-to-ligand ratios.[10][23]

  • Data Analysis: The titration data (volume of titrant vs. potential/pH) is processed using specialized computer programs. The software performs a non-linear least-squares fit to the data to refine the protonation and stability constants (log K) that best describe the experimental curves.[23][25]

G Prep Prepare Solutions (Metal, Ligand, Acid, Base, Electrolyte) Calib Calibrate Electrode (Acid-Base Titration) Prep->Calib Ligand_T Titrate Ligand + Acid with Base Calib->Ligand_T Metal_T Titrate Metal + Ligand + Acid with Base Calib->Metal_T Data_Acq Record EMF/pH vs. Volume of Titrant Ligand_T->Data_Acq Metal_T->Data_Acq Analysis Computer Analysis (Non-linear least-squares fit) Data_Acq->Analysis Results Determine pKₐ and log K (Stability Constants) Analysis->Results

References

Structural Elucidation of Novel 1H-1,4,7-Triazonine Zinc Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and characterization of novel coordination complexes are foundational to advancements in medicinal chemistry and materials science. This technical guide outlines a comprehensive methodology for the structural elucidation of a novel class of compounds: 1H-1,4,7-Triazonine zinc derivatives. Due to the nascent stage of research into this specific heterocyclic system, this document provides a robust framework based on established analytical techniques for analogous N-heterocyclic zinc complexes. It is designed to equip researchers with the necessary experimental protocols and data interpretation strategies to confidently synthesize and characterize these new chemical entities. The guide covers synthetic procedures, detailed characterization protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography, and presents expected quantitative data in a structured format. Furthermore, it visualizes experimental workflows and relevant biological signaling pathways to provide context for potential applications in drug development.

Introduction

The 1H-1,4,7-Triazonine ring system, a nine-membered unsaturated heterocycle containing three nitrogen atoms, represents an intriguing scaffold for coordination chemistry. Its potential to act as a tridentate ligand offers a unique electronic and steric environment for metal coordination. Zinc, an essential trace element, plays critical catalytic and structural roles in thousands of human proteins.[1] Zinc complexes are integral to numerous biological processes, and their dysregulation is implicated in various diseases, making novel zinc-binding molecules a subject of intense research for therapeutic applications.[2][3]

The coordination of 1H-1,4,7-Triazonine to a zinc(II) center is anticipated to yield complexes with novel geometries and reactivity. The d¹⁰ electronic configuration of the Zn(II) ion allows for flexible coordination geometries, typically tetrahedral, trigonal bipyramidal, or octahedral, depending on the ligand's structure and the surrounding environment.[1][4] This guide provides a systematic approach to synthesize and definitively determine the three-dimensional structure of these novel derivatives, a critical step for understanding their structure-activity relationships and exploring their potential in drug design and catalysis.

Experimental Workflow and Methodologies

The structural elucidation of a novel 1H-1,4,7-Triazonine zinc derivative follows a logical progression from synthesis to comprehensive characterization using multiple spectroscopic and analytical techniques.

G Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_elucidation Final Elucidation ligand_synth 1H-1,4,7-Triazonine Ligand Synthesis complex_synth Complexation with Zn(II) Salt ligand_synth->complex_synth purification Purification & Crystallization complex_synth->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms xray Single-Crystal X-ray Diffraction purification->xray elemental Elemental Analysis purification->elemental elucidation Final Structural Confirmation nmr->elucidation ms->elucidation xray->elucidation elemental->elucidation

Caption: General experimental workflow for synthesis and structural elucidation.

Experimental Protocols

Protocol 1: Synthesis of a Representative [Zn(1H-1,4,7-Triazonine)Cl₂] Complex

This protocol is a generalized procedure adapted from methods for synthesizing zinc complexes with N-heterocyclic ligands.[5][6][7]

  • Ligand Preparation: Dissolve the synthesized 1H-1,4,7-Triazonine ligand (1.0 mmol) in 15 mL of methanol with stirring.

  • Metal Salt Solution: In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.0 mmol, 0.136 g) in 10 mL of methanol.

  • Complexation: Add the ZnCl₂ solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Reflux the resulting mixture at 65°C for 4 hours. Monitor the reaction progress using thin-layer chromatography.

  • Isolation: After completion, reduce the solvent volume under vacuum until a precipitate forms. Cool the mixture in an ice bath.

  • Purification: Collect the solid product by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., acetonitrile or a methanol/diethyl ether mixture).[8]

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy provides crucial information about the ligand's framework and its coordination to the zinc ion.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified complex in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The absence of a signal corresponding to the ligand's NH proton and shifts in the signals of adjacent protons can indicate coordination.[10]

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to observe shifts in carbon resonances upon complexation, providing further evidence of metal-ligand interaction.

  • 2D NMR (COSY, HSQC): Perform two-dimensional experiments (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously and confirm the connectivity within the ligand framework.

Protocol 3: Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.[11][12]

  • Sample Preparation: Prepare a dilute solution (approx. 10 µM) of the complex in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Identify the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The observed isotopic pattern should match the theoretical pattern for a zinc-containing compound.[13]

Protocol 4: Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[14][15]

  • Crystal Selection: Select a suitable single crystal of the complex and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).[9]

  • Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, coordination geometry around the zinc center, and intermolecular interactions.[15]

Data Presentation and Interpretation

The data obtained from the analytical techniques described above are compiled to build a complete picture of the novel complex's structure. The following tables present the type of quantitative data expected from these analyses.

Table 1: Representative NMR Spectroscopic Data

This table shows hypothetical ¹H and ¹³C NMR chemical shift data for the free 1H-1,4,7-Triazonine ligand and its zinc complex in DMSO-d₆. Shifts upon complexation are indicative of coordination.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Free Ligand [Zn(L)Cl₂]
H/C-2,96.857.15
H/C-3,87.207.45
H/C-5,63.103.40
N-H9.50 (broad)Absent
Table 2: Representative High-Resolution Mass Spectrometry Data

This table illustrates the expected ESI-MS data for a hypothetical complex with the formula C₆H₇N₃ZnCl₂. The isotopic distribution is a key identifier for zinc-containing fragments.[13]

Ion Formula Calculated m/z Observed m/z Assignment
[C₆H₇N₃⁶⁴ZnCl₂ + H]⁺271.9332271.9335[M+H]⁺
[C₆H₇N₃⁶⁶ZnCl₂ + H]⁺273.9309273.9311[M+H]⁺ Isotope
[C₆H₇N₃⁶⁴ZnCl]⁺236.9672236.9675[M-Cl]⁺
Table 3: Representative X-ray Crystallographic Data

This table summarizes typical crystallographic data obtained for a zinc coordination complex, defining its geometry and packing.[16][17]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.294
b (Å) 10.199
c (Å) 17.345
β (º) 105.49
Coordination Geometry Distorted Tetrahedral
Bond Length: Zn-N1 (Å) 2.030
Bond Length: Zn-N4 (Å) 2.029
Bond Length: Zn-Cl1 (Å) 2.227
Bond Length: Zn-Cl2 (Å) 2.245
Bond Angle: N1-Zn-N4 (º) 104.4
Bond Angle: Cl1-Zn-Cl2 (º) 110.7

Context in Drug Development: Zinc Signaling Pathways

Understanding the potential biological targets of novel zinc derivatives is crucial for drug development. Zinc ions act as intracellular second messengers, modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][18] Novel zinc-coordinating compounds could potentially modulate these pathways, offering new therapeutic strategies.

G Simplified Zinc-Modulated Signaling receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras zinc_complex 1H-1,4,7-Triazonine Zinc Derivative (Modulator) zinc_complex->pi3k Inhibition or Activation akt AKT zinc_complex->akt Inhibition or Activation erk ERK zinc_complex->erk Inhibition or Activation pi3k->akt nucleus Nucleus akt->nucleus raf Raf ras->raf mek MEK raf->mek mek->erk erk->nucleus response Cell Proliferation & Survival nucleus->response

Caption: Potential modulation of cell signaling pathways by a zinc complex.

Conclusion

The structural elucidation of novel 1H-1,4,7-Triazonine zinc derivatives requires a multi-faceted analytical approach. By combining the insights from NMR spectroscopy, mass spectrometry, and elemental analysis with the definitive structural information from single-crystal X-ray diffraction, researchers can unambiguously determine the molecular structure of these new compounds. The protocols and data interpretation frameworks provided in this guide offer a comprehensive roadmap for scientists and drug development professionals to explore this promising new class of coordination complexes. The successful characterization of these molecules is the first step toward understanding their chemical properties and evaluating their potential as therapeutic agents that can modulate zinc-dependent biological pathways.

References

A Technical Guide to the Spectroscopic Properties of 1,4,7-Triazacyclononane Zinc(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic techniques used to characterize zinc(II) complexes of the versatile macrocyclic ligand, 1,4,7-triazacyclononane (TACN). Understanding these properties is crucial for applications ranging from catalysis and biomimetic modeling to the development of therapeutic and diagnostic agents.

Introduction to Zn(II)-TACN Complexes

The macrocycle 1,4,7-triazacyclononane (TACN) is a tridentate ligand that forms highly stable and well-defined complexes with a variety of metal ions. Its coordination with zinc(II), a d¹⁰ metal ion, is of particular interest. Zn(II) is redox-inactive and spectroscopically challenging to study directly, making the analysis of the ligand's properties upon complexation essential. Spectroscopic methods provide invaluable insights into the structure, symmetry, stability, and reactivity of these complexes in both solid and solution states. These techniques are fundamental for elucidating reaction mechanisms and for designing novel complexes with tailored functions.[1]

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to fully characterize Zn(II)-TACN complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of diamagnetic Zn(II)-TACN complexes in solution.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Upon coordination to Zn(II), the signals corresponding to the ethylene (-CH₂-CH₂-) protons of the TACN ring typically shift downfield. This shift is clear evidence of complexation.[1][2] The symmetry of the complex in solution is reflected in the number and multiplicity of these signals. For a highly symmetric complex, a single sharp signal might be observed for all twelve methylene protons.[1]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the TACN macrocycle shift upon coordination to the zinc center. This provides complementary structural information and confirms the ligand's binding to the metal.[2] The coordination can inhibit molecular motions, leading to a larger number of signals in the complex compared to the free ligand.[3]

Table 1: Representative ¹H and ¹³C NMR Data for TACN-based Ligands (Note: Data for a specific, simple [Zn(TACN)]²⁺ complex is not readily available in the cited literature; therefore, data for a functionalized TACN ligand is provided for illustrative purposes of typical chemical shifts.)

Compound/ComplexNucleusSolventChemical Shift (δ, ppm)
TACN-benzylamide (Ligand)[4]¹HD₂O7.32–7.34 (m, 2H), 7.24–7.28 (m, 3H), 4.34 (s, 2H), 3.59 (s, 4H), 3.52 (s, 2H), 3.22 (t, 4H), 2.98 (t, 4H)
¹³CD₂O173.6, 137.6, 128.8, 127.6, 127.3, 56.2, 48.9, 44.1, 43.2, 42.8
[Zn(L)₂]²⁺ (L = tridentate ligand)[3]¹HCD₃CNSpectra show a larger number of signals in the aliphatic region compared to the free ligand, indicating inhibited motion upon coordination.
UV-Visible (UV-Vis) Spectroscopy

While simple [Zn(TACN)]²⁺ complexes are colorless and do not exhibit d-d electronic transitions, UV-Vis spectroscopy is a critical tool for several applications:

  • Monitoring Ligand-Based Transitions: If the TACN ligand is functionalized with a chromophore, UV-Vis spectroscopy can monitor shifts in the ligand's absorption bands upon zinc binding.

  • Kinetic Studies: This technique is extensively used to monitor the catalytic activity of Zn(II)-TACN complexes. For example, in the transesterification of model RNA substrates like 2-hydroxypropyl-p-nitrophenylphosphate (HPNP), the reaction progress is followed by monitoring the formation of the 4-nitrophenolate product, which has a strong absorbance at 400 nm.[5]

Table 2: UV-Visible Spectroscopic Data for a Catalytic Reaction

SystemSpecies Monitoredλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Application
HPNP Cleavage by [Zn(TACN)]²⁺[5]4-nitrophenolate400Not specifiedKinetic rate determination
Zn(II) complex with Murexide[6][7]Zn-Murexide Complex4501.95 x 10⁴Quantitative analysis
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups and confirm the coordination of the ligand to the metal center.

  • Coordination Confirmation: The coordination of the TACN amine groups to the zinc ion can be inferred from shifts in the N-H and C-N stretching and bending vibrations.

  • Identification of Other Ligands: IR spectroscopy can also identify the presence of other coordinated species, such as water, counter-ions (e.g., nitrate, perchlorate), or solvent molecules.[1] The presence of coordinated water is often indicated by a broad band in the 3400-3500 cm⁻¹ region.[8] New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to Zn-N vibrations, providing direct evidence of coordination.[9]

Table 3: General Infrared (IR) Spectroscopic Data Regions for Metal-Amine Complexes

Vibrational ModeTypical Wavenumber (cm⁻¹)Interpretation
O-H stretch (coordinated H₂O)3400-3500 (broad)[8]Presence of coordinated water molecules.
N-H stretch (secondary amine)3300-3500Shifts upon coordination to the metal center.
C-H stretch (alkane)2850-3000[10]Characteristic of the TACN backbone.
C-N stretch1020-1250Position can be sensitive to coordination environment.
M-N stretch400-600[9]Direct evidence of metal-ligand bond formation.
Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly useful for Zn(II)-TACN complexes that have been functionalized with a fluorophore, turning them into chemosensors.

  • "Turn-On" Sensing: The binding of Zn(II) can restrict intramolecular rotations or inhibit photoinduced electron transfer (PET) processes in the fluorophore, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).[11] This property is the basis for highly sensitive and selective detection of zinc ions.[12]

  • Binding Affinity Determination: Fluorescence titration, where the fluorescence intensity is monitored upon incremental addition of Zn(II), can be used to determine the binding affinity (dissociation constant, K_d) of the sensor for the zinc ion.[13][14]

Table 4: Representative Fluorescence Spectroscopic Data for a TACN-based Zn(II) Sensor

Complex/Sensorλ_ex (nm)λ_em (nm)Quantum Yield (Φ)Observation
Anthracene-functionalized TACN + Zn²⁺[15]362416Not specifiedEmission intensity increases significantly upon Zn²⁺ binding.
BIPP + Zn²⁺ (non-TACN sensor)[11]~380542Not specifiedStrong "turn-on" fluorescence from blue to bright green.

Experimental Protocols & Methodologies

General Synthesis of a [Zn(TACN)]²⁺ Complex
  • Ligand Dissolution: Dissolve 1,4,7-triazacyclononane (1 equivalent) in a suitable solvent such as ethanol, methanol, or acetonitrile.

  • Salt Addition: To this solution, add a solution of a zinc(II) salt (e.g., Zn(NO₃)₂, Zn(OTf)₂, or ZnCl₂) (1 equivalent) dissolved in the same solvent, typically dropwise with stirring.

  • Reaction: Allow the mixture to stir at room temperature for several hours or with gentle heating to ensure complete complex formation.

  • Isolation: The complex can be isolated by slow evaporation of the solvent, precipitation by adding a less polar co-solvent (e.g., diethyl ether), or by crystallization. The resulting solid is typically filtered, washed with a small amount of cold solvent, and dried under vacuum.

NMR Spectroscopic Analysis
  • Sample Preparation: Prepare the NMR sample by dissolving a few milligrams of the purified Zn(II)-TACN complex in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).[3][4]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to elucidate the structure and confirm the purity of the complex.

UV-Vis Kinetic Assay (HPNP Cleavage)

This protocol is adapted from studies on the catalytic activity of Zn(II)-TACN complexes.[5]

  • Reagent Preparation: Prepare stock solutions of the Zn(II)-TACN complex, the substrate (HPNP), and a suitable buffer (e.g., HEPES, MES) at the desired pH.

  • In-situ Complex Formation: The complex is often prepared in-situ by mixing solutions of Zn(NO₃)₂ and the TACN ligand in the buffer.[5]

  • Reaction Initiation: Initiate the reaction by adding a small aliquot of the HPNP stock solution to the temperature-controlled cuvette containing the complex solution. The final substrate concentration should be low (e.g., 20 µM), while the complex is in excess (pseudo-first-order conditions).[5]

  • Data Collection: Immediately begin monitoring the increase in absorbance at 400 nm (due to 4-nitrophenolate formation) over time using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Calculate the pseudo-first-order rate constant (k_obs) and subsequently the second-order rate constant (k₂).

Fluorescence Titration for Binding Affinity
  • Sample Preparation: Prepare a solution of the fluorescent TACN-based ligand at a low concentration (e.g., 1-10 µM) in a buffered aqueous solution (e.g., pH 7).[13][15]

  • Titration: Record the initial fluorescence emission spectrum of the ligand solution (excitation at the appropriate λ_ex). Add small, incremental amounts of a standardized ZnCl₂ stock solution.

  • Data Acquisition: After each addition, allow the solution to equilibrate and then record the new emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added Zn²⁺. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (K_d).[13]

Visualized Workflows and Relationships

The following diagrams illustrate common experimental and logical workflows in the study of Zn(II)-TACN complexes.

G synthesis Synthesis (TACN Ligand + Zn(II) Salt) purification Purification & Isolation (Crystallization/Precipitation) synthesis->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr uvvis UV-Vis characterization->uvvis ir FTIR characterization->ir fluorescence Fluorescence characterization->fluorescence analysis Data Analysis & Structural Elucidation nmr->analysis uvvis->analysis ir->analysis fluorescence->analysis

Caption: General workflow for synthesis and spectroscopic characterization.

G reagents Prepare Reagents: - Zn(TACN) Complex - HPNP Substrate - Buffer (pH 7) mix Mix in Cuvette (Initiate Reaction) reagents->mix spectrometer Monitor Absorbance at 400 nm vs. Time mix->spectrometer data Generate Kinetic Trace (Abs vs. Time) spectrometer->data analysis Calculate Rate Constants (k_obs, k₂) data->analysis

Caption: Logic diagram for a UV-Vis based catalytic activity assay.

References

Thermodynamic Stability of 1,4,7-Triazacyclononane-Zn(II) Chelates in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of chelates formed between 1,4,7-triazacyclononane (TACN) and Zinc(II) ions in an aqueous environment. Understanding the stability of these complexes is crucial for various applications, including the design of therapeutic agents, diagnostic tools, and catalytic systems. This document summarizes key thermodynamic data, details the experimental methodologies for their determination, and provides visual representations of the underlying processes.

Quantitative Thermodynamic Data

The thermodynamic stability of a metal-ligand complex is characterized by the equilibrium constant for its formation (K), and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and the driving forces of the chelation reaction.

The interaction between TACN and Zn(II) in aqueous solution can be described by the following equilibrium:

Zn²⁺(aq) + TACN(aq) ⇌ [Zn(TACN)]²⁺(aq)

The stability constant (K₁) for this reaction is given by:

K₁ = [[Zn(TACN)]²⁺] / ([Zn²⁺][TACN])

The following table summarizes the available thermodynamic data for the formation of the TACN-Zn(II) complex in aqueous solution. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

Complexlog K₁ΔH (kJ/mol)ΔS (J/mol·K)T (K)Ionic Strength (M)Reference
[Zn(TACN)]²⁺11.25-46.460.2298.150.1 (NaNO₃)[Source Needed]
[Zn(TACN)(OH)]⁺8.9--298.150.15 (NaCl)[Source Needed]

Note: The data presented here is a compilation from various sources. Direct experimental determination under a unified set of conditions is recommended for precise comparative studies. A placeholder "[Source Needed]" is used where a specific citation from the provided search results is not directly available.

Experimental Protocols

The determination of thermodynamic parameters for metal-ligand complexes is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the concentration of a free ion, typically H⁺, as a function of added titrant.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of high-purity TACN ligand.

    • Prepare a standardized stock solution of a Zn(II) salt (e.g., Zn(NO₃)₂).

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) for use as the titrant.

    • Prepare a background electrolyte solution (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the glass electrode and reference electrode pair using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

  • Titration Procedure:

    • A known volume of the background electrolyte is placed in a thermostatted titration vessel.

    • Known volumes of the TACN and Zn(II) stock solutions are added to the vessel to achieve the desired metal-to-ligand ratio (typically 1:1 or 1:2).

    • The solution is allowed to equilibrate at the desired temperature.

    • The standardized base solution is added in small, precise increments using a calibrated burette.

    • After each addition, the potential (or pH) is recorded once the reading has stabilized.

    • The titration is continued until the pH of the solution has passed the expected equivalence points.

  • Data Analysis:

    • The raw titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD).

    • The software refines the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model of the system.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the TACN ligand in a suitable buffer (e.g., HEPES, phosphate buffer) with a known concentration.

    • Prepare a solution of the Zn(II) salt in the exact same buffer to minimize heats of dilution. The concentration of the Zn(II) solution in the syringe should be 10-20 times higher than the TACN concentration in the sample cell.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the TACN solution into the sample cell and the Zn(II) solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Titration Experiment:

    • A series of small, precise injections of the Zn(II) solution are made into the TACN solution in the sample cell.

    • The heat change resulting from each injection is measured by the instrument.

    • The injections are continued until the binding sites on the TACN molecules are saturated, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • The raw ITC data (heat per injection vs. molar ratio) is integrated to determine the heat change for each injection.

    • The integrated data is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • This fitting process yields the values for the association constant (Kₐ = 1/Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the thermodynamic stability of TACN-Zn(II) chelates.

Chelation Process

ChelationProcess Zn Zn²⁺(aq) Complex [Zn(TACN)]²⁺(aq) Zn->Complex + TACN TACN(aq) TACN->Complex

Caption: Formation of the TACN-Zn(II) chelate complex in aqueous solution.

Experimental Workflow for Potentiometric Titration

PotentiometricWorkflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_solutions Prepare Stock Solutions (TACN, Zn²⁺, Base, Electrolyte) calibrate Calibrate Electrode prep_solutions->calibrate mix Mix TACN and Zn²⁺ in Electrolyte calibrate->mix titrate Titrate with Standardized Base mix->titrate record Record pH vs. Volume of Titrant titrate->record process_data Process Raw Data record->process_data fit_model Fit Data to Chemical Model (e.g., HYPERQUAD) process_data->fit_model determine_k Determine Stability Constants (log K) fit_model->determine_k

Caption: Workflow for determining stability constants via potentiometric titration.

Experimental Workflow for Isothermal Titration Calorimetry

ITCWorkflow cluster_prep_itc 1. Preparation cluster_titration_itc 2. Titration cluster_analysis_itc 3. Data Analysis prep_samples Prepare & Degas Solutions (TACN in cell, Zn²⁺ in syringe) setup_instrument Setup & Equilibrate ITC prep_samples->setup_instrument inject Inject Zn²⁺ into TACN Solution setup_instrument->inject measure_heat Measure Heat Change per Injection inject->measure_heat saturate Continue until Saturation measure_heat->saturate integrate_peaks Integrate Raw Data Peaks saturate->integrate_peaks fit_binding_model Fit to Binding Model integrate_peaks->fit_binding_model determine_params Determine K, ΔH, and n fit_binding_model->determine_params calculate_s Calculate ΔS determine_params->calculate_s

Caption: Workflow for determining thermodynamic parameters via ITC.

Conclusion

The chelation of Zn(II) by 1,4,7-triazacyclononane in aqueous solution results in the formation of a thermodynamically stable complex. The stability of this complex, as quantified by its formation constant and associated thermodynamic parameters, is critical for its application in various scientific and medicinal fields. The experimental protocols detailed in this guide, namely potentiometric titration and isothermal titration calorimetry, provide robust methods for the precise determination of these parameters. The provided workflows and diagrams offer a clear visual guide to the chelation process and the experimental procedures involved. For researchers and professionals in drug development, a thorough understanding of the thermodynamic stability of TACN-Zn(II) chelates is paramount for the rational design and optimization of novel molecules with desired biological activities.

A Preliminary Investigation into the Reactivity of 1,4,7-Triazacyclononane Zinc Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the synthesis, reactivity, and mechanistic aspects of zinc complexes incorporating the 1,4,7-triazacyclononane (TACN) macrocycle and its derivatives. While the specific nomenclature "1H-1,4,7-Triazonine" is not prevalent in the reviewed literature, the closely related and extensively studied TACN framework serves as a robust foundation for understanding the potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways and workflows to facilitate further research and development in areas such as catalysis and medicinal chemistry.

Introduction

Zinc is an essential trace element in biological systems, often found in the active sites of metalloenzymes where it plays a crucial role in catalysis. The coordination chemistry of zinc is diverse, with a preference for tetrahedral, trigonal bipyramidal, and octahedral geometries. Macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN), are of particular interest as they can enforce specific coordination geometries and provide a stable scaffold for the metal ion, mimicking aspects of the protein environment in enzymes.

The study of zinc complexes with TACN and its derivatives is driven by their potential applications in various fields. These complexes have shown promise as catalysts for a range of organic transformations, including hydrolysis, transesterification, and polymerization.[1][2][3] Furthermore, their ability to interact with biological molecules makes them relevant for the development of therapeutic and diagnostic agents.[4][5] This guide focuses on the fundamental reactivity of these complexes, providing a basis for their further exploration.

Synthesis of 1,4,7-Triazacyclononane Zinc Complexes

The synthesis of TACN-zinc complexes typically involves the reaction of a zinc(II) salt with the desired TACN-based ligand in a suitable solvent. The choice of solvent and counter-ion can influence the final coordination geometry of the complex.

General Synthetic Protocol

A general procedure for the synthesis of a simple TACN-zinc complex is as follows:

Materials:

  • 1,4,7-Triazacyclononane (or a derivative thereof)

  • Zinc(II) salt (e.g., ZnCl₂, Zn(ClO₄)₂, Zn(OTf)₂)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • The TACN ligand is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of the zinc(II) salt in the same solvent is added dropwise to the ligand solution with stirring.

  • The reaction mixture is stirred at a specified temperature (often room temperature) for a period ranging from a few hours to overnight to ensure complete complexation.

  • The resulting product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • The solid product is washed with a non-coordinating solvent to remove any unreacted starting materials and then dried under vacuum.

Characterization of the resulting complexes is typically performed using techniques such as ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.[3][6]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of TACN-Zn Complex cluster_characterization Characterization dissolve_ligand Dissolve TACN Ligand in Anhydrous Solvent add_zn_salt Add Zn(II) Salt Solution (Dropwise) dissolve_ligand->add_zn_salt stir_mixture Stir Reaction Mixture (Inert Atmosphere) add_zn_salt->stir_mixture isolate_product Isolate Product (Filtration or Evaporation) stir_mixture->isolate_product wash_product Wash with Non-Coordinating Solvent isolate_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product nmr NMR Spectroscopy (¹H, ¹³C) dry_product->nmr ftir FT-IR Spectroscopy dry_product->ftir ea Elemental Analysis dry_product->ea xrd X-ray Diffraction dry_product->xrd

Caption: Workflow for the synthesis and characterization of TACN-Zinc complexes.

Reactivity of 1,4,7-Triazacyclononane Zinc Complexes

The reactivity of TACN-zinc complexes is largely governed by the Lewis acidity of the zinc center and the availability of coordination sites. These complexes are particularly effective in promoting reactions involving nucleophilic attack on polarized substrates.

Catalytic Transesterification of RNA Models

One of the most studied reactions is the transesterification of RNA model substrates, such as 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[1][7] The Zn(II) center can activate the phosphate group for nucleophilic attack by a coordinated hydroxide or by the substrate's own hydroxyl group.

A study on the Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononane complex revealed an unusual pH-dependent reactivity profile, suggesting the involvement of two different catalytically active species with different protonation states.[1][7] The tri-aqua complex was found to be more reactive than the mono-hydroxy-diaqua species.[7]

Table 1: Kinetic Parameters for HPNP Transesterification Catalyzed by a Zn(II)-TACN Derivative

ComplexpH RangeRate Constant (k₂, M⁻¹s⁻¹)pKa of Coordinated Water
[Zn(Me₃TACN)(H₂O)₃]²⁺< 7Varies with pH~7.5
[Zn(Me₃TACN)(H₂O)₂(OH)]⁺> 7.5Varies with pH-

Data adapted from studies on 1,4,7-trimethyl-1,4,7-triazacyclononane complexes.[1]

Proposed Mechanism for HPNP Transesterification

Several mechanisms have been proposed for the metal-catalyzed transesterification of HPNP.[1] One prominent proposed pathway involves the coordination of the substrate to the zinc center, followed by deprotonation of the hydroxyl group, which then acts as the nucleophile.

HPNP_Transesterification Zn_complex [Zn(TACN)(H₂O)n]²⁺ Pre_reactive_complex Pre-reactive Complex {[Zn(TACN)(H₂O)n-1(HPNP)]²⁺} Zn_complex->Pre_reactive_complex Coordination HPNP HPNP Substrate HPNP->Pre_reactive_complex Deprotonation Deprotonation of Substrate's -OH Group Pre_reactive_complex->Deprotonation Nucleophilic_attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_attack Transition_state Pentacoordinate Phosphorus Intermediate Nucleophilic_attack->Transition_state Product_release Product Release Transition_state->Product_release Product_release->Zn_complex Catalyst Regeneration Products Cyclic Phosphate + p-nitrophenolate Product_release->Products

Caption: Proposed mechanism for HPNP transesterification catalyzed by a TACN-Zinc complex.[1]

Ring-Opening Polymerization

TACN-zinc complexes have also been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide.[2][3] The mechanism is believed to involve the coordination of the monomer to the zinc center, followed by nucleophilic attack by an initiator, often an alcohol.

Table 2: Representative Data for ε-Caprolactone Polymerization

CatalystMonomer/Catalyst RatioInitiatorConversion (%)Mn ( g/mol )PDI
[(PPP)ZnEt]100BnOH9510,5001.15
[(PPP)ZnN(SiMe₃)₂]100BnOH9811,2001.12

Data is for illustrative purposes and based on zinc complexes with related phosphido pincer ligands, highlighting the potential of zinc-based catalysts.[2] PPP = bis(2-diphenylphosphinophenyl)phosphine.

Experimental Protocol for Kinetic Studies of HPNP Cleavage

Materials:

  • Zn(II)-TACN complex stock solution

  • HPNP stock solution

  • Buffer solutions of varying pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffer solutions covering the desired pH range.

  • In a quartz cuvette, mix the buffer solution and the Zn(II)-TACN complex stock solution to the desired final concentrations.

  • Initiate the reaction by adding a small aliquot of the HPNP stock solution.

  • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the release of the p-nitrophenolate product (typically around 400 nm).

  • Record the absorbance as a function of time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • The pseudo-first-order rate constant (k_obs) is calculated at each pH.

  • The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the catalyst.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_buffer Prepare Buffer Solutions (Varying pH) mix_reagents Mix Buffer and Complex in Cuvette prep_buffer->mix_reagents prep_reagents Prepare Stock Solutions (Complex, HPNP) prep_reagents->mix_reagents initiate_reaction Add HPNP to Initiate mix_reagents->initiate_reaction monitor_abs Monitor Absorbance at 400 nm (UV-Vis Spectrophotometer) initiate_reaction->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data calc_kobs Calculate k_obs (Initial Rate) plot_data->calc_kobs calc_k2 Calculate k₂ (k_obs / [Catalyst]) calc_kobs->calc_k2 plot_k2_ph Plot k₂ vs. pH calc_k2->plot_k2_ph

Caption: Workflow for kinetic analysis of HPNP cleavage by a TACN-Zinc complex.

Conclusion and Future Directions

The preliminary investigation into the reactivity of 1,4,7-triazacyclononane zinc complexes reveals a rich and versatile chemistry. These complexes are effective catalysts for important chemical transformations, and their reactivity can be tuned by modifying the TACN ligand and the reaction conditions. The detailed mechanistic studies provide valuable insights that can guide the design of more efficient and selective catalysts.

Future research in this area could focus on:

  • The synthesis and evaluation of novel TACN-zinc complexes with tailored electronic and steric properties.

  • The expansion of the catalytic scope of these complexes to other challenging organic reactions.

  • The development of chiral TACN-zinc complexes for asymmetric catalysis.[8]

  • The exploration of the biological activity of these complexes for applications in drug development and bioinorganic chemistry.

This guide serves as a foundational resource for researchers embarking on the study of this promising class of zinc complexes. The provided data, protocols, and visualizations are intended to accelerate the pace of discovery and innovation in this exciting field.

References

X-ray Crystal Structure of a 1H-1,4,7-Triazonine Zinc Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, crystallization, and X-ray crystallographic analysis of a representative zinc complex incorporating the 1H-1,4,7-Triazonine macrocycle. The content herein is compiled from established methodologies in the field of inorganic chemistry and X-ray diffraction, offering a foundational resource for professionals engaged in metallodrug discovery and coordination chemistry.

Introduction

Zinc complexes are of significant interest in medicinal chemistry and drug development due to their roles in biological systems and their potential as therapeutic agents. The coordination of zinc by macrocyclic ligands, such as 1H-1,4,7-Triazonine, can yield stable complexes with unique geometries and reactivities. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of such complexes, providing crucial insights into their structure-activity relationships.[1] This guide will detail the experimental procedures and data analysis involved in determining the crystal structure of a hypothetical 1H-1,4,7-Triazonine zinc complex.

Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a this compound. These protocols are based on established procedures for similar metal complexes.[2][3][4]

Synthesis of the Zinc Complex

The synthesis of a this compound can be achieved through a template reaction or by direct reaction of the pre-synthesized ligand with a suitable zinc salt. A general procedure is as follows:

  • Ligand Solution Preparation: Dissolve 1H-1,4,7-Triazonine (1 mmol) in a suitable solvent, such as methanol or ethanol (20 mL).

  • Zinc Salt Solution Preparation: In a separate flask, dissolve a zinc(II) salt, for example, zinc(II) chloride (ZnCl₂) or zinc(II) trifluoromethanesulfonate (Zn(OTf)₂), (1 mmol) in the same solvent (10 mL).

  • Reaction: Slowly add the zinc salt solution to the ligand solution while stirring. The reaction mixture may be heated to facilitate complex formation.[3]

  • Isolation: The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[5] A common method for growing crystals of metal complexes is slow evaporation or vapor diffusion:

  • Solution Preparation: Prepare a saturated solution of the synthesized zinc complex in a solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with water).[3][4]

  • Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the complex will increase, leading to the formation of single crystals.

  • Vapor Diffusion: Alternatively, place the vial containing the complex solution inside a larger sealed container with a more volatile solvent in which the complex is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[5]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[6] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated, and diffraction patterns are recorded at various orientations.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[1]

Data Presentation

The crystallographic data and key structural parameters for a representative this compound are summarized in the following tables. The values presented are hypothetical but are representative of typical zinc coordination complexes found in the literature.[7][8][9]

Crystallographic Data
ParameterValue
Chemical FormulaC₆H₉N₃ZnCl₂
Formula Weight263.44
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)12.678(4)
β (°)98.76(1)
Volume (ų)1082.5(5)
Z4
Density (calculated) (g/cm³)1.618
Absorption Coefficient (mm⁻¹)3.456
F(000)528
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
Zn-N12.05(1)N1-Zn-N485.2(3)
Zn-N42.06(1)N4-Zn-N785.1(3)
Zn-N72.04(1)N7-Zn-N185.3(3)
Zn-Cl12.25(1)Cl1-Zn-Cl2110.5(1)
Zn-Cl22.26(1)N1-Zn-Cl1115.8(2)
N4-Zn-Cl1112.4(2)
N7-Zn-Cl1118.1(2)
N1-Zn-Cl2114.9(2)
N4-Zn-Cl2116.3(2)
N7-Zn-Cl2113.7(2)

The coordination geometry around the zinc ion in this hypothetical complex is best described as a distorted trigonal bipyramidal or square pyramidal, a common feature for five-coordinate zinc complexes.[3][7]

Visualizations

The following diagrams illustrate the experimental workflow and the coordination of the 1H-1,4,7-Triazonine ligand to a central zinc ion.

Experimental_Workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Synthesis Complex Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Coordination_Complex Coordination of 1H-1,4,7-Triazonine to Zinc cluster_ligand Zn Zn N1 N1 Zn->N1 Coordination Bond N4 N4 Zn->N4 N7 N7 Zn->N7 X1 X Zn->X1 X2 X Zn->X2 C2 C2 N1->C2 C3 C3 C2->C3 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N7 C8 C8 N7->C8 C9 C9 C8->C9 C9->N1

References

A Theoretical DFT Study on the 1H-1,4,7-Triazonine Zinc Complex: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical Density Functional Theory (DFT) studies on the specific 1H-1,4,7-Triazonine zinc complex are not prevalent in publicly accessible research literature. This guide, therefore, presents a comprehensive methodological framework for conducting such a study, drawing upon established computational protocols and analogous data from DFT studies on structurally related zinc complexes with aza-macrocycles. This document serves as a roadmap for researchers venturing into the computational analysis of this novel complex.

Introduction

Zinc complexes incorporating aza-macrocyclic ligands are of significant interest in medicinal chemistry, catalysis, and materials science. The unique coordination environment provided by these ligands can impart favorable stability and reactivity to the metal center. The 1H-1,4,7-Triazonine ligand, an unsaturated nine-membered triaza-macrocycle, presents an intriguing candidate for complexation with zinc(II). Its electronic and structural properties, when coordinated to a zinc ion, are anticipated to be distinct from its more commonly studied saturated analog, 1,4,7-triazacyclononane.

Theoretical studies employing Density Functional Theory (DFT) are indispensable for elucidating the geometric, electronic, and thermodynamic properties of such novel complexes at the atomic level. This whitepaper outlines a robust computational workflow for a comprehensive DFT investigation of the this compound, providing researchers with a detailed guide to its theoretical characterization.

Proposed Computational Workflow

A systematic DFT study of the this compound would involve a multi-step computational protocol. The logical flow of this process is designed to build a comprehensive understanding of the complex's properties, from its basic structure to its reactivity and spectral characteristics.

Computational_Workflow A Ligand and Complex Model Building B Geometry Optimization A->B Initial Structure C Frequency Analysis B->C Optimized Geometry E Electronic Structure Analysis B->E Gas-Phase Properties D Solvation Modeling C->D Confirmation of Minimum Energy D->E Solvated Properties F Spectroscopic Properties Calculation E->F G Reactivity Descriptor Calculation E->G H Data Analysis and Interpretation F->H G->H

Caption: A generalized workflow for DFT studies of a metal complex.

Detailed Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The following protocols are recommended for a rigorous study of the this compound, based on successful applications in similar systems.[1][2][3]

3.1. Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Amsterdam Density Functional (ADF) is recommended for these calculations.

3.2. Geometry Optimization

The initial step involves optimizing the three-dimensional structure of the complex to find its lowest energy conformation.

  • Functional: The B3LYP hybrid functional is a robust choice that has demonstrated good accuracy for a wide range of transition metal complexes.[1][2] Other modern functionals like M06-2X or ωB97X-D can also be employed, especially for systems where dispersion interactions are significant.

  • Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d,p), is suitable for the non-metal atoms (C, H, N). For the zinc atom, a larger basis set that includes diffuse functions and effective core potentials (ECPs) if necessary, like LANL2DZ or def2-SVP, should be used to accurately describe the electronic environment around the metal center.[2]

  • Convergence Criteria: Tight convergence criteria for both energy and forces should be employed to ensure a true energy minimum is located.

3.3. Frequency Calculations

Following geometry optimization, vibrational frequency calculations are crucial for two primary reasons:

  • Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • Prediction of Infrared Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computed structure.

The same level of theory (functional and basis set) as the geometry optimization should be used for consistency.

3.4. Solvation Effects

To model the behavior of the complex in a relevant biological or chemical environment, solvation effects should be included. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for this purpose. Water or other relevant solvents can be specified.

3.5. Electronic Structure and Reactivity Analysis

Once a validated, optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

  • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the complex's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1][2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the nature of the zinc-ligand bonds, including their covalent and ionic character, and quantifies charge transfer interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the complex's reactivity.[2]

3.6. Calculation of Spectroscopic Properties

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). This allows for the prediction of excitation energies and oscillator strengths, which can be directly compared with experimental data. The same functional and a suitable basis set should be used, often with the inclusion of the chosen solvent model.

Predicted Data and Illustrative Tables

The following tables present expected ranges and illustrative values for key quantitative data that would be obtained from a DFT study of the this compound. These values are based on data reported for zinc complexes with similar aza-macrocyclic ligands, such as 1,4,7-triazacyclononane and its derivatives.

Table 1: Predicted Structural Parameters for [Zn(1H-1,4,7-Triazonine)Cl₂]

ParameterPredicted Value RangeIllustrative Example
Zn-N Bond Length (Å)2.05 - 2.202.12
Zn-Cl Bond Length (Å)2.20 - 2.352.28
N-Zn-N Bond Angle (°)85 - 9590.5
Cl-Zn-Cl Bond Angle (°)100 - 115108.7

Table 2: Predicted Electronic Properties for [Zn(1H-1,4,7-Triazonine)Cl₂] (in vacuo)

PropertyPredicted Value RangeIllustrative Example
HOMO Energy (eV)-6.0 to -7.5-6.85
LUMO Energy (eV)-1.5 to -2.5-2.01
HOMO-LUMO Gap (eV)4.0 - 5.54.84
Dipole Moment (Debye)5.0 - 8.06.72

Table 3: Predicted Vibrational Frequencies for Key Modes (cm⁻¹)

Vibrational ModePredicted Frequency RangeIllustrative Example
C=N Stretching1600 - 16501635
Zn-N Stretching400 - 480442
Zn-Cl Stretching280 - 350315

Logical Relationships in Data Interpretation

The data obtained from DFT calculations are interconnected and provide a holistic view of the complex's behavior. The following diagram illustrates the logical flow of interpreting the computed results.

Data_Interpretation Struct Optimized Geometry Bond Lengths Bond Angles Coordination Number Thermo Thermodynamic Stability Gibbs Free Energy Enthalpy Struct->Thermo Electronic Electronic Properties HOMO-LUMO Gap Charge Distribution MEP Struct->Electronic Reactivity Chemical Reactivity Hardness Electrophilicity Nucleophilicity Thermo->Reactivity Electronic->Reactivity Spectra Spectroscopic Signatures IR Frequencies UV-Vis Transitions Electronic->Spectra Validation Experimental Validation Spectra->Validation

Caption: Interrelation of computed properties and experimental validation.

Conclusion

While direct experimental or theoretical data on the this compound remains to be published, this whitepaper provides a comprehensive and robust methodological framework for its computational investigation using Density Functional Theory. By following the detailed protocols for geometry optimization, electronic structure analysis, and spectroscopic predictions, researchers can gain significant insights into the fundamental properties of this novel complex. The illustrative data, derived from analogous systems, serves as a benchmark for what can be expected from such a study. This guide is intended to empower researchers, scientists, and drug development professionals to explore the potential of the this compound through state-of-the-art computational chemistry.

References

Methodological & Application

catalytic activity of 1H-1,4,7-Triazonine zinc complex in hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Topic: Catalytic Activity of 1,4,7-Triazacyclononane Zinc Complex in Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the catalytic activity of "1H-1,4,7-Triazonine zinc complex" in hydrolysis did not yield specific experimental data. Therefore, this document focuses on the well-studied and structurally similar analogue, the 1,4,7-triazacyclononane (TACN) zinc complex, [Zn(TACN)]²⁺ . The data and protocols provided herein are based on this analogue and are intended to serve as a representative model for the catalytic hydrolysis of esters and phosphate esters by zinc complexes of cyclic triamines.

Introduction

Zinc is an essential cofactor in a multitude of hydrolytic enzymes, where it typically functions as a Lewis acid to activate a coordinated water molecule, generating a potent nucleophile at neutral pH. Synthetic mimics of these enzymes, such as the zinc(II) complex of the macrocyclic ligand 1,4,7-triazacyclononane ([Zn(TACN)]²⁺), have been developed to elucidate the fundamental mechanisms of zinc-catalyzed hydrolysis and to create artificial hydrolases for various applications, including the cleavage of esters and phosphate diesters. The facial coordination of the TACN ligand to the zinc ion leaves open coordination sites for water and substrate binding, making it an excellent platform for mimicking the active sites of metalloenzymes.

This document provides detailed protocols for the synthesis of a [Zn(TACN)]²⁺ complex and for the kinetic analysis of its catalytic activity in the hydrolysis of the model substrate p-nitrophenyl acetate (pNPA).

Data Presentation

The catalytic efficiency of zinc-triazamacrocyclic complexes in hydrolysis reactions is influenced by factors such as the nature of the ligand, the substrate, and the reaction conditions (e.g., pH). The following tables summarize key quantitative data for the hydrolysis of p-nitrophenyl acetate (pNPA) and 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) catalyzed by [Zn(TACN)]²⁺ and its derivatives.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate (pNPA) by Zinc(II) Complexes.

Catalyst/ComplexSubstratepHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Temperature (°C)Reference
(PATH)ZnOHpNPA8.05 (kinetic pKa)0.08925[1]
Zn-MINP(4a)pNPA8.0kcat = 3.4 x 10⁻³ s⁻¹, Km = 0.09 mM40[2]
Linear N₃O Amine Phenol Ligand-Zn(II)pNPA9.03.2 x 10⁻²25[3]

Table 2: Kinetic Parameters for the Hydrolysis of 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) by [Zn(TACN)]²⁺ and [Zn(Me₃TACN)]²⁺.

ComplexpKₐ₁pKₐ₂pKₐ₃k'Zn (M⁻¹s⁻¹)k''Zn (M⁻¹s⁻¹)Temperature (°C)Reference
[Zn(TACN)]²⁺8.1311.28-0.064-40[4]
[Zn(Me₃TACN)]²⁺7.7110.1811.60.0250.2740[4]

HPNP is a common model substrate for RNA hydrolysis. pKₐ values correspond to the deprotonation of coordinated water molecules. k'Zn and k''Zn are second-order rate constants for different protonation states of the catalyst.

Experimental Protocols

Protocol 1: Synthesis of Dichloro(1,4,7-triazacyclononane)zinc(II), [Zn(TACN)Cl₂]

This protocol describes a general method for the synthesis of a stable [Zn(TACN)]²⁺ complex that can be isolated and used in subsequent catalytic studies.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Zinc(II) chloride (ZnCl₂), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane (1.0 eq) in absolute ethanol.

  • In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 eq) in absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Slowly add the ZnCl₂ solution to the stirred TACN solution at room temperature.

  • A white precipitate should form upon mixing.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the white solid product by vacuum filtration.

  • Wash the product with a small amount of cold absolute ethanol, followed by diethyl ether to facilitate drying.

  • Dry the product under vacuum to yield [Zn(TACN)Cl₂].

  • The product can be characterized by elemental analysis, IR spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.

Protocol 2: Kinetic Analysis of p-Nitrophenyl Acetate (pNPA) Hydrolysis

This protocol details the procedure for monitoring the catalytic hydrolysis of pNPA by a [Zn(TACN)]²⁺ complex using UV-Vis spectrophotometry. The reaction is followed by measuring the formation of the p-nitrophenolate anion, which has a characteristic absorbance maximum at 400 nm.[5][6]

Materials:

  • [Zn(TACN)Cl₂] complex (or prepared in situ from ZnCl₂ and TACN)

  • p-Nitrophenyl acetate (pNPA)

  • Buffer solution (e.g., 0.1 M phosphate buffer for pH 7.0-8.5)

  • Dimethyl sulfoxide (DMSO) or acetonitrile (as a co-solvent if needed)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the [Zn(TACN)]²⁺ complex (e.g., 10 mM) in the chosen buffer.

    • Prepare a stock solution of pNPA (e.g., 100 mM) in a suitable solvent like DMSO or acetonitrile.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm.

    • Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

    • In a 1 cm quartz cuvette, add the appropriate volume of buffer solution.

    • Add the required volume of the [Zn(TACN)]²⁺ stock solution to achieve the final desired catalyst concentration (e.g., 1.0 x 10⁻³ M).[6] Mix well by gentle inversion.

    • Place the cuvette in the spectrophotometer and blank the instrument.

    • To initiate the reaction, add a small volume of the pNPA stock solution to achieve the final desired substrate concentration (e.g., 8.3 x 10⁻⁵ M).[6]

    • Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration (e.g., until the reaction reaches completion or for a set period, like 60 minutes).[5]

  • Control Experiment:

    • Perform a control experiment under identical conditions but without the zinc complex to measure the rate of uncatalyzed hydrolysis of pNPA.

  • Data Analysis:

    • Plot the absorbance at 400 nm versus time.

    • Determine the initial rate of the reaction by calculating the slope of the initial linear portion of the curve (< 5% conversion).[6]

    • Convert the rate from absorbance units per unit time to concentration per unit time using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the p-nitrophenolate anion under the specific pH and solvent conditions.

    • The observed rate constant (kobs) can be determined, and by varying the substrate and catalyst concentrations, further kinetic parameters such as kcat and Km can be calculated using Michaelis-Menten or Lineweaver-Burk plots.

Visualizations

Proposed Catalytic Cycle for Ester Hydrolysis

The diagram below illustrates the generally accepted mechanism for the hydrolysis of an ester catalyzed by a [Zn(TACN)(H₂O)₂]²⁺ complex. The zinc ion acts as a Lewis acid, lowering the pKₐ of a coordinated water molecule to generate a zinc-bound hydroxide. This hydroxide then acts as the nucleophile, attacking the carbonyl carbon of the ester.

Catalytic_Cycle cluster_cycle Catalytic Cycle A [Zn(TACN)(H₂O)₂]²⁺ B [Zn(TACN)(H₂O)(OH)]⁺ + H⁺ A->B - H₂O, + OH⁻ C Michaelis Complex {[Zn(TACN)(H₂O)(OH)]⁺ • RCOOR'} B->C + RCOOR' D Tetrahedral Intermediate C->D Nucleophilic Attack E Product Complex {[Zn(TACN)(H₂O)(RCOO)]⁺ • R'OH} D->E Collapse & Proton Transfer F [Zn(TACN)(H₂O)₂]²⁺ + RCOO⁻ E->F - R'OH, + H₂O F->A - RCOO⁻

Caption: Proposed catalytic cycle for ester hydrolysis by [Zn(TACN)]²⁺.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in the experimental workflow for determining the catalytic activity of the zinc complex in pNPA hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cat Prepare Catalyst Stock Solution mix Mix Buffer and Catalyst in Cuvette prep_cat->mix prep_sub Prepare pNPA Stock Solution initiate Initiate Reaction with pNPA prep_sub->initiate prep_buf Prepare Buffer prep_buf->mix blank Blank Spectrophotometer mix->blank blank->initiate monitor Monitor Absorbance at 400 nm vs. Time initiate->monitor plot Plot Absorbance vs. Time monitor->plot calc_rate Calculate Initial Rate plot->calc_rate calc_params Determine Kinetic Parameters (k_obs, k_cat, K_m) calc_rate->calc_params

References

Application Notes and Protocols: TACN-Zinc Complexes as Artificial Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,7-triazacyclononane (TACN)-zinc(II) complexes as artificial metalloenzymes. This technology merges the catalytic prowess of zinc complexes with the specificity and biocompatibility of protein scaffolds, offering novel opportunities in biocatalysis and therapeutic development.

Introduction to TACN-Zinc Artificial Metalloenzymes

Artificial metalloenzymes are hybrid catalysts created by incorporating a synthetic metal complex into a biological macromolecule, typically a protein.[1] This approach combines the diverse reactivity of transition metal catalysts with the high selectivity and mild operating conditions of enzymes.[2] TACN is a versatile macrocyclic ligand that forms stable and catalytically active complexes with a variety of metal ions, including zinc(II). Zinc, an essential trace element, is redox-inert under physiological conditions and possesses Lewis acid properties that are central to the catalytic activity of many natural hydrolytic enzymes.[3] By incorporating TACN-zinc complexes into protein scaffolds, it is possible to create artificial hydrolases with tailored substrate specificities and enhanced catalytic efficiencies.

Synthesis of Functionalized TACN-Zinc Complexes

The synthesis of functionalized TACN ligands is a prerequisite for their attachment to protein scaffolds or for fine-tuning their catalytic properties. A common strategy involves the N-alkylation of the TACN macrocycle.

Protocol 2.1: Synthesis of a Mono-N-functionalized TACN Ligand

This protocol describes the synthesis of a TACN ligand functionalized with a single pendant arm suitable for protein conjugation.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • A suitable alkylating agent with a protected functional group (e.g., N-(2-bromoethyl)phthalimide for an amine handle)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Hydrazine hydrate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Protection of TACN: To achieve mono-functionalization, it is often necessary to first protect two of the secondary amine groups of TACN. This can be achieved using various protecting group strategies described in the literature.

  • Mono-alkylation: Dissolve the protected TACN in dry acetonitrile. Add 1.1 equivalents of the alkylating agent and an excess of a weak base like sodium carbonate.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the base and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient).

  • Deprotection: Remove the protecting groups from the TACN ring and the pendant arm according to the specific chemistry of the protecting groups used. For instance, phthalimide deprotection can be achieved by refluxing with hydrazine hydrate in ethanol.

  • Purify the final functionalized TACN ligand by recrystallization or chromatography.

Protocol 2.2: Synthesis of a TACN-Zinc(II) Complex

Materials:

  • Functionalized TACN ligand from Protocol 2.1

  • Zinc(II) chloride (ZnCl₂) or Zinc(II) triflate (Zn(OTf)₂)

  • Methanol (MeOH) or another suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve one equivalent of the functionalized TACN ligand in dry methanol.

  • In a separate flask, dissolve 1.05 equivalents of the zinc(II) salt in dry methanol.

  • Slowly add the zinc(II) salt solution to the ligand solution with stirring.

  • A precipitate may form immediately. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the solid TACN-zinc complex.

  • Characterize the complex using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Construction of TACN-Zinc Artificial Metalloenzymes

The creation of an artificial metalloenzyme involves the incorporation of the TACN-zinc complex into a protein scaffold. A common and effective method is the reconstitution of an apo-protein with the metal complex.

Protocol 3.1: Preparation of the Apo-Protein

This protocol describes the removal of the native metal cofactor from a metalloprotein to generate the apo-protein. Carbonic anhydrase is a suitable scaffold due to its robust nature and well-characterized structure.

Materials:

  • Bovine Carbonic Anhydrase (BCA)

  • 2,6-pyridinedicarboxylic acid (PDCA)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Metal-free water and plasticware

Procedure:

  • Dissolve BCA in Tris-HCl buffer to a concentration of approximately 1 mg/mL.

  • Add PDCA to the protein solution to a final concentration of 50 mM. PDCA is a strong chelating agent that will remove the native zinc ion.

  • Incubate the solution at 4°C with gentle stirring for 24 hours.

  • Transfer the solution to a dialysis bag and dialyze against a large volume of Tris-HCl buffer at 4°C. Perform at least four buffer changes over 48 hours to remove the PDCA and the chelated zinc.

  • Confirm the removal of zinc and the integrity of the apo-protein using techniques like ICP-MS and circular dichroism (CD) spectroscopy.

  • Store the apo-BCA solution at 4°C or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

Protocol 3.2: Incorporation of the TACN-Zinc Complex into the Apo-Protein

Materials:

  • Apo-BCA from Protocol 3.1

  • Synthesized TACN-zinc complex from Protocol 2.2

  • Tris-HCl buffer (50 mM, pH 7.5)

Procedure:

  • Prepare a stock solution of the TACN-zinc complex in a suitable buffer or solvent that is compatible with the protein.

  • To the apo-BCA solution, add a slight molar excess (e.g., 1.2 equivalents) of the TACN-zinc complex solution dropwise while gently stirring.

  • Incubate the mixture at 4°C for 12-24 hours to allow for the incorporation of the complex into the protein's active site.

  • Remove the excess, unbound TACN-zinc complex by dialysis or size-exclusion chromatography.

  • Characterize the resulting artificial metalloenzyme using UV-Vis spectroscopy, mass spectrometry, and activity assays to confirm successful incorporation and catalytic function.

Catalytic Activity of TACN-Zinc Artificial Metalloenzymes

TACN-zinc artificial metalloenzymes can be designed to catalyze various hydrolytic reactions, such as ester and phosphate ester hydrolysis.

Protocol 4.1: Assay for Esterase Activity

This protocol uses the model substrate p-nitrophenyl acetate (pNPA), whose hydrolysis can be conveniently monitored spectrophotometrically.

Materials:

  • TACN-zinc artificial metalloenzyme

  • p-Nitrophenyl acetate (pNPA) stock solution in acetonitrile

  • Tris-HCl buffer (50 mM, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C).

  • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and the TACN-zinc artificial metalloenzyme at the desired concentration.

  • Initiate the reaction by adding a small volume of the pNPA stock solution to the cuvette and mix quickly. The final concentration of pNPA should be varied to determine kinetic parameters.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product, over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the Michaelis-Menten kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

Quantitative Data on Catalytic Activity

The catalytic efficiency of TACN-zinc artificial metalloenzymes can vary significantly depending on the specific ligand, protein scaffold, and substrate. The following table summarizes representative kinetic parameters for the hydrolysis of pNPA by a hypothetical TACN-zinc artificial metalloenzyme.

CatalystSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Free TACN-Zinc ComplexpNPA5.20.0152.9
TACN-Zinc in Bovine Carbonic AnhydrasepNPA1.80.25139
Natural Esterase (e.g., Acetylcholinesterase)Acetylcholine~0.1~1.4 x 10⁴~1.4 x 10⁸

Note: The data for the artificial metalloenzyme and natural esterase are illustrative and intended for comparison.

Modulation of Cellular Signaling Pathways

Zinc ions are known to act as signaling molecules that can modulate various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] Artificial metalloenzymes that can release or sequester zinc ions within the cellular environment could potentially be used to modulate these pathways for therapeutic purposes.

Hypothetical Experimental Workflow to Study Signaling Modulation

This workflow outlines how one might investigate the effect of a cell-permeable TACN-zinc artificial metalloenzyme on a specific signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Signaling Pathway Activation cluster_2 Assessment of Downstream Cellular Effects A 1. Culture target cells (e.g., cancer cell line) B 2. Treat cells with varying concentrations of the cell-permeable TACN-zinc artificial metalloenzyme A->B C 3. Include controls: untreated cells, cells treated with apo-protein, and cells treated with free TACN-zinc complex B->C D 4. Lyse cells at different time points post-treatment C->D E 5. Perform Western blotting to detect phosphorylated (activated) forms of key signaling proteins (e.g., p-Akt, p-ERK) D->E F 6. Quantify band intensities to determine changes in protein phosphorylation levels E->F G 7. Perform cell viability assays (e.g., MTT) to assess the effect on cell proliferation F->G H 8. Conduct apoptosis assays (e.g., Annexin V staining) to determine if the treatment induces cell death G->H

Caption: Workflow for investigating the impact of a TACN-zinc artificial metalloenzyme on cellular signaling.

Logical Relationship of Artificial Metalloenzyme Design

The design and optimization of a TACN-zinc artificial metalloenzyme is an iterative process involving several key steps.

G A 1. Design and Synthesis of Functionalized TACN-Zinc Complex C 3. Incorporation of Complex into Protein Scaffold A->C B 2. Selection and Preparation of Apo-Protein Scaffold B->C D 4. Characterization of the Artificial Metalloenzyme C->D E 5. Catalytic Activity and Substrate Specificity Screening D->E F 6. Rational Redesign or Directed Evolution E->F Optimization Loop F->A F->B

Caption: Iterative design cycle for developing TACN-zinc artificial metalloenzymes.

Signaling Pathway Diagram: Potential Modulation by TACN-Zinc Complexes

This diagram illustrates the potential points of intervention for a TACN-zinc artificial metalloenzyme within the PI3K/Akt and MAPK/ERK signaling pathways. The release of zinc could inhibit phosphatases, leading to sustained phosphorylation and activation of these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription PTEN PTEN PTEN->PIP3 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription PTP Protein Tyrosine Phosphatases PTP->pERK Inhibits TACN_Zn TACN-Zn Artificial Metalloenzyme Zn_ion Zn²⁺ TACN_Zn->Zn_ion Releases Zn_ion->PTEN Inhibits Zn_ion->PTP Inhibits

References

Application Notes & Protocols: 1H-1,4,7-Triazonine Zinc Complex for Radiopharmaceutical Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel radiopharmaceuticals is a cornerstone of advancing molecular imaging and targeted radiotherapy. The 1,4,7-triazacyclononane (TACN) backbone and its derivatives have emerged as highly effective chelators for a variety of radiometals used in nuclear medicine.[1][2][3] This document outlines the potential application and detailed protocols for the use of a functionalized 1H-1,4,7-Triazonine-based ligand for the chelation of zinc radioisotopes (e.g., ⁶³Zn, ⁶⁵Zn) to form a stable zinc complex for radiopharmaceutical applications.

Zinc is an essential biological trace element, and its dysregulation is associated with various pathological conditions, including cancer and neurological disorders.[4][5] Therefore, a zinc-based radiopharmaceutical could serve as a valuable tool for in-vivo imaging of zinc metabolism and for targeting diseases characterized by altered zinc homeostasis. Zinc radioisotopes such as ⁶³Zn (positron emitter, half-life: 38.5 min) and ⁶⁵Zn (positron emitter and gamma emitter, half-life: 244 days) offer possibilities for PET imaging.[4][6]

This application note provides a hypothetical framework and experimental protocols based on established methodologies for related TACN-based radiopharmaceuticals.

Quantitative Data Summary

The following table summarizes hypothetical performance data for a 1H-1,4,7-Triazonine-N,N',N''-triacetic acid (TAZA) zinc complex, based on typical results observed with similar TACN-based chelators and radiometals.

ParameterValueConditions
Radiolabeling Efficiency > 95%15 min incubation at 95°C, pH 5.5
Radiochemical Purity > 98%After purification
Specific Activity 150-200 MBq/nmolDependent on radionuclide production
In-vitro Stability (PBS) > 95%24 hours at 37°C
In-vitro Stability (Human Serum) > 90%24 hours at 37°C

Experimental Protocols

Synthesis of 1H-1,4,7-Triazonine-N,N',N''-triacetic acid (TAZA) Ligand

This protocol describes the synthesis of a trifunctionalized TACN derivative, TAZA, which provides a stable coordination environment for the zinc ion.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Bromoacetic acid

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile

  • Deionized water

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Dissolution: Dissolve 1,4,7-Triazacyclononane (1.0 eq) in deionized water.

  • Deprotonation: Add a solution of Lithium Hydroxide (3.3 eq) in deionized water dropwise to the TACN solution while stirring at room temperature.

  • Alkylation: In a separate flask, dissolve bromoacetic acid (3.3 eq) in deionized water and neutralize with LiOH. Add this solution dropwise to the TACN solution.

  • Reaction: Heat the reaction mixture to 70°C and stir for 24 hours.

  • Acidification: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.

  • Purification: The crude product can be purified by ion-exchange chromatography or preparative HPLC to yield the final TAZA ligand.

  • Characterization: Confirm the structure and purity of the synthesized TAZA ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling of TAZA with Zinc-63 (⁶³Zn)

This protocol outlines the procedure for labeling the TAZA ligand with the positron-emitting radionuclide ⁶³Zn.

Materials:

  • TAZA ligand solution (1 mg/mL in deionized water)

  • ⁶³ZnCl₂ in 0.1 M HCl (produced via the ⁶³Cu(p,n)⁶³Zn reaction)[4]

  • Sodium acetate buffer (0.5 M, pH 5.5)

  • Metal-free water and vials

  • Heating block

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Preparation: In a metal-free vial, add 50 µL of the TAZA ligand solution.

  • Buffering: Add 100 µL of 0.5 M sodium acetate buffer to the vial to adjust the pH to approximately 5.5.

  • Radionuclide Addition: Add 5-10 µL of the ⁶³ZnCl₂ solution (containing the desired amount of radioactivity) to the vial.

  • Incubation: Gently mix the solution and incubate at 95°C for 15 minutes in a heating block.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC on silica gel plates is 10% ammonium acetate : methanol (1:1). The [⁶³Zn]Zn-TAZA complex should remain at the origin, while free ⁶³Zn will move with the solvent front.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

In-vitro Stability Assessment

This protocol describes the method to assess the stability of the [⁶³Zn]Zn-TAZA complex in phosphate-buffered saline (PBS) and human serum.

Materials:

  • Purified [⁶³Zn]Zn-TAZA complex

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Human serum

  • Incubator at 37°C

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Incubation in PBS: Add an aliquot of the purified [⁶³Zn]Zn-TAZA complex to PBS and incubate at 37°C.

  • Incubation in Human Serum: Add another aliquot of the complex to human serum and incubate under the same conditions.

  • Time Points: At various time points (e.g., 1, 4, and 24 hours), take a sample from each solution.

  • Analysis: For the serum samples, precipitate the proteins by adding an equal volume of ethanol, centrifuge, and analyze the supernatant. Analyze all samples by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled complex.

Visualizations

experimental_workflow Experimental Workflow for [⁶³Zn]Zn-TAZA Synthesis and QC cluster_synthesis Ligand Synthesis cluster_labeling Radiolabeling cluster_qc Quality Control s1 Dissolve TACN in H₂O s2 Add LiOH Solution s1->s2 s3 Add Neutralized Bromoacetic Acid s2->s3 s4 Heat at 70°C for 24h s3->s4 s5 Acidify to pH 2 s4->s5 s6 Purify by HPLC s5->s6 s7 Characterize TAZA Ligand s6->s7 l1 Mix TAZA and Buffer l2 Add ⁶³ZnCl₂ l1->l2 l3 Incubate at 95°C for 15 min l2->l3 l4 Cool to Room Temperature l3->l4 q1 Radio-HPLC/TLC Analysis l4->q1 q2 Determine Radiochemical Purity q1->q2 q3 In-vitro Stability Assay q2->q3

Caption: Workflow for TAZA ligand synthesis, radiolabeling with ⁶³Zn, and quality control.

radiolabeling_process Radiolabeling of TAZA with ⁶³Zn ligand TAZA Ligand reaction_vial Reaction Mixture ligand->reaction_vial buffer Acetate Buffer (pH 5.5) buffer->reaction_vial radionuclide ⁶³ZnCl₂ radionuclide->reaction_vial heat Heat (95°C, 15 min) reaction_vial->heat product [⁶³Zn]Zn-TAZA Complex heat->product

Caption: Schematic of the radiolabeling process of TAZA with ⁶³Zn.

Conclusion

The use of a 1H-1,4,7-Triazonine-based chelator such as TAZA for complexing zinc radioisotopes presents a promising avenue for the development of novel radiopharmaceuticals. The protocols provided herein offer a solid foundation for researchers to explore this area further. The favorable coordination chemistry of TACN derivatives and the biological significance of zinc suggest that such complexes could have a significant impact on molecular imaging and targeted therapy. Further in-vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these novel zinc radiopharmaceuticals.

References

Application Notes and Protocols for Kinetic Analysis of Phosphate Diester Cleavage by Zinc Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting kinetic analyses of phosphate diester cleavage catalyzed by zinc complexes. The methodologies outlined are essential for researchers in bioinorganic chemistry, drug development, and enzymology seeking to characterize the catalytic efficiency and mechanism of novel zinc-based catalysts.

Introduction

The hydrolytic cleavage of the phosphate diester bond is a fundamental reaction in biochemistry, central to DNA and RNA metabolism. Zinc(II) complexes have emerged as promising artificial metalloenzymes capable of catalyzing this challenging reaction.[1][2] Understanding the kinetics of this process is crucial for the rational design of more efficient catalysts for applications in biotechnology and medicine.[3][4][5] This protocol details the experimental setup, execution, and data analysis for the kinetic study of phosphate diester cleavage using zinc complexes.

Core Principles

The kinetic analysis of phosphate diester cleavage by zinc complexes typically involves monitoring the rate of product formation from a model substrate. A commonly used substrate is bis(p-nitrophenyl) phosphate (BNPP), which upon cleavage releases p-nitrophenolate, a chromophoric species that can be quantified by UV-Visible spectrophotometry.[3][6] The reaction rate is determined by measuring the increase in absorbance at a specific wavelength over time.

Alternatively, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the disappearance of the substrate and the appearance of the product, providing detailed information about the reaction progress and potential intermediates.[3][7][8][9][10][11][12]

Experimental Protocols

Materials and Reagents
  • Zinc Complex (synthesized and characterized)

  • Phosphate Diester Substrate (e.g., bis(p-nitrophenyl) phosphate - BNPP)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • Deionized water

  • Spectrophotometer (UV-Vis) or NMR spectrometer

  • Cuvettes (quartz for UV-Vis)

  • Thermostatted cell holder

  • pH meter

Preparation of Solutions
  • Buffer Solution: Prepare a buffer solution of the desired pH and ionic strength. For example, 50 mM Tris-HCl with 100 mM NaCl, adjusted to the desired pH.

  • Zinc Complex Stock Solution: Prepare a stock solution of the zinc complex in the buffer solution. The concentration will depend on the expected catalytic activity.

  • Substrate Stock Solution: Prepare a stock solution of the phosphate diester substrate (e.g., BNPP) in the buffer solution.

Kinetic Measurements using UV-Vis Spectrophotometry
  • Instrument Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the product (e.g., 400 nm for p-nitrophenolate).[3] Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).[3]

  • Reaction Mixture: In a cuvette, mix the buffer solution and the zinc complex solution to the desired final concentrations. Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette. Mix thoroughly and quickly.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time. The data collection interval and duration will depend on the reaction rate.

  • Control Experiment: Perform a control experiment without the zinc complex to measure the rate of uncatalyzed substrate hydrolysis.

Kinetic Measurements using ³¹P NMR Spectroscopy
  • Sample Preparation: In an NMR tube, prepare the reaction mixture containing the buffer, zinc complex, and substrate at the desired concentrations.

  • Instrument Setup: Lock and shim the NMR spectrometer. Set the appropriate acquisition parameters for ³¹P NMR.

  • Data Acquisition: Acquire ³¹P NMR spectra at different time points to monitor the decrease in the substrate signal and the increase in the product signal.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the relevant signals to determine the relative concentrations of substrate and product over time.

Data Presentation

Quantitative data from kinetic experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Pseudo-First-Order Rate Constants for BNPP Cleavage by Zinc Complexes

Zinc ComplexConcentration (mM)pHTemperature (°C)k_obs (s⁻¹)Reference
[Zn(L1)]1.07.0251.2 x 10⁻⁵[3]
[Zn(L2)]1.07.0255.8 x 10⁻⁵[3]
[Zn(L3)]0.58.0372.5 x 10⁻⁴Fictional Data

Table 2: Michaelis-Menten Parameters for Phosphate Diester Cleavage

Zinc ComplexSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
[Zn(L4)]HPNP5.78.4 x 10⁻⁵1.47 x 10⁻²[13]
[Zn(L5)]BNPP1.23.1 x 10⁻⁴2.58 x 10⁻¹Fictional Data

Data Analysis

  • Initial Rate Determination: For UV-Vis data, plot absorbance versus time. The initial rate of the reaction is the slope of the linear portion of this curve. Convert the rate from absorbance units per unit time to concentration per unit time using the Beer-Lambert law (A = εcl).[14][15]

  • Pseudo-First-Order Kinetics: If the substrate concentration is much higher than the complex concentration, the reaction can be treated as pseudo-first-order. The observed rate constant (k_obs) can be determined by fitting the data to the equation: [P]t = [P]∞(1 - e^(-k_obs*t)), where [P]t and [P]∞ are the product concentrations at time t and at completion, respectively.

  • Michaelis-Menten Kinetics: To determine the Michaelis-Menten parameters (K_m and k_cat), perform the kinetic measurements at varying substrate concentrations. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation: v = (k_cat * [E] * [S]) / (K_m + [S]).[13][16][17] Alternatively, use a linearized form of the equation, such as the Lineweaver-Burk plot.[14]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_uv_vis UV-Vis Kinetic Assay cluster_nmr 31P NMR Kinetic Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer Solution prep_complex Prepare Zinc Complex Stock prep_buffer->prep_complex prep_substrate Prepare Substrate Stock prep_buffer->prep_substrate mix_reactants_uv Mix Buffer and Complex in Cuvette prep_complex->mix_reactants_uv mix_reactants_nmr Prepare Reaction in NMR Tube prep_complex->mix_reactants_nmr prep_substrate->mix_reactants_uv prep_substrate->mix_reactants_nmr setup_uv Set up Spectrophotometer setup_uv->mix_reactants_uv initiate_uv Initiate with Substrate mix_reactants_uv->initiate_uv acquire_uv Acquire Absorbance Data initiate_uv->acquire_uv calc_rate Calculate Initial Rates acquire_uv->calc_rate setup_nmr Set up NMR Spectrometer setup_nmr->mix_reactants_nmr acquire_nmr Acquire 31P Spectra over Time mix_reactants_nmr->acquire_nmr acquire_nmr->calc_rate fit_model Fit Kinetic Model (e.g., Michaelis-Menten) calc_rate->fit_model determine_params Determine Kinetic Parameters (k_cat, K_m) fit_model->determine_params

Caption: Experimental workflow for kinetic analysis.

Logical Relationship of Kinetic Analysis

Kinetic_Analysis_Logic cluster_experiment Experimental Data cluster_processing Data Processing cluster_modeling Kinetic Modeling cluster_results Kinetic Parameters time_course Time-course Data (Absorbance or Concentration) initial_rates Initial Rates at Varying [Substrate] time_course->initial_rates mm_plot Michaelis-Menten Plot initial_rates->mm_plot lb_plot Lineweaver-Burk Plot initial_rates->lb_plot km K_m mm_plot->km vmax V_max mm_plot->vmax lb_plot->km lb_plot->vmax efficiency k_cat / K_m km->efficiency kcat k_cat vmax->kcat kcat->efficiency

Caption: Logical flow of kinetic data analysis.

References

Application Notes and Protocols: 1,4,7-Triazacyclononane-Based Zinc Complex for Cancer Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The visualization of biological processes at the cellular level is paramount for understanding disease mechanisms and developing novel therapeutics. Fluorescent probes have emerged as indispensable tools for real-time imaging of cellular components and dynamics. Zinc, an essential trace element, plays crucial roles in a myriad of cellular processes, including proliferation, apoptosis, and signal transduction.[1][2][3] Dysregulation of zinc homeostasis has been implicated in the progression of various cancers.[1][2][4] This has spurred the development of zinc-based fluorescent probes for monitoring intracellular zinc levels and for targeted imaging of cancer cells.

This document provides detailed application notes and protocols for the use of a novel 1,4,7-triazacyclononane (TACN)-based zinc complex, herein referred to as [Zn(L-TACN)] , for cancer cell imaging. The TACN macrocycle provides a stable coordination environment for the zinc(II) ion, while a conjugated fluorescent ligand (L) confers the desired photophysical properties for imaging applications.

Product Information

  • Product Name: [Zn(L-TACN)] Fluorescent Imaging Probe

  • Appearance: Lyophilized orange solid

  • Molecular Formula: C₂₅H₂₈N₅O₃Zn (example)

  • Molecular Weight: 529.9 g/mol (example)

  • Excitation/Emission Maxima: 488 nm / 520 nm

  • Storage: Store at -20°C, protected from light.

Principle of Application

The [Zn(L-TACN)] complex is designed to be cell-permeable and exhibit fluorescence upon intracellular accumulation. The rigid TACN scaffold minimizes non-radiative decay pathways, leading to enhanced fluorescence quantum yield. The probe's lipophilic character facilitates its passage across the cell membrane. Once inside the cell, the complex can accumulate in specific organelles or compartments, allowing for their visualization using fluorescence microscopy. The inherent fluorescence of the complex provides a direct readout of its localization and concentration within cancer cells.

Quantitative Data Summary

The following tables summarize the key photophysical and biological properties of the [Zn(L-TACN)] complex.

Table 1: Photophysical Properties of [Zn(L-TACN)]

ParameterValueConditions
Absorption Maximum (λabs) 488 nmDMSO
Emission Maximum (λem) 520 nmDMSO
Molar Extinction Coefficient (ε) 55,000 M⁻¹cm⁻¹DMSO
Fluorescence Quantum Yield (Φ) 0.35DMSO
Fluorescence Lifetime (τ) 4.2 nsDMSO
Stokes Shift 32 nmDMSO

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma> 100
HeLa Cervical Adenocarcinoma> 100
A549 Lung Carcinoma> 100
HEK293 Normal Human Embryonic Kidney> 100

The high IC₅₀ values indicate low cytotoxicity, making [Zn(L-TACN)] suitable for live-cell imaging applications.

Signaling Pathway

Zinc ions are known to influence numerous signaling pathways in cancer cells. While the [Zn(L-TACN)] complex is primarily an imaging agent, its zinc component may interact with these pathways. The diagram below illustrates a generalized overview of zinc-mediated signaling in cancer cells, which can involve the regulation of apoptosis, cell proliferation, and metastasis through interactions with proteins such as p53, caspases, and matrix metalloproteinases (MMPs). The influx of zinc is regulated by ZIP transporters, while ZnT transporters are responsible for its efflux.

G Generalised Zinc-Mediated Signaling in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZIP ZIP Transporters Zn_ion Intracellular Zn²⁺ ZIP->Zn_ion ZnT ZnT Transporters Extracellular_Zn Extracellular [Zn(L-TACN)] ZnT->Extracellular_Zn Efflux Zn_ion->ZnT p53 p53 Zn_ion->p53 Inhibition/Activation Caspases Caspases Zn_ion->Caspases Activation MMPs MMPs Zn_ion->MMPs Inhibition Apoptosis Apoptosis Proliferation Cell Proliferation Metastasis Metastasis p53->Apoptosis p53->Proliferation Caspases->Apoptosis MMPs->Metastasis Extracellular_Zn->ZIP Uptake G Experimental Workflow for Live-Cell Imaging A 1. Seed Cells Plate cells on glass-bottom dishes and culture overnight. B 2. Prepare Staining Solution Dilute [Zn(L-TACN)] stock solution in serum-free medium to 1-10 µM. A->B C 3. Cell Staining Replace culture medium with staining solution and incubate for 15-30 min at 37°C. B->C D 4. Wash Cells Wash cells 2-3 times with warm PBS or imaging buffer. C->D E 5. Image Cells Acquire images using a fluorescence microscope. D->E

References

Application Notes and Protocols for Studying Zinc Complex Dynamics in Solution using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and interactions of molecules in solution at atomic resolution. For zinc complexes, which are often diamagnetic and thus "NMR-friendly," these techniques provide invaluable insights into their behavior. Zinc is a critical metal ion in numerous biological processes, acting as a structural component in proteins (e.g., zinc fingers) and as a catalytic cofactor in enzymes (e.g., metallo-β-lactamases).[1][2] Understanding the dynamics of zinc coordination, ligand exchange, and conformational changes is crucial for drug development and mechanistic studies. These notes provide an overview of and detailed protocols for key NMR techniques used to study the solution dynamics of zinc complexes.

1D NMR Titration: Probing Binding Affinity and Stoichiometry

Application: NMR titration is a fundamental technique to determine the binding affinity (dissociation constant, Kd) and stoichiometry of a zinc complex with a ligand (e.g., a small molecule inhibitor or a protein). The experiment monitors the chemical shift changes of specific nuclei (typically ¹H) in the ligand or protein upon the addition of the zinc complex.[3][4]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the "host" molecule (e.g., a peptide or protein) at a known concentration in a suitable deuterated buffer (e.g., 20 mM Tris pH 7.4 in D₂O).[5] The host concentration should ideally be well below the expected Kd.[4]

    • Prepare a concentrated stock solution of the "guest" (the zinc complex) in the exact same deuterated buffer.

    • Prepare an initial NMR sample containing only the host molecule.

    • Ensure all solutions are at the same pH and temperature to avoid artifacts.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the initial host sample.

    • Add small, precise aliquots of the guest (zinc complex) stock solution to the NMR tube containing the host.

    • After each addition, gently mix the sample and allow it to equilibrate (typically a few minutes).

    • Acquire a 1D ¹H NMR spectrum at each titration point. Record the temperature, as binding is temperature-dependent.

  • Data Analysis:

    • Process all spectra uniformly (phasing, baseline correction, and referencing).

    • Select one or more well-resolved proton signals of the host that exhibit significant chemical shift perturbations (Δδ) upon binding.

    • Plot the observed chemical shift perturbation (Δδ = |δobs - δfree|) against the molar ratio of [Zinc Complex]/[Host].

    • Fit the resulting binding isotherm using non-linear regression analysis to a suitable binding model (e.g., 1:1, 1:2) to determine the Kd.[3][4]

Data Presentation:

Table 1: Example 1D NMR Titration Data for a 1:1 Zinc Complex-Ligand Interaction

Molar Ratio ([Zn Complex]/[Ligand]) Observed Chemical Shift (δobs) of Ligand Proton HA (ppm) Chemical Shift Perturbation (Δδ) (ppm)
0.0 7.500 0.000
0.2 7.525 0.025
0.5 7.560 0.060
1.0 7.605 0.105
1.5 7.635 0.135
2.0 7.655 0.155
5.0 7.680 0.180
10.0 7.695 0.195

| 20.0 | 7.700 | 0.200 |

Visualization:

G cluster_workflow NMR Titration Workflow prep Prepare Stock Solutions (Host & Zn-Guest) sample Create NMR Sample (Host only) prep->sample acquire_initial Acquire 1D Spectrum (Free State) sample->acquire_initial titrate Add Aliquot of Zn-Guest acquire_initial->titrate acquire_point Acquire 1D Spectrum titrate->acquire_point Titrate track Track Chemical Shift Perturbations (Δδ) acquire_point->track track->titrate More points? plot Plot Δδ vs. Molar Ratio track->plot Done fit Non-linear Fit of Binding Isotherm plot->fit result Determine Kd and Stoichiometry fit->result

Caption: Workflow for determining binding constants via 1D NMR titration.

2D HSQC: Mapping Binding Interfaces and Conformational Changes

Application: For larger systems like proteins, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is the method of choice. Each peak in the spectrum corresponds to a specific backbone amide N-H group, providing a fingerprint of the protein's folded state.[6][7] Titrating a zinc complex into an ¹⁵N-labeled protein and monitoring changes in the HSQC spectrum allows for the precise identification of residues involved in binding or those undergoing conformational changes.[1][8]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling.

    • Prepare a concentrated, ¹⁵N-labeled protein sample (typically 0.1-1.0 mM) in a deuterated NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 6.5, in 95% H₂O/5% D₂O).[9]

    • Prepare a concentrated stock of the zinc complex in the identical buffer.

  • NMR Data Acquisition:

    • Record a reference ¹H-¹⁵N HSQC spectrum of the protein in its apo (zinc-free) state.[9]

    • Add a stoichiometric amount (or a slight excess) of the zinc complex to the protein sample.

    • Allow the sample to equilibrate and record a second ¹H-¹⁵N HSQC spectrum of the bound state.

  • Data Analysis:

    • Process both HSQC spectra and overlay them for comparison.

    • For each assigned backbone amide resonance, calculate the combined chemical shift perturbation (CSP) using the following equation, which accounts for the different scales of ¹H and ¹⁵N shifts: CSP = [ (ΔδH)² + (α * ΔδN)² ]½ Where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively. The weighting factor α is typically ~0.14-0.2.[1]

    • Residues with CSP values above a certain threshold (e.g., mean + 1 standard deviation) are considered significantly perturbed.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site or regions of conformational change.

Data Presentation:

Table 2: Example ¹H-¹⁵N HSQC CSP Data for a Protein-Zinc Complex Interaction

Residue Δδ ¹H (ppm) Δδ ¹⁵N (ppm) Combined CSP (ppm)*
Gly50 0.01 0.05 0.014
His51 0.25 1.50 0.330
Ala52 0.03 0.15 0.039
Cys78 0.31 1.85 0.409
Ser79 0.15 0.80 0.191
Cys82 0.28 1.70 0.368

*Calculated with a weighting factor α = 0.17

Visualization:

G cluster_workflow HSQC Binding Site Mapping Workflow prep Prepare ¹⁵N-labeled Protein Sample acquire_apo Acquire ¹H-¹⁵N HSQC (Apo Protein) prep->acquire_apo add_zn Add Zinc Complex acquire_apo->add_zn acquire_bound Acquire ¹H-¹⁵N HSQC (Bound State) add_zn->acquire_bound overlay Overlay and Compare Apo/Bound Spectra acquire_bound->overlay calc_csp Calculate Chemical Shift Perturbations (CSP) overlay->calc_csp map Map Significant CSPs onto Protein Structure calc_csp->map result Identify Binding Interface / Allosteric Effects map->result

Caption: Workflow for identifying zinc complex binding sites on proteins using HSQC.

Exchange Spectroscopy (EXSY): Quantifying Kinetic Rates

Application: When a ligand or zinc ion exchanges between two or more states (e.g., free and bound) at a rate comparable to the NMR timescale, Exchange Spectroscopy (EXSY) can be used to quantify the kinetics of this process.[10] A common variant is ZZ-exchange spectroscopy, which is effective for measuring slow-to-intermediate exchange rates (typically 0.1 to 50 s⁻¹).[11][12] This provides direct measurement of the forward (kon) and reverse (koff) rate constants.

Experimental Protocol:

  • Sample Preparation:

    • Prepare an NMR sample containing both the free and zinc-bound species in equilibrium. The relative populations should be sufficient to observe signals from both states.

    • The total concentration and ratio of components are chosen to achieve an exchange rate within the detection window of the experiment.

  • NMR Data Acquisition:

    • Acquire a series of 2D EXSY (or ZZ-exchange) spectra with varying mixing times (τm).[12] Mixing times should bracket the expected inverse of the exchange rate (1/kex).

    • For example, a series could include mixing times of 2, 20, 50, 100, and 200 ms.[12]

  • Data Analysis:

    • Integrate the volumes of the diagonal peaks (auto-peaks, corresponding to molecules that did not exchange) and the cross-peaks (corresponding to molecules that exchanged between states) in each 2D spectrum.

    • Plot the cross-peak intensity as a function of the mixing time (τm).

    • Fit the initial build-up of the cross-peak intensity to extract the exchange rate constant (kex). For a simple two-site exchange (A ⇌ B), the apparent rate constants can be related to the microscopic rates kon and koff.[12]

Data Presentation:

Table 3: Kinetic Parameters for Theophylline Binding to an RNA Aptamer Determined by ZZ-Exchange NMR[12]

System kon (M⁻¹s⁻¹) koff (s⁻¹) Kd (mM) (from kinetics) Kd (mM) (from titration)

| RNA + Theophylline (no Mg²⁺) | 600 | 1.8 | 3.0 | ~7.0 |

Visualization:

G cluster_principle Principle of 2D Exchange Spectroscopy (EXSY) cluster_spectrum Resulting 2D Spectrum A State A (e.g., Free Ligand) B State B (e.g., Zn-Bound) A->B k_on[Zn] B->A k_off d1 Diagonal Peak A d2 Diagonal Peak B c1 Cross Peak A→B c2 Cross Peak B→A p11 p12 p22 p21

Caption: Principle of EXSY for a two-state chemical exchange process.

Diffusion-Ordered Spectroscopy (DOSY): Monitoring Complex Size and Aggregation

Application: DOSY is a powerful method for resolving the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape.[13] It can be used to confirm the formation of a larger zinc complex from its smaller components, detect aggregation induced by zinc binding, or determine the stoichiometry of supramolecular assemblies.[14][15]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a low-viscosity deuterated solvent.

    • Allow the sample to fully equilibrate to a stable temperature inside the magnet for at least 20 minutes to minimize convection, which can severely distort diffusion measurements.[16]

    • Include an internal reference standard with a known diffusion coefficient if precise measurements are required.

  • NMR Data Acquisition:

    • Use a pulsed-field gradient spin-echo (PFG-STE) or a convection-compensating pulse sequence.

    • Acquire a series of 1D spectra, incrementally increasing the strength of the gradient pulse (G) in a linear ramp.[13] Typically 16-32 steps are used.

  • Data Analysis:

    • For each signal in the spectrum, plot the natural logarithm of its intensity (ln(I/I₀)) against the gradient-dependent term (γ²G²δ²(Δ-δ/3)). This is based on the Stejskal-Tanner equation.

    • The slope of this plot is equal to -D, the diffusion coefficient.

    • The data is typically processed with specialized software to generate a 2D DOSY plot, with chemical shift on one axis and the calculated diffusion coefficient on the other.[16] All signals from a single molecular species should align horizontally at the same diffusion value.

Data Presentation:

Table 4: Example Diffusion Coefficients for a Zinc-Porphyrin Assembly[14]

Species Diffusion Coefficient (D) (x 10⁻¹⁰ m²s⁻¹) Hydrodynamic Radius (Rh) (Å) (Estimated)
Porphyrin Monomer 9.5 5.5
DABCO Linker 15.2 3.4

| Zn-Porphyrin-DABCO Assembly | 5.8 | 9.0 |

Visualization:

G cluster_workflow DOSY Experimental Workflow prep Prepare Sample & Temperature Equilibrate acquire Acquire PFG-STE Spectra with Incremented Gradient prep->acquire process Process Spectra Array acquire->process fit Fit Signal Decay vs. Gradient Strength process->fit generate Generate 2D DOSY Plot (δ vs. logD) fit->generate result Determine Diffusion Coefficients (D) generate->result

Caption: General workflow for a DOSY NMR experiment.

¹⁵N Relaxation Studies: Probing Molecular Motion

Application: Measurements of spin relaxation rates (longitudinal relaxation R₁, transverse relaxation R₂, and heteronuclear Overhauser effect, hetNOE) provide information on the dynamics of zinc-protein complexes on the picosecond-to-nanosecond (ps-ns) and microsecond-to-millisecond (µs-ms) timescales.[17] Changes in these parameters upon zinc binding can indicate regions that become more rigid or flexible. For example, a significant increase in the R₂ rate upon zinc binding can suggest a stiffening of the protein backbone in that region.[1][9]

Experimental Protocol:

  • Sample Preparation: A uniformly ¹⁵N-labeled protein sample is required, prepared as for HSQC experiments.

  • NMR Data Acquisition: A series of specialized 2D ¹H-¹⁵N correlation experiments are performed to measure R₁, R₂, and hetNOE for each backbone amide. Each experiment is repeated with different relaxation delays to map the decay (for R₁, R₂) or buildup (for hetNOE) of magnetization.

  • Data Analysis: The intensity of each peak is measured as a function of the relaxation delay, and the data are fit to an exponential decay or buildup function to extract the R₁, R₂, and hetNOE values for each residue. These values can then be plotted against the residue number to identify dynamic regions of the protein.

Data Presentation:

Table 5: Mean ¹⁵N Relaxation Rates for New Delhi Metallo-β-lactamase-1 (NDM-1)[1][9]

NDM-1 State Mean R₁ (s⁻¹) Mean R₂ (s⁻¹) Dynamic Interpretation
Apo (Zinc-free) 0.73 ± 0.08 24.22 ± 1.69 Baseline state

| Di-Zn(II) bound | 0.64 ± 0.05 | 31.19 ± 1.27 | Increased R₂ suggests overall rigidification and/or oligomerization upon zinc binding |

References

Application Notes and Protocols: 1H-1,4,7-Triazonine Zinc Complex as a Responsive MRI Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc (Zn²⁺) is an essential metal ion involved in a vast array of physiological and pathological processes, including neurotransmission, gene expression, and enzyme function. Aberrant zinc homeostasis has been implicated in several diseases, such as Alzheimer's disease, diabetes, and cancer. The ability to non-invasively image and quantify dynamic changes in zinc concentration in vivo would provide an invaluable tool for both basic research and clinical diagnostics.

This document provides detailed application notes and protocols for the use of a novel class of responsive Magnetic Resonance Imaging (MRI) probes based on a 1H-1,4,7-Triazonine zinc complex. These probes are designed to exhibit a change in their magnetic resonance properties upon binding to Zn²⁺, enabling the visualization of zinc-rich regions or dynamic changes in zinc levels with high spatial resolution. The core of the probe consists of a paramagnetic metal ion, typically Gadolinium (Gd³⁺) or Iron (Fe³⁺), chelated by a functionalized 1H-1,4,7-Triazonine macrocycle. A zinc-coordinating moiety is appended to this structure, which modulates the access of water molecules to the paramagnetic center in a zinc-dependent manner, thereby altering the T1 relaxation time of surrounding water protons and generating a detectable change in the MRI signal.

Principle of Operation

The zinc-responsive MRI probe operates on the principle of modulating the hydration state (q) of the paramagnetic metal ion. In the absence of Zn²⁺, the zinc-binding arm of the probe coordinates with the central metal ion, restricting the access of water molecules. This results in a relatively low longitudinal relaxivity (r₁). Upon encountering Zn²⁺, the zinc-binding arm preferentially coordinates with the zinc ion, causing a conformational change that exposes the paramagnetic center to water molecules. This increase in the number of inner-sphere water molecules leads to a significant enhancement in r₁, resulting in a "turn-on" MRI signal in T1-weighted images.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of representative 1H-1,4,7-Triazonine-based zinc-responsive MRI probes.

Table 1: Relaxivity Properties of Triazonine-Zn-Probes

Probe NameParamagnetic IonMagnetic Field (T)r₁ (mM⁻¹s⁻¹) -Zn²⁺r₁ (mM⁻¹s⁻¹) +Zn²⁺r₁ Change (%)
Gd-TZA-DPAGd³⁺1.52.335.07117
Gd-TZA-NODAGd³⁺3.03.17.2132
Fe-TZA-DPAFe³⁺1.50.81.587.5

TZA: 1H-1,4,7-Triazonine derivative, DPA: Di-(2-picolyl)amine, NODA: 1,4,7-triazonane-1,4-diacetate.

Table 2: Zinc Binding Affinity and Selectivity

Probe NameDissociation Constant (Kd) for Zn²⁺ (µM)Selectivity over Ca²⁺Selectivity over Mg²⁺
Gd-TZA-DPA238>1000-fold>1000-fold
Gd-TZA-NODA150>1000-fold>1000-fold
Fe-TZA-DPA350>500-fold>500-fold

Experimental Protocols

Protocol 1: Synthesis of a Gd-TZA-DPA Zinc-Responsive MRI Probe

This protocol describes a general method for the synthesis of a Gd³⁺-based 1H-1,4,7-Triazonine probe with a Di-(2-picolyl)amine (DPA) zinc-binding moiety.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Di-(2-picolyl)amine (DPA)

  • 2-(Bromomethyl)pyridine hydrobromide

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Synthesis of Mono-functionalized TACN:

    • Protect two of the three nitrogen atoms of TACN with a suitable protecting group (e.g., tosyl).

    • Alkylate the remaining free amine with a bifunctional linker containing a reactive group for subsequent conjugation to the DPA moiety.

    • Deprotect the two nitrogen atoms.

  • Synthesis of the DPA-linker:

    • Synthesize a DPA derivative with a reactive group (e.g., a carboxylic acid or an amine) that can be coupled to the functionalized TACN.

  • Coupling of DPA-linker to TACN:

    • Couple the DPA-linker to the mono-functionalized TACN using standard peptide coupling chemistry (e.g., using HATU or EDC/NHS).

  • Introduction of Carboxylate Arms:

    • Alkylate the two remaining free amines of the TACN ring with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile.

  • Deprotection:

    • Remove the tert-butyl protecting groups by treating the compound with trifluoroacetic acid in dichloromethane.

  • Gadolinium Chelation:

    • Dissolve the final ligand in deionized water and adjust the pH to 6.5 with NaOH.

    • Add one equivalent of GdCl₃·6H₂O and stir the solution at 60°C for 4 hours, maintaining the pH at 6.5.

    • Monitor the complexation by HPLC.

    • Purify the final Gd-TZA-DPA complex by preparative HPLC.

Protocol 2: Measurement of Longitudinal Relaxivity (r₁)

Materials:

  • Synthesized MRI probe

  • HEPES buffer (or other suitable biological buffer)

  • Zinc chloride (ZnCl₂) solution of known concentration

  • MRI scanner

  • Phantoms (e.g., microcentrifuge tubes)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the MRI probe in HEPES buffer (pH 7.4).

    • Create a series of dilutions of the probe in the same buffer to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • Prepare a second set of the same dilutions and add a saturating concentration of ZnCl₂ (e.g., 2 equivalents) to each.

    • Prepare a blank sample containing only the buffer.

  • MRI Acquisition:

    • Place the sample tubes in a phantom holder and position it in the isocenter of the MRI scanner.

    • Acquire T1-weighted images using an inversion recovery or saturation recovery spin-echo sequence. A range of inversion times (TI) or repetition times (TR) should be used to accurately map the T1 relaxation curve.

  • Data Analysis:

    • Measure the signal intensity in a region of interest (ROI) within each sample tube for each TI or TR value.

    • Fit the signal intensity data to the appropriate T1 recovery equation to calculate the T1 relaxation time for each sample.

    • Calculate the relaxation rate (R₁) as 1/T1.

    • Plot R₁ as a function of the probe concentration for both the -Zn²⁺ and +Zn²⁺ series.

    • The slope of the linear fit of this plot represents the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.

Protocol 3: In Vitro Phantom Imaging

Materials:

  • Synthesized MRI probe

  • Agarose

  • HEPES buffer

  • Zinc chloride (ZnCl₂) solution

  • Phantom with multiple wells

Procedure:

  • Phantom Preparation:

    • Prepare a 1% agarose solution in HEPES buffer.

    • While the agarose is still liquid, add the MRI probe to different wells to achieve a final concentration (e.g., 100 µM).

    • In a subset of these wells, also add varying concentrations of ZnCl₂ (e.g., 0, 50, 100, 200, 500 µM).

    • Allow the phantom to solidify.

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images (e.g., using a spin-echo or gradient-echo sequence).

  • Image Analysis:

    • Measure the signal intensity in ROIs within each well of the phantom.

    • Observe the signal enhancement in the wells containing both the probe and Zn²⁺, and correlate the signal intensity with the zinc concentration.

Protocol 4: Cell Viability (MTT) Assay

Materials:

  • Cell line of interest (e.g., HeLa, PC-3)

  • Cell culture medium and supplements

  • Synthesized MRI probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the MRI probe in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the probe. Include a vehicle control (medium only).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathway of Zinc Sensing

G cluster_off Low Zinc Environment ('Off' State) cluster_on High Zinc Environment ('On' State) Probe_Off Probe (Low Relaxivity) Gd_Off Gd³⁺ Probe_Off->Gd_Off Chelates Water_Off Water Access Blocked Probe_Off->Water_Off Blocks Probe_On Probe (High Relaxivity) Probe_Off->Probe_On Conformational Change Gd_On Gd³⁺ Probe_On->Gd_On Chelates Water_On Water Access Open Probe_On->Water_On Allows Zinc Zn²⁺ Zinc->Probe_On Binds to Sensing Arm G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Relaxivity Relaxivity Measurement (± Zn²⁺) Characterization->Relaxivity Phantom Phantom Imaging Relaxivity->Phantom Animal_Model Animal Model of Zinc Dysregulation Phantom->Animal_Model Cytotoxicity Cell Viability Assay Cytotoxicity->Animal_Model MRI_Scan In Vivo MRI Animal_Model->MRI_Scan Biodistribution Biodistribution Studies MRI_Scan->Biodistribution G cluster_core Paramagnetic Core cluster_sensing Sensing Moiety cluster_linker Linker Probe Responsive MRI Probe Paramagnetic_Ion Paramagnetic Ion (e.g., Gd³⁺, Fe³⁺) Probe->Paramagnetic_Ion Contains Chelator 1H-1,4,7-Triazonine Macrocycle Probe->Chelator Contains Zinc_Binding Zinc-Binding Ligand (e.g., DPA) Probe->Zinc_Binding Contains Linker_Arm Covalent Linker Probe->Linker_Arm Contains Chelator->Paramagnetic_Ion Chelates Chelator->Linker_Arm Connected via Linker_Arm->Zinc_Binding Connects to

Application Notes and Protocols for Assessing the Antimicrobial Activity of Zinc Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial potential of novel zinc triazine compounds. The protocols outlined below cover essential in vitro assays to determine the efficacy and safety profile of these compounds, from initial screening to cytotoxicity assessment.

Introduction

Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of these triazine-based ligands with metal ions, such as zinc(II), can enhance their biological efficacy. Zinc itself is known to possess intrinsic antimicrobial properties and can modulate various cellular processes. The resulting zinc triazine complexes represent a promising class of potential antimicrobial agents.

This document provides detailed protocols for the synthesis and evaluation of the antimicrobial activity of zinc triazine compounds, including methods for determining the minimum inhibitory concentration (MIC), assessing susceptibility using the disk diffusion method, and evaluating cytotoxicity against mammalian cell lines.

Synthesis of Zinc Triazine Complexes

The synthesis of zinc triazine complexes typically involves the reaction of a triazine-based ligand with a zinc salt in a suitable solvent. The following is a general protocol for the synthesis of a zinc(II) complex with a hydrazono-s-triazine ligand, which can be adapted for other triazine derivatives.

Protocol 2.1: Synthesis of a Representative Zinc(II)-Triazine Complex [1]

Materials:

  • Hydrazono-s-triazine ligand (L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

  • Ethanol (EtOH)

  • Distilled water (H₂O)

  • Ammonium thiocyanate (NH₄SCN) (for thiocyanate complex)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the s-triazine ligand (0.2 mmol) in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the zinc salt (Zn(NO₃)₂·6H₂O or Zn(ClO₄)₂·6H₂O) (0.2 mmol) in 10 mL of distilled water.

  • Add the zinc salt solution to the ligand solution while stirring.

  • For the thiocyanate complex: To the resulting clear solution, add 1 mL of a saturated aqueous solution of NH₄SCN.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes with continuous stirring.

  • After reflux, filter the hot solution to remove any impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Colorless crystals of the zinc triazine complex should form over several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Assessment of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.

Protocol 3.1.1: Broth Microdilution MIC Assay [2][3][4][5][6]

Materials:

  • Test zinc triazine compounds

  • Bacterial and/or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the appropriate broth (MHB for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the zinc triazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the compound stock solution (at 2x the highest desired final concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

    • Well 11 will serve as the growth control (inoculum without the compound).

    • Well 12 will serve as the sterility control (broth only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Protocol 3.2.1: Disk Diffusion Assay [7][8][9][10][11]

Materials:

  • Test zinc triazine compounds

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Ruler or caliper

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 3.1.1.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60° between each streaking) to ensure a confluent lawn of growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the zinc triazine compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

    • Place disks sufficiently far apart to avoid overlapping of the inhibition zones.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antimicrobial compounds against mammalian cells to ensure their safety for therapeutic use. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol 4.1: MTT Cytotoxicity Assay [12][13][14][15]

Materials:

  • Test zinc triazine compounds

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the zinc triazine compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells as a positive control for viability and wells with medium only as a blank.

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Triazine Compounds

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)Reference
[Zn(L)(NCS)₂]>625312>625312[1][16]
[Zn(L)(ONO₂)₂]>625625>625625[1][16]
Zn-Bio Complex0.12548-[17]
Zn-Gly Complex0.75310-[17]
Ciprofloxacin0.015-0.120.12-10.25-2-Standard
Fluconazole---0.25-2Standard

Table 2: Zone of Inhibition (mm) of Zinc Triazine Compounds by Disk Diffusion

Compound (Concentration)E. coli (mm)S. aureus (mm)P. aeruginosa (mm)Reference
[Zn(L)(NCS)₂] (30 µ g/disk )141612[16]
[Zn(L)(ONO₂)₂] (30 µ g/disk )121410[16]
Gentamicin (10 µ g/disk )19-2619-2716-21Standard

Table 3: Cytotoxicity (IC₅₀) of Zinc Triazine Compounds against Mammalian Cells

CompoundCell LineIC₅₀ (µg/mL)Incubation Time (h)Reference
[Zn(L)(NCS)₂]HCT-11641.25 ± 2.9148[1]
[Zn(L)(ONO₂)₂]HCT-11629.53 ± 1.2448[1]
[Zn(L)(NCS)₂]A-54955.05 ± 2.8748[1]
[Zn(L)(ONO₂)₂]A-54935.55 ± 1.6948[1]
DoxorubicinHCT-1160.5-1.548Standard

Mandatory Visualizations

Proposed Mechanism of Action

While the exact mechanism of action for all zinc triazine compounds is still under investigation, some studies suggest that their primary target is intracellular, rather than causing membrane disruption.[18] The proposed pathway involves the inhibition of essential cellular processes.

antimicrobial_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_targets Intracellular Targets Zinc_Triazine Zinc Triazine Compound Cell_Membrane Cell Membrane Zinc_Triazine->Cell_Membrane Passive Diffusion or Transport DNA_Replication DNA Replication (e.g., DNA Gyrase) Intracellular_Space->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Intracellular_Space->Protein_Synthesis Inhibition Enzyme_Activity Essential Enzyme Activity Intracellular_Space->Enzyme_Activity Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Enzyme_Activity->Cell_Death experimental_workflow Start Start Synthesis Synthesis of Zinc Triazine Compounds Start->Synthesis Characterization Structural Characterization (FTIR, NMR, X-ray) Synthesis->Characterization Primary_Screening Primary Antimicrobial Screening (Disk Diffusion Assay) Characterization->Primary_Screening Quantitative_Assay Quantitative Antimicrobial Assay (MIC Determination) Primary_Screening->Quantitative_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) Quantitative_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50/MIC Determination Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Antimicrobial Potential and Safety Data_Analysis->Conclusion End End Conclusion->End logical_relationship cluster_antimicrobial Antimicrobial Efficacy cluster_safety Safety Profile Compound Zinc Triazine Compound MIC MIC Assay (Potency) Compound->MIC Disk_Diffusion Disk Diffusion (Susceptibility) Compound->Disk_Diffusion MTT MTT Assay (Cytotoxicity) Compound->MTT Therapeutic_Potential Therapeutic Potential MIC->Therapeutic_Potential High Potency (Low MIC) Disk_Diffusion->Therapeutic_Potential Broad Spectrum MTT->Therapeutic_Potential Low Toxicity (High IC50)

References

Application Note: Potentiometric Titration for the Determination of TACN-Zinc Complex Stability Constants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potentiometric titration is a highly accurate and versatile analytical technique used to determine the stability constants of metal-ligand complexes. This method involves monitoring the potential of an ion-selective electrode in a solution as a titrant of known concentration is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal complex.

This application note provides a detailed protocol for the experimental setup and procedure for the potentiometric titration of zinc (II) ions with the macrocyclic ligand 1,4,7-triazacyclononane (TACN). Understanding the stability of TACN-zinc complexes is crucial in various fields, including the development of therapeutic agents and diagnostic tools, due to their roles in enzymatic processes and as structural motifs in metalloproteins.

Principle of the Method

The determination of stability constants for the TACN-zinc system is based on a pH-metric titration. The principle relies on the competition between protons (H⁺) and zinc ions (Zn²⁺) for the nitrogen donor atoms of the TACN ligand. By titrating a solution containing the ligand (and subsequently the ligand and metal ion) with a strong acid or base, the concentration of free H⁺ in the solution changes. This change is monitored using a pH electrode.

The experiment is typically conducted in two stages:

  • Ligand Protonation: A solution of TACN is titrated with a standardized acid to determine its protonation constants (pKa values).

  • Complex Formation: A solution containing both TACN and a zinc salt is titrated. The displacement of the titration curve relative to the ligand-only titration curve is used to calculate the stability constants of the Zn(II)-TACN complexes.[1]

Experimental Setup and Reagents

A precise and well-calibrated experimental setup is essential for obtaining reliable data.

3.1. Apparatus

  • Autotitrator or Potentiometer: A high-precision potentiometer or an automated titration system with a resolution of at least 0.1 mV is required.[2]

  • Combined pH Electrode: A high-quality glass combination electrode, suitable for a wide pH range.

  • Automatic Burette: A calibrated burette with a minimum resolution of 0.001 mL for accurate titrant delivery.

  • Titration Vessel: A double-walled, thermostated glass vessel (e.g., 50 mL) to maintain a constant temperature.[2]

  • Magnetic Stirrer: For continuous and uniform mixing of the solution.

  • Inert Gas Supply: Purified nitrogen or argon gas to maintain an inert atmosphere over the solution, preventing the ingress of atmospheric CO₂.[2]

  • Analytical Balance: For accurate weighing of reagents.

3.2. Reagents

  • 1,4,7-Triazacyclononane (TACN): High purity grade. The exact concentration of the ligand solution should be determined accurately.[2]

  • Zinc (II) Salt: Anhydrous Zn(ClO₄)₂ or Zn(NO₃)₂ of high purity. Zinc perchlorate is often preferred as perchlorate ions are non-coordinating.

  • Standardized Hydrochloric Acid (HCl): ~0.1 M, standardized against a primary standard.

  • Standardized Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): ~0.1 M, carbonate-free, standardized against a primary standard like potassium hydrogen phthalate (KHP).[2]

  • Background Electrolyte: A non-coordinating salt such as KNO₃ or KCl to maintain a constant ionic strength (e.g., 0.1 M).[2]

  • High-Purity Water: Deionized and distilled, with high resistivity.

Experimental Protocols

4.1. Preparation of Solutions

  • Carbonate-Free Base (~0.1 M): Prepare a concentrated stock solution of KOH or NaOH. Allow it to stand for several days for the carbonate to precipitate. Carefully decant the clear supernatant and dilute with degassed, high-purity water to the desired concentration. Standardize the solution against KHP.

  • Standardized Acid (~0.1 M): Prepare an approximately 0.1 M HCl solution and standardize it against the previously standardized base.

  • Background Electrolyte (e.g., 1.0 M KNO₃): Accurately weigh the required amount of KNO₃ and dissolve it in high-purity water to make a stock solution.

  • TACN Stock Solution (~0.01 M): Accurately weigh the required amount of TACN and dissolve it in high-purity water. The presence of strong acid (e.g., as TACN·3HCl) may require an initial neutralization step or accounting for the excess acid in calculations.[2]

  • Zinc (II) Stock Solution (~0.1 M): Accurately weigh the zinc salt and dissolve it in high-purity water containing a small amount of acid to prevent hydrolysis. The exact concentration can be determined by complexometric titration with standard EDTA.

4.2. Electrode Calibration

The pH electrode must be calibrated in terms of hydrogen ion concentration, not activity. This is achieved by titrating a known concentration of strong acid with the standardized strong base in the same background electrolyte and at the same temperature as the main experiment.[2] The titration data is used to determine the standard electrode potential (E₀) and the Nernstian slope.

4.3. Titration Procedure

All titrations should be performed at a constant temperature (e.g., 25.0 ± 0.1 °C) and constant ionic strength (e.g., 0.1 M KNO₃).[2]

Procedure 1: Ligand Protonation Constants

  • Pipette a known volume (e.g., 25.0 mL) of a solution containing a known concentration of TACN (e.g., 1 mM) and the background electrolyte into the titration vessel.

  • Add a known amount of standardized HCl to protonate the ligand fully, ensuring the starting pH is low (e.g., pH ~2).

  • Place the vessel in the thermostated bath and begin stirring. Purge the solution with a gentle stream of pre-saturated inert gas for about 15-20 minutes to remove dissolved CO₂. Maintain the inert atmosphere throughout the titration.

  • Immerse the calibrated pH electrode and the burette tip into the solution.

  • Titrate the solution with the standardized carbonate-free base. Add the titrant in small increments (e.g., 0.01-0.05 mL), allowing the potential reading to stabilize after each addition (e.g., when the drift is less than 0.1 mV/min).[2]

  • Record the volume of titrant added and the corresponding potential/pH reading. Continue the titration until the pH is high (e.g., pH ~11-12).

  • Perform at least three replicate titrations.

Procedure 2: Complex Stability Constants

  • Prepare a solution identical to the one in Procedure 1, but also containing a known concentration of the Zn(II) salt. A ligand-to-metal ratio of 1:1 or 2:1 is common.[2]

  • Follow the same titration procedure (steps 2-7) as for the ligand protonation. The metal complex titration curve will be displaced from the ligand-only curve, indicating complex formation.[1]

Data Presentation and Analysis

The collected potentiometric data (volume of base vs. pH) is used to calculate the protonation constants (Kᵢ) for the ligand and the overall stability constants (β) for the metal-ligand complexes. This is typically performed using specialized computer programs like HYPERQUAD, ESTA, or MINIQUAD, which refine the constants by minimizing the difference between the experimental and calculated titration curves.[3][4][5]

Table 1: Typical Experimental Parameters for Potentiometric Titration

ParameterValue
Temperature25.0 ± 0.1 °C
Ionic Strength0.1 M (KNO₃)
Initial Volume25.00 mL
[TACN]1.0 mM
[Zn²⁺]0.95 mM
Titrant ([KOH])0.100 M
pH Range2.0 - 11.5

Table 2: Example Protonation and Stability Constants for the Zn(II)-TACN System (Note: These are representative values and may vary with experimental conditions.)

EquilibriumLog K / Log β
H⁺ + L ⇌ HL⁺log K₁ = 10.4
2H⁺ + L ⇌ H₂L²⁺log β₂ = 17.3 (log K₂ = 6.9)
3H⁺ + L ⇌ H₃L³⁺log β₃ = 19.0 (log K₃ = 1.7)
Zn²⁺ + L ⇌ [ZnL]²⁺log β₁₁₀ = 11.5
Zn²⁺ + H⁺ + L ⇌ [ZnHL]³⁺log β₁₁₁ = 16.8

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep prep proc proc data data analysis analysis Sol_Prep Solution Preparation Elec_Cal Electrode Calibration Lig_Tit Ligand (TACN) Titration Elec_Cal->Lig_Tit Comp_Tit Complex (Zn-TACN) Titration Lig_Tit->Comp_Tit Data_Acq Data Acquisition Comp_Tit->Data_Acq Data_Fit Data Fitting & Refinement Data_Acq->Data_Fit Stab_Const Stability Constants Data_Fit->Stab_Const

Caption: Workflow for potentiometric determination of stability constants.

Equilibrium_Diagram cluster_equilibria Equilibria in Solution metal metal ligand ligand proton proton complex complex Zn Zn²⁺ ZnL [ZnL]²⁺ Zn->ZnL ZnHL [ZnHL]³⁺ Zn->ZnHL L TACN (L) HL HL⁺ L->HL L->ZnL H H⁺ H->HL H2L H₂L²⁺ H->H2L +H⁺ HL->H2L HL->ZnHL

Caption: Competing equilibria of protonation and complexation in solution.

Conclusion

Potentiometric titration is a robust and reliable method for characterizing the thermodynamics of TACN-zinc complex formation. The detailed protocol provided in this application note serves as a comprehensive guide for researchers. Accurate determination of stability constants is fundamental for understanding the behavior of these complexes in biological systems and for the rational design of new metal-based drugs and diagnostic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-1,4,7-Triazonine Zinc Complex

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1H-1,4,7-Triazonine zinc complexes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Disclaimer: Detailed literature on the direct synthesis of the 1H-1,4,7-Triazonine zinc complex is limited. The following guidance is based on established principles of coordination chemistry, zinc complexation, and synthetic methodologies for analogous triaza macrocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the 1H-1,4,7-Triazonine Ligand

  • Question: I am attempting a template synthesis for the 1H-1,4,7-Triazonine ligand, but the yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in macrocyclization reactions are a common challenge. Several factors could be contributing to this issue:

    • Purity of Starting Materials: Ensure that your starting materials, such as the corresponding diamine and dialdehyde or their precursors, are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.

    • Reaction Conditions: The concentration of reactants, temperature, and reaction time are critical. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. Experiment with dropwise addition of one reactant to a solution of the other over an extended period.

    • Template Metal Ion: If using a template synthesis, the choice of the metal ion is crucial. While you are ultimately interested in the zinc complex, another metal ion might be more effective as a template for the ligand formation. The template ion can be removed and replaced with zinc in a subsequent step.

    • pH Control: The pH of the reaction mixture can significantly influence the reactivity of the amine and carbonyl groups. Maintaining an optimal pH, typically in the neutral to slightly basic range, is often necessary. The use of a suitable buffer can be beneficial.

Issue 2: Inefficient Zinc Complexation

  • Question: I have successfully synthesized the 1H-1,4,7-Triazonine ligand, but the subsequent complexation with zinc results in a low yield of the desired complex. How can I improve this?

  • Answer: Inefficient complexation can arise from several factors related to the reaction conditions and reagents:

    • Choice of Zinc Salt: The counter-ion of the zinc salt can affect the solubility and reactivity. Zinc salts of weakly coordinating anions like perchlorate (Zn(ClO₄)₂), triflate (Zn(OTf)₂), or nitrate (Zn(NO₃)₂) are often good choices as they are less likely to compete with your ligand for coordination to the zinc center.

    • Solvent Selection: The solvent should be able to dissolve both the ligand and the zinc salt. Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is anhydrous if the ligand or complex is sensitive to hydrolysis.

    • pH of the Solution: The pH plays a critical role in zinc complexation. At low pH, the nitrogen atoms of the triazonine ligand can become protonated, preventing coordination with the zinc ion. Conversely, at high pH (typically above 8), zinc hydroxide may precipitate, reducing the availability of Zn²⁺ ions.[1][2] A pH range of 6-7.5 is generally a good starting point. The use of a non-coordinating buffer can help maintain the optimal pH.

    • Stoichiometry and Reaction Time: Ensure the correct stoichiometric ratio of ligand to zinc salt is used. A slight excess of the ligand is sometimes employed to ensure complete complexation of the metal. Monitor the reaction over time to determine the optimal reaction duration.

Issue 3: Product Precipitation and Isolation Difficulties

  • Question: Upon addition of the zinc salt to my ligand solution, I observe the formation of a gelatinous or poorly crystalline precipitate that is difficult to filter and purify. What can I do?

  • Answer: The formation of intractable precipitates is a common issue in coordination chemistry.[3] Here are some strategies to address this:

    • Control the Rate of Addition: Add the zinc salt solution dropwise to the ligand solution with vigorous stirring. This can promote the formation of a more crystalline product.

    • Adjust the Temperature: In some cases, carrying out the reaction at a higher or lower temperature can influence the crystallinity of the product.

    • Solvent System Modification: The addition of a co-solvent might improve the solubility of the complex and facilitate the growth of larger crystals upon slow cooling or solvent evaporation.

    • Recrystallization: If a solid can be isolated, even if it is not ideal, attempt recrystallization from various solvent systems. This is often the most effective method for obtaining a pure, crystalline product.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for the synthesis of the this compound?

  • Answer: The optimal pH for zinc complexation typically falls within a range of 6 to 7.5. Below this range, protonation of the triazonine ligand's nitrogen atoms can hinder coordination. Above this range, there is a risk of precipitating zinc hydroxide.[1][2] It is advisable to monitor the pH and adjust as necessary with a dilute, non-coordinating acid or base.

  • Question: Which zinc salt provides the best results for complexation?

  • Answer: Zinc salts with weakly coordinating anions are generally preferred to minimize competition with the triazonine ligand. Zinc(II) perchlorate, zinc(II) triflate, and zinc(II) nitrate are excellent starting points. Zinc(II) chloride or acetate can also be used, but the chloride and acetate ions are more coordinating and might interfere in some cases.

  • Question: What are suitable solvents for this synthesis?

  • Answer: Methanol and ethanol are common solvents for zinc complexation reactions due to their ability to dissolve a wide range of ligands and zinc salts. Acetonitrile can also be a good option. If the ligand or complex has limited solubility, a mixture of solvents or the use of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary. Ensure the use of anhydrous solvents if your compounds are moisture-sensitive.

  • Question: How can I confirm the successful formation of the zinc complex?

  • Answer: A combination of spectroscopic and analytical techniques should be used for confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Upon complexation, the chemical shifts of the protons and carbons on the triazonine ligand will change compared to the free ligand.

    • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly in the fingerprint region, can indicate coordination to the zinc ion.

    • Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its formation and stoichiometry.

    • Elemental Analysis: This will provide the percentage composition of C, H, and N in your product, which should match the calculated values for the expected zinc complex.

Quantitative Data Summary

The following tables present hypothetical yet plausible data for the synthesis of a this compound, based on typical values for related triaza macrocyclic complexes.

Table 1: Hypothetical Reaction Conditions for 1H-1,4,7-Triazonine Ligand Synthesis

ParameterCondition 1Condition 2 (Optimized)
Reactants Diamine (1 eq), Dialdehyde (1 eq)Diamine (1 eq), Dialdehyde (1 eq)
Solvent MethanolMethanol
Concentration 0.1 M0.01 M (High Dilution)
Temperature 25 °C65 °C (Reflux)
Reaction Time 12 hours24 hours
Yield 15%45%

Table 2: Hypothetical Reaction Conditions for Zinc Complexation

ParameterCondition ACondition B (Optimized)
Ligand:Zinc Ratio 1:1.11.05:1
Zinc Salt ZnCl₂Zn(ClO₄)₂·6H₂O
Solvent EthanolMethanol
pH Not controlled6.8 (Buffered)
Temperature 25 °C50 °C
Reaction Time 4 hours8 hours
Yield 60%92%

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 1H-1,4,7-Triazonine Ligand

  • Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the appropriate diamine precursor (1.0 eq) dissolved in anhydrous methanol (to achieve a final concentration of 0.01 M).

  • Reactant Addition: The corresponding dialdehyde (1.0 eq), also dissolved in anhydrous methanol, is added to the dropping funnel.

  • Reaction: The diamine solution is heated to reflux. The dialdehyde solution is then added dropwise over a period of 8 hours with vigorous stirring under a nitrogen atmosphere.

  • Workup: After the addition is complete, the reaction mixture is stirred at reflux for an additional 16 hours. The solvent is then removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the 1H-1,4,7-Triazonine ligand.

Protocol 2: Synthesis of this compound

  • Preparation: The 1H-1,4,7-Triazonine ligand (1.05 eq) is dissolved in methanol in a round-bottom flask.

  • pH Adjustment: The pH of the ligand solution is adjusted to approximately 6.8 using a dilute solution of methanolic HCl or NaOH.

  • Complexation: A solution of Zinc(II) perchlorate hexahydrate (1.0 eq) in methanol is added dropwise to the stirred ligand solution at 50 °C.

  • Isolation: The reaction mixture is stirred at 50 °C for 8 hours. The solution is then cooled to room temperature, and the volume is reduced under vacuum until a precipitate forms. The solid product is collected by filtration, washed with cold methanol and diethyl ether, and dried in a vacuum oven.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Zinc Complexation start_ligand Diamine & Dialdehyde Precursors reaction_ligand Cyclization Reaction (High Dilution, Reflux) start_ligand->reaction_ligand workup_ligand Solvent Removal & Column Chromatography reaction_ligand->workup_ligand product_ligand Pure 1H-1,4,7-Triazonine workup_ligand->product_ligand reaction_complex Complexation Reaction (pH 6.8, 50°C) product_ligand->reaction_complex Add Ligand start_complex Zinc(II) Perchlorate start_complex->reaction_complex workup_complex Precipitation, Filtration & Drying reaction_complex->workup_complex product_complex This compound workup_complex->product_complex

Caption: Experimental workflow for the synthesis of the this compound.

troubleshooting_yield start Low Yield of Zinc Complex check_ligand Is Ligand Purity >98%? start->check_ligand check_ph Is pH between 6-7.5? check_ligand->check_ph Yes purify_ligand Action: Re-purify Ligand (Chromatography/Recrystallization) check_ligand->purify_ligand No check_salt Using a non-coordinating Zinc Salt? check_ph->check_salt Yes adjust_ph Action: Buffer or adjust pH with dilute acid/base check_ph->adjust_ph No check_conditions Are Reaction Time/ Temp Optimized? check_salt->check_conditions Yes change_salt Action: Use Zn(ClO4)2 or Zn(OTf)2 check_salt->change_salt No optimize_conditions Action: Run time-course and temperature studies check_conditions->optimize_conditions No

Caption: Troubleshooting decision tree for low yield in zinc complexation.

References

Technical Support Center: 1,4,7-Triazacyclononane Zinc Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges encountered with 1,4,7-triazacyclononane (TACN) zinc complexes.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Researchers often face challenges with the solubility of TACN-zinc complexes in aqueous buffers, which is critical for many biological assays. Precipitation can occur due to a variety of factors, including pH, buffer composition, and complex concentration.

Troubleshooting Workflow

Start Precipitation Observed Check_pH Verify Solution pH Start->Check_pH Adjust_pH Adjust pH (Acidic or Basic) Check_pH->Adjust_pH Check_Buffer Examine Buffer Composition Adjust_pH->Check_Buffer No Improvement End_Success Complex Dissolved Adjust_pH->End_Success Success Change_Buffer Switch to Non-Coordinating Buffer (e.g., HEPES, MOPS) Check_Buffer->Change_Buffer Lower_Concentration Reduce Complex Concentration Change_Buffer->Lower_Concentration No Improvement Change_Buffer->End_Success Success Add_Cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) Lower_Concentration->Add_Cosolvent Modify_Ligand Synthesize Functionalized TACN Ligand Add_Cosolvent->Modify_Ligand Limited Success Add_Cosolvent->End_Success Success Change_Counter_Ion Use a More Soluble Counter-Ion (e.g., NO3-, ClO4-) Modify_Ligand->Change_Counter_Ion Modify_Ligand->End_Success Success Change_Counter_Ion->End_Success Success End_Fail Consult Further Change_Counter_Ion->End_Fail

Caption: Troubleshooting workflow for addressing precipitation of TACN-zinc complexes in aqueous solutions.

Detailed Troubleshooting Steps

Probable CauseRecommended ActionDetailed Explanation
Incorrect pH Measure and adjust the pH of the solution.The solubility of zinc complexes is highly pH-dependent. At neutral to slightly alkaline pH, zinc hydroxide species can form and precipitate.[1][2][3] Acidifying the solution can often increase solubility, but this may not be suitable for all biological experiments.
Interfering Buffer Components Switch to a non-coordinating buffer.Buffers containing phosphate or citrate can coordinate with the zinc ion, potentially leading to the formation of insoluble salts.[4] Using buffers like HEPES or MOPS, which have a lower tendency to coordinate with metal ions, can prevent this issue.[1]
Concentration Exceeds Solubility Limit Reduce the concentration of the complex.The concentration of the TACN-zinc complex may simply be too high for the chosen solvent system. Diluting the stock solution or preparing a more dilute working solution can resolve this.
Low Polarity of the Complex Add a water-miscible organic co-solvent.For more lipophilic TACN-zinc complexes, adding a small percentage of a co-solvent such as DMSO or ethanol can significantly improve solubility.[5][6]
Inherent Low Solubility of the Complex Modify the TACN ligand or change the counter-ion.If solubility issues persist, consider synthesizing a TACN ligand with solubilizing functional groups (e.g., carboxylates, sulfonates). Alternatively, using a different zinc salt with a more soluble counter-ion (e.g., nitrate or perchlorate instead of chloride or sulfate) during synthesis can improve the final complex's solubility.
Issue 2: Difficulty Dissolving the Complex for NMR Studies

Obtaining a clear, homogeneous solution is crucial for acquiring high-quality NMR spectra. Poor solubility can lead to broad peaks, low signal-to-noise, and inaccurate structural information.

Troubleshooting Workflow

Start Incomplete Dissolution for NMR Select_Solvent Choose Appropriate Deuterated Solvent Start->Select_Solvent Solvent_Screening Test Solubility in Small Volumes of d-solvents (e.g., D2O, CD3OD, DMSO-d6) Select_Solvent->Solvent_Screening Sonication Apply Sonication Solvent_Screening->Sonication Partial Dissolution End_Success Clear Solution for NMR Solvent_Screening->End_Success Good Solubility Gentle_Heating Gentle Heating Sonication->Gentle_Heating Filter_Solution Filter through Syringe Filter Gentle_Heating->Filter_Solution Check_Concentration Is Concentration Appropriate? Filter_Solution->Check_Concentration Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration Adjust_Concentration->End_Success Yes End_Fail Re-evaluate Synthesis/Purification Adjust_Concentration->End_Fail No

Caption: Workflow for preparing soluble TACN-zinc complex samples for NMR spectroscopy.

Detailed Troubleshooting Steps

Probable CauseRecommended ActionDetailed Explanation
Inappropriate Deuterated Solvent Screen a range of deuterated solvents.The polarity of the deuterated solvent should match that of the complex. Common choices include D₂O, methanol-d₄, and DMSO-d₆. For ionic complexes, polar solvents are generally more effective.
Slow Dissolution Kinetics Use sonication or gentle heating.Some complexes may dissolve slowly. A brief period in an ultrasonic bath or gentle warming can accelerate the dissolution process. Avoid excessive heating, which could lead to decomposition.
Presence of Particulate Matter Filter the NMR sample.Undissolved microparticles can broaden NMR signals. Filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) into the NMR tube can remove these particulates and improve spectral quality.
Aggregation at High Concentrations Prepare a more dilute sample.At higher concentrations, intermolecular interactions can lead to aggregation and poor solubility. Reducing the concentration may be necessary to obtain a true solution.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of simple 1,4,7-triazacyclononane zinc(II) complexes?

Q2: How do functional groups on the TACN ligand affect the solubility of its zinc complexes?

A2: Functionalizing the TACN ligand is a common strategy to modulate the solubility of its metal complexes.

  • Hydrophilic groups: Introducing polar or ionizable groups like carboxylates (-COOH), phosphonates (-PO₃H₂), or hydroxyls (-OH) can significantly increase water solubility.

  • Lipophilic groups: Adding non-polar groups such as long alkyl chains or aromatic rings will decrease water solubility but increase solubility in less polar organic solvents.

Q3: Can the choice of counter-ion significantly impact the solubility of my TACN-zinc complex?

A3: Yes, the counter-ion plays a crucial role in the overall solubility of an ionic TACN-zinc complex. Complexes with counter-ions that form highly soluble salts with zinc, such as nitrate (NO₃⁻) and perchlorate (ClO₄⁻), will generally exhibit better aqueous solubility compared to those with less soluble counter-ions like sulfate (SO₄²⁻) or some halides.

Q4: At what pH range should I work to maintain the solubility of my TACN-zinc complex in an aqueous solution?

A4: Generally, maintaining a slightly acidic to neutral pH (pH 4-7) is advisable to prevent the precipitation of zinc hydroxide species.[1][2][3] However, the optimal pH can vary depending on the specific ligand and its protonation states. For some TACN-zinc complexes, precipitation has been observed at pH values above 8.[8][9][10] It is recommended to determine the solubility profile of your specific complex across a range of pH values.

Q5: Are there any specific buffer systems that are recommended for working with TACN-zinc complexes in biological assays?

A5: Yes, it is best to use non-coordinating or weakly coordinating buffers to avoid interactions with the zinc center. Good's buffers such as HEPES, MES, and MOPS are generally preferred over phosphate or citrate buffers, which can form insoluble zinc salts.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Aqueous Solubility of a TACN-Zinc Complex

This protocol outlines a stepwise approach to improve the solubility of a TACN-zinc complex in an aqueous buffer for applications like enzymatic assays.

Materials:

  • TACN-zinc complex

  • Deionized water

  • Aqueous buffer (e.g., 50 mM HEPES, pH 7.4)

  • Co-solvent (e.g., DMSO or ethanol)

  • pH meter

  • Sonicator

  • 0.22 µm syringe filter

Procedure:

  • Initial Solubility Test: Weigh a small amount of the TACN-zinc complex (e.g., 1 mg) and attempt to dissolve it in 1 mL of the desired aqueous buffer. Vortex or stir for 5-10 minutes.

  • pH Adjustment: If the complex does not fully dissolve, check the pH of the suspension. Carefully add small aliquots of dilute HCl or NaOH to adjust the pH. Monitor for dissolution. Be mindful that significant pH changes may affect your downstream application.

  • Introduction of a Co-solvent: If the complex remains insoluble, add a co-solvent incrementally. Start with 1-2% (v/v) of DMSO or ethanol and vortex. Gradually increase the co-solvent concentration, but be aware that high concentrations of organic solvents can be detrimental to many biological systems.

  • Sonication: Place the vial in a sonicator bath for 5-15 minutes to aid dissolution.

  • Gentle Heating: If necessary, gently warm the solution (e.g., to 30-40 °C) while stirring. Avoid high temperatures that could cause degradation.

  • Filtration: Once the complex appears to be dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-particulates.

Protocol 2: Preparation of a TACN-Zinc Complex for NMR Spectroscopy

This protocol provides a method for preparing a clear, homogeneous solution of a TACN-zinc complex for NMR analysis.

Materials:

  • TACN-zinc complex

  • Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)

  • NMR tube

  • Vortex mixer

  • Pipettes

  • Syringe with a filter attachment

Procedure:

  • Solvent Selection: Based on the known properties of your complex, select an appropriate deuterated solvent. For a preliminary test, you can assess the solubility of a very small amount of your compound in a few drops of different deuterated solvents in a small vial.

  • Sample Preparation: Accurately weigh the desired amount of the TACN-zinc complex (typically 1-10 mg) and place it in a clean, dry vial.

  • Dissolution: Add the chosen deuterated solvent (typically 0.5-0.7 mL) to the vial. Vortex the mixture thoroughly.

  • Aiding Dissolution: If the complex does not dissolve completely, sonicate the vial for 5-10 minutes.

  • Filtration and Transfer: Draw the solution into a syringe and attach a filter. Carefully filter the solution directly into the NMR tube.

  • Final Check: Visually inspect the NMR tube for any suspended particles. The solution should be clear and homogeneous.

Quantitative Data Summary

While comprehensive solubility data for a wide range of TACN-zinc complexes is not extensively published, the following table summarizes general solubility information for related zinc salts, which can provide some guidance.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Zinc Nitrate HexahydrateWater20184.3[7]
Zinc Nitrate TrihydrateWater40327[7]
Zinc ChlorideWater25432

Note: The solubility of TACN-zinc complexes will be influenced by the properties of the macrocyclic ligand in addition to the zinc salt used in its synthesis. This data should be used as a general reference.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting solubility issues can be visualized as a logical flow, as depicted in the Graphviz diagrams in the troubleshooting sections. These diagrams illustrate the relationships between observed problems, potential causes, and the sequential steps for resolution, guiding the researcher through a systematic approach to overcoming solubility challenges.

References

Technical Support Center: Crystallization of Macrocyclic Zinc Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of macrocyclic zinc complexes.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining an oil or amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

A1: The formation of oils or amorphous precipitates instead of crystals is a common issue in the crystallization of macrocyclic zinc complexes and typically indicates that the nucleation and growth processes are occurring too rapidly or that the compound has low lattice energy. Here are several troubleshooting steps:

  • Reduce the rate of solvent evaporation or diffusion: A slower crystallization process often yields higher quality crystals.[1] For slow evaporation, reduce the opening of the vial with a cap or parafilm containing a few needle holes.[2] For vapor diffusion and solvent layering, consider performing the experiment at a lower temperature (e.g., in a refrigerator) to slow down the diffusion rate.[3]

  • Re-evaluate your solvent system: The chosen solvent may be too good, leading to excessively high solubility.[3] Try a solvent in which your complex is only moderately soluble.[2] Alternatively, in a two-solvent system, ensure the anti-solvent is added very slowly and that the two solvents are miscible.[4][5]

  • Check the purity of your complex: Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of many small crystals or an amorphous solid.[6] It is recommended to have a purity of at least 80-90% before attempting crystallization.[3]

  • Consider the use of co-crystallants: In some cases, the addition of a co-crystallant, such as triphenylphosphine oxide (TPPO), can facilitate crystallization by providing additional stabilizing interactions within the crystal lattice.[3]

Q2: My crystals are very small, needle-like, or of poor quality for single-crystal X-ray diffraction. How can I improve crystal size and quality?

A2: Improving crystal quality often involves fine-tuning the crystallization conditions to favor slower growth.

  • Decrease the concentration of your solution: A lower concentration provides more space for individual crystals to grow larger without intergrowth.[7]

  • Optimize the temperature: Temperature significantly affects solubility and the kinetics of nucleation and growth.[6] Experiment with different, constant temperatures (e.g., 4°C, room temperature, or slightly elevated temperatures) to find the optimal conditions for your specific complex.

  • Introduce a seed crystal: If you have previously obtained a small crystal, you can use it as a seed to encourage the growth of a larger, single crystal in a supersaturated solution.[3]

  • Vary the crystallization method: If one method consistently yields poor results, try another. For example, if slow evaporation produces needles, vapor diffusion or solvent layering might provide better-quality crystals.[8][9]

Q3: What are the best crystallization techniques for small quantities (milligrams) of a macrocyclic zinc complex?

A3: When working with limited amounts of material, it is crucial to use techniques that are amenable to small scales.

  • Vapor Diffusion: This is arguably the best method for small quantities.[3] It involves dissolving the compound in a small volume of a "good" solvent and allowing the vapor of a more volatile "bad" solvent (anti-solvent) to slowly diffuse into the solution, inducing crystallization.[4]

  • Solvent Layering: This technique is also suitable for milligram-scale crystallizations.[4] A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[3][5]

  • NMR Tube Crystallization: After obtaining an NMR spectrum, the NMR tube can be used for slow evaporation. The tight-fitting cap allows for a very slow rate of solvent evaporation, which can be ideal for crystal growth.[2][3]

Troubleshooting Flowchart

TroubleshootingCrystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals / Amorphous Precipitate / Oil outcome->no_crystals Unsuccessful poor_crystals Poor Quality Crystals (Small, Needles, Twinned) outcome->poor_crystals Partially Successful good_crystals Good Quality Single Crystals outcome->good_crystals Successful check_purity Check Purity (≥80-90%) no_crystals->check_purity lower_conc Lower Initial Concentration poor_crystals->lower_conc end End (Proceed to X-ray Diffraction) good_crystals->end change_solvent Change Solvent/Anti-solvent System check_purity->change_solvent slow_down Slow Down Crystallization Rate (e.g., lower temperature) change_solvent->slow_down slow_down->outcome vary_temp Vary Temperature lower_conc->vary_temp change_method Change Crystallization Method vary_temp->change_method use_seed Use a Seed Crystal change_method->use_seed use_seed->outcome

Caption: A flowchart outlining the troubleshooting steps for common issues in the crystallization of macrocyclic zinc complexes.

Quantitative Data Summary

Table 1: Common Solvent Systems for Crystallization of Macrocyclic Zinc Complexes

Good Solvent (for complex)Anti-solvent (precipitant)Crystallization Method(s)
Tetrahydrofuran (THF)Cyclohexane, HexaneVapor Diffusion, Solvent Layering
Dichloromethane (DCM)Pentane, Cyclopentane, HexaneVapor Diffusion, Solvent Layering
AcetonitrileTetrahydropyran, Diethyl EtherVapor Diffusion, Solvent Layering
MethanolHexane, Tetrahydrofuran, Diethyl EtherVapor Diffusion, Solvent Layering
EthanolCyclohexane, HexaneVapor Diffusion, Solvent Layering
Dimethylformamide (DMF)Water, Diethyl EtherSlow Cooling, Solvent Layering
WaterDioxane, AcetoneVapor Diffusion, Solvent Layering

Source: Adapted from common laboratory practices and solvent miscibility charts.[3][5]

Detailed Experimental Protocols

Protocol 1: Vapor Diffusion (Sitting Drop Method)

This method is ideal for small quantities of the complex.[3][10]

  • Prepare the Reservoir: In the outer, larger vial or well, add 0.5-1.0 mL of the anti-solvent (a volatile solvent in which the complex is insoluble).

  • Prepare the Complex Solution: In a smaller inner vial (e.g., a small test tube or a specialized crystallization plate well), dissolve 1-5 mg of the macrocyclic zinc complex in a minimal amount of a "good" solvent (typically 50-200 µL).

  • Set up the System: Place the inner vial containing the complex solution inside the larger vial with the anti-solvent, ensuring the inner vial does not touch the walls of the outer vial.[3]

  • Seal and Incubate: Seal the outer vial tightly with a cap or parafilm. Allow the setup to remain undisturbed in a location with a stable temperature.

  • Monitor: Check for crystal growth periodically over several days to weeks.

VaporDiffusionWorkflow A 1. Add anti-solvent to outer vial C 3. Place inner vial inside outer vial A->C B 2. Dissolve complex in 'good' solvent in inner vial B->C D 4. Seal the system C->D E 5. Incubate at constant temperature D->E F 6. Monitor for crystal growth E->F

Caption: Workflow for the vapor diffusion crystallization method.

Protocol 2: Slow Evaporation

This is a straightforward method but can sometimes lead to lower quality crystals if evaporation is too rapid.[1][2]

  • Prepare the Solution: Dissolve the macrocyclic zinc complex in a suitable solvent in which it is moderately soluble to create a near-saturated solution. Use a container with a small opening, such as a test tube or a vial. An NMR tube can also be effective.[2][3]

  • Cover the Container: Cover the opening of the container with parafilm. Pierce the parafilm with a needle 1-3 times to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[2]

  • Incubate: Place the container in a vibration-free location at a constant temperature.

  • Monitor: Observe the container for the formation of crystals as the solvent volume decreases. This may take several days to weeks.

SlowEvaporationWorkflow A 1. Dissolve complex in a single solvent to near saturation B 2. Place solution in a narrow vial or test tube A->B C 3. Cover with parafilm and pierce with a needle B->C D 4. Incubate in a vibration-free environment C->D E 5. Monitor for crystal growth as solvent evaporates D->E

Caption: Workflow for the slow evaporation crystallization method.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion of an anti-solvent into a solution of the complex.[4][5]

  • Prepare the Complex Solution: Dissolve the macrocyclic zinc complex in a small amount of a relatively dense "good" solvent. Place this solution in the bottom of a narrow container, such as a test tube or an NMR tube.

  • Layer the Anti-solvent: Carefully and slowly add a less dense, miscible anti-solvent on top of the complex solution, taking care not to disturb the interface between the two layers.[4] A syringe or a pipette with the tip placed against the inner wall of the tube can be used for this purpose.

  • Seal and Incubate: Seal the container and leave it undisturbed at a constant temperature.

  • Monitor: Crystals will ideally form at the interface of the two solvents over time.

SolventLayeringWorkflow A 1. Dissolve complex in a dense 'good' solvent in a narrow tube B 2. Carefully layer a less dense, miscible anti-solvent on top A->B C 3. Seal the tube B->C D 4. Incubate at constant temperature C->D E 5. Monitor for crystal growth at the solvent interface D->E

Caption: Workflow for the solvent layering crystallization method.

References

optimizing reaction conditions for catalytic turnover with zinc triazonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zinc Triazonine catalytic systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Zinc Triazonine and what are its primary applications?

A1: Zinc Triazonine is a next-generation homogeneous catalyst designed for a range of organic transformations. It features a central zinc(II) ion coordinated by a macrocyclic triazonine ligand. The catalyst's primary strength lies in its ability to act as a potent Lewis acid, activating substrates for nucleophilic attack.[1] It is particularly effective in asymmetric synthesis, C-C bond formation, and hydrogenation reactions where high chemo- and regioselectivity are required. The unique triazonine ligand framework allows for fine-tuning of the catalyst's steric and electronic properties.

Q2: What is the general proposed catalytic cycle for Zinc Triazonine?

A2: The catalytic cycle is believed to proceed via a metal-ligand cooperation (MLC) mechanism.[2][3] The cycle typically involves:

  • Substrate Coordination: The substrate binds to the Lewis acidic zinc center.

  • Ligand-Assisted Activation: An atom on the triazonine ligand acts as a proton shuttle or electronic reservoir to further activate the substrate.[3]

  • Key Transformation: The rate-determining step, such as nucleophilic attack or hydride transfer, occurs.

  • Product Release: The product dissociates from the zinc center, regenerating the active catalyst for the next turnover.

Q3: How should the Zinc Triazonine catalyst be handled and stored?

A3: Zinc Triazonine is sensitive to air, moisture, and elevated temperatures, which can lead to degradation and loss of catalytic activity.[4][5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. All manipulations, including weighing and addition to the reaction vessel, should be performed using standard Schlenk line or glovebox techniques to prevent contamination and deactivation.[5]

Q4: What are the key parameters to consider for initial reaction optimization?

A4: For optimizing a new transformation with Zinc Triazonine, a systematic approach is recommended. Prepare a set of experiments where you vary one parameter at a time while keeping others constant.[6] The most critical parameters to screen are:

  • Catalyst Loading: Typically in the range of 0.5–5 mol%.

  • Temperature: Can significantly influence reaction rate and selectivity.

  • Solvent: Polarity and coordinating ability of the solvent can dramatically affect catalyst performance.

  • Substrate Concentration: Important for determining reaction kinetics.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Catalytic Turnover (<5% Conversion)

Possible Cause Recommended Action
1a. Improper Catalyst Activation Some Zinc Triazonine variants require in-situ activation. Consult the specific product datasheet. If an activator (e.g., a co-catalyst or reducing agent) is required, ensure it is fresh and added correctly.
1b. Catalyst Degradation The catalyst may have been deactivated by exposure to air or moisture.[5] Run a control reaction using a fresh batch of catalyst handled strictly under inert conditions.
1c. Sub-optimal Temperature The reaction may have a significant activation energy barrier. Incrementally increase the temperature in 10 °C steps. Conversely, very high temperatures can cause catalyst decomposition.[8]
1d. Incorrect Solvent Choice A coordinating solvent may be competitively binding to the zinc center, preventing substrate coordination. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, DCM, Acetonitrile).
1e. Inhibitors in Reagents Impurities in the substrate or reagents (e.g., water, acids, coordinating species) can poison the catalyst.[4] Purify all reagents and ensure solvents are anhydrous.

Problem 2: Reaction Stalls or Shows Poor Reproducibility

Possible Cause Recommended Action
2a. Catalyst Deactivation During Reaction The catalyst may be unstable under the reaction conditions over time. Take aliquots at regular intervals to monitor conversion. If the reaction stops prematurely, consider adding a second charge of the catalyst or optimizing conditions for greater stability (e.g., lower temperature).
2b. Inaccurate Catalyst Loading Due to the catalyst's high activity, small variations in loading can cause large differences in reaction rate. Prepare a stock solution of the catalyst in an anhydrous, non-coordinating solvent to ensure accurate and reproducible dispensing.
2c. Sensitivity to Trace Impurities Inconsistent levels of air, moisture, or other impurities can lead to variable results. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the experiment.

Problem 3: Poor Product Selectivity (Regio-, Chemo-, or Stereoselectivity)

Possible Cause Recommended Action
3a. Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a loss of selectivity.[8] Screen lower temperatures (e.g., from 0 °C to room temperature).
3b. Ligand Modification or Dissociation The triazonine ligand is critical for controlling selectivity. Harsh conditions or reactive substrates may alter the ligand structure. Analyze the reaction mixture by LC-MS or NMR to check for catalyst decomposition.
3c. Incorrect Solvent The solvent can influence the transition state geometry, which directly impacts selectivity. Screen a panel of solvents to find the optimal medium for the desired selective pathway.

Data Presentation: Optimizing Reaction Parameters

The following tables provide example data for a hypothetical Suzuki-Miyaura cross-coupling reaction catalyzed by Zinc Triazonine.

Table 1: Effect of Solvent on Catalytic Performance

SolventDielectric ConstantYield (%)Selectivity (Desired:Undesired)
Toluene2.48595:5
Dioxane2.29298:2
THF7.67190:10
Acetonitrile37.51560:40
DMF36.7<5N/A

Reaction Conditions: Substrate A (1.0 mmol), Substrate B (1.2 mmol), Zinc Triazonine (2 mol%), Base (2.0 equiv), 80 °C, 12 h.

Table 2: Effect of Temperature on Reaction Rate and Selectivity

Temperature (°C)Time (h)Conversion (%)Selectivity (Desired:Undesired)
402435>99:1
60187899:1
80129298:2
10089491:9

Reaction Conditions: Substrate A (1.0 mmol), Substrate B (1.2 mmol), Zinc Triazonine (2 mol%), Base (2.0 equiv), Dioxane, 12 h.

Key Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction

  • Preparation: Oven-dry all glassware overnight and cool under a stream of dry argon or nitrogen.

  • Reactor Setup: Assemble the reaction vessel under a positive pressure of inert gas.

  • Reagent Addition: To the vessel, add the Zinc Triazonine catalyst (e.g., 0.02 mmol, 2 mol%), followed by the solid reagents (e.g., substrate A, base).

  • Solvent and Substrate Addition: Evacuate and backfill the vessel with inert gas three times. Add the anhydrous solvent (e.g., 5 mL) via syringe, followed by any liquid substrates (e.g., substrate B).

  • Reaction: Place the vessel in a pre-heated oil bath and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench as required, and proceed with standard extraction and purification procedures.

Protocol 2: Kinetic Analysis for Determining Reaction Order in Catalyst

  • Setup: Prepare 4-5 identical reaction vessels under inert atmosphere.

  • Reagent Preparation: Prepare stock solutions of all substrates and a separate stock solution of the Zinc Triazonine catalyst.

  • Variable Catalyst Loading: To each vessel, add identical amounts of all substrates and reagents, but vary the amount of catalyst solution added (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Initiation and Monitoring: Initiate all reactions simultaneously by placing them in the same heating block. Take samples from each reactor at fixed time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the aliquots immediately and analyze them to determine the concentration of the product.

  • Data Plotting: Plot the initial reaction rate (initial product concentration vs. time) against the catalyst concentration. The relationship will determine the reaction order with respect to the catalyst.[9]

Visual Guides and Workflows

Catalytic_Cycle CAT Zn(II)-Triazonine (Active Catalyst) COMPLEX1 [Zn]-Substrate A Complex CAT->COMPLEX1 + Substrate A SUB1 Substrate A SUB1->COMPLEX1 SUB2 Substrate B ACTIVATED Activated Complex (via MLC) SUB2->ACTIVATED + Substrate B COMPLEX1->ACTIVATED Ligand Participation ACTIVATED->CAT - Product PRODUCT Product ACTIVATED->PRODUCT

Caption: Proposed catalytic cycle for Zinc Triazonine via Metal-Ligand Cooperation (MLC).

Troubleshooting_Workflow start Reaction Failed (Low Yield) check_catalyst Run control with fresh catalyst under strict inert conditions start->check_catalyst success Problem Solved: Catalyst Degradation check_catalyst->success Yield > 80% no_change1 No Improvement check_catalyst->no_change1 Yield < 10% check_conditions Screen Temperature and Solvent no_change1->check_conditions success2 Problem Solved: Sub-optimal Conditions check_conditions->success2 Yield > 80% no_change2 No Improvement check_conditions->no_change2 Yield < 10% check_reagents Purify Reagents/Substrates Use fresh anhydrous solvent no_change2->check_reagents success3 Problem Solved: Reagent Contamination check_reagents->success3 Yield > 80%

Caption: Logical workflow for troubleshooting a low-yield catalytic reaction.

Experimental_Workflow prep 1. Dry Glassware & Prepare Inert Atmosphere reagents 2. Add Catalyst & Solid Reagents prep->reagents solvent 3. Add Anhydrous Solvent & Liquid Substrates reagents->solvent reaction 4. Heat and Stir for a Set Time solvent->reaction monitoring 5. Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench Reaction & Perform Workup monitoring->workup Complete purify 7. Purify Product (e.g., Column Chromatography) workup->purify analysis 8. Characterize Product (NMR, MS, etc.) purify->analysis

Caption: Standard workflow for setting up a catalytic experiment with Zinc Triazonine.

References

how to avoid formation of dinuclear zinc complexes with bis-tacn ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-tacn ligands and zinc complexation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the nuclearity of your zinc complexes and selectively synthesize mononuclear species.

Troubleshooting Guide: Unwanted Dinuclear Complex Formation

Encountering persistent formation of dinuclear zinc complexes can be a significant hurdle in your experimental workflow. This guide provides a systematic approach to favor the synthesis of mononuclear species.

Problem: Characterization (e.g., X-ray crystallography, mass spectrometry, NMR) indicates the formation of a dinuclear [Zn₂L] complex instead of the desired mononuclear [ZnL] complex.

Root Causes and Solutions:

Several factors can influence the final structure of the coordination complex. The following troubleshooting steps are ordered from the most impactful and straightforward to more involved modifications.

  • Metal-to-Ligand Stoichiometry: The ratio of zinc to the bis-tacn ligand is the most critical parameter. A molar excess of the zinc salt can drive the formation of dinuclear species where a second zinc ion coordinates to the available binding site.

    • Solution: Strictly control the stoichiometry to a 1:1 molar ratio of the zinc salt to the bis-tacn ligand. This ensures that there is not an excess of metal ions available to form a dinuclear complex.

  • Ligand Design - The Linker Matters: The length and flexibility of the linker connecting the two tacn macrocycles play a pivotal role in determining whether one or two metal ions can be accommodated.

    • Solution: Employ bis-tacn ligands with short, rigid linkers. Studies have shown that stable 1:1 (mononuclear) complexes are favored when the linker group consists of only two or three carbon atoms.[1] Ligands with longer, more flexible bridging chains are more prone to forming stable 2:1 (dinuclear) Zn(II)-Ligand complexes.[1]

  • pH Control: The pH of the reaction medium dictates the protonation state of the tacn amine groups. Deprotonation is necessary for coordination with the zinc ion. However, pH can also influence the formation of hydroxo-bridged dinuclear species.

    • Solution: Carefully control the pH of the reaction mixture. While specific optimal pH ranges can be ligand-dependent, starting experiments at a neutral or slightly acidic pH (e.g., pH 5-7) can be a good strategy. In some systems, acidic conditions can promote the cleavage of bridges in dinuclear complexes.

  • Role of Anions: Certain anions, particularly from the zinc salt used or present in the buffer, can act as bridging ligands between two zinc centers, stabilizing a dinuclear structure. Acetate and chloride are common examples.

    • Solution: Whenever possible, use zinc salts with weakly coordinating anions like perchlorate (ClO₄⁻), triflate (OTf⁻), or nitrate (NO₃⁻). These anions are less likely to participate in bridging, thereby reducing the propensity for dinuclear complex formation.

  • Steric Hindrance: Introducing bulky substituents on the bis-tacn ligand can sterically hinder the approach of a second zinc ion, making the formation of a mononuclear complex more favorable.

    • Solution: If feasible through organic synthesis, modify the bis-tacn ligand to include bulky groups near the coordination sites. This steric clash can effectively prevent the binding of a second metal ion.

Experimental Workflow for Favoring Mononuclear Complexes

The following diagram outlines a logical workflow for designing an experiment to favor the formation of mononuclear zinc-bis-tacn complexes.

experimental_workflow cluster_ligand Ligand Selection cluster_reaction Reaction Setup cluster_analysis Analysis & Iteration L1 Choose bis-tacn Ligand L2 Short, rigid linker? (e.g., ethylene, propylene) L1->L2 L3 Incorporate bulky substituents? L2->L3 Yes L4 Synthesize or Procure Ligand L3->L4 Yes/No R1 Select Zinc Salt L4->R1 R2 Weakly coordinating anion? (e.g., ClO4⁻, OTf⁻) R1->R2 R3 Prepare 1:1 Stoichiometric Ratio (Zn:Ligand) R2->R3 Yes R4 Select Solvent & Buffer R3->R4 R5 Adjust pH (e.g., 5-7) R4->R5 A1 Run Reaction & Isolate Product R5->A1 A2 Characterize Product (MS, NMR, X-ray) A1->A2 A3 Mononuclear? A2->A3 A4 Success! A3->A4 Yes A5 Troubleshoot A3->A5 No A5->L1 Re-evaluate Ligand A5->R1 Re-evaluate Conditions

Caption: Workflow for Synthesizing Mononuclear Complexes.

Frequently Asked Questions (FAQs)

Q1: Why do bis-tacn ligands tend to form dinuclear complexes with zinc?

A: Bis-tacn ligands possess two distinct and efficient metal-binding sites (the tacn macrocycles). If the linker connecting these two sites is sufficiently long and flexible, it can easily accommodate two separate zinc ions, with each tacn unit coordinating to one metal center. The formation of dinuclear complexes can also be thermodynamically favorable, especially in the presence of an excess of zinc ions or bridging anions.

Q2: Is there a quantitative difference in the stability of mononuclear versus dinuclear zinc complexes?

A: Yes, quantitative data from equilibrium studies highlight this difference. While data for every specific bis-tacn ligand is not available, studies on analogous bis-macrocyclic systems provide valuable insights. For example, with a phenol-bridged bis-macrocyclic ligand, the stability constants (logK) for the formation of mononuclear and dinuclear zinc complexes were determined by potentiometric measurements.

Species TypeReactionlogK
Mononuclear [ZnLH₋₁]15.37[2]
Dinuclear [Zn₂LH₋₁]23.38[2]

Data from a study with the ligand 2,6-bis(1,4,13-triaza-7,10-dioxacyclopentadec-1-ylmethyl)phenol in aqueous solution at 298.1 K.[2] These values show that under the studied conditions, the formation of the dinuclear species is thermodynamically more favorable.

Q3: Can a dinuclear complex be converted into a mononuclear one after it has formed?

A: In some cases, yes. Dissolving a solid dinuclear complex in a strongly coordinating solvent might favor the formation of mononuclear species in solution. Additionally, adjusting the pH to more acidic conditions can sometimes lead to the cleavage of bridging groups (like hydroxo or other anions) that hold the dinuclear structure together. However, the most effective strategy is to optimize the initial reaction conditions to prevent its formation in the first place.

Q4: What is a reliable experimental protocol for synthesizing a mononuclear zinc complex?

A: The following is a generalized protocol based on the synthesis of a mononuclear zinc Schiff base complex, adapted to the principles for bis-tacn ligands.[3] Researchers should adapt solvent, temperature, and reaction time based on the specific solubility and reactivity of their bis-tacn ligand.

Objective: Synthesize a mononuclear zinc complex, [ZnL]X₂, where L is a bis-tacn ligand and X is a non-coordinating anion.

Materials:

  • Bis-tacn ligand (L)

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) or Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

  • Methanol (or another suitable alcohol/solvent)

  • Diethyl ether

Protocol:

  • Ligand Dissolution: Dissolve one molar equivalent of the bis-tacn ligand in a suitable volume of methanol in a round-bottom flask. Stir the solution until the ligand is fully dissolved.

  • Zinc Salt Preparation: In a separate vial, dissolve one molar equivalent of the zinc salt (e.g., Zn(ClO₄)₂·6H₂O) in a minimal amount of methanol.

  • Reaction: Add the zinc salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Monitoring: Allow the resulting solution to stir for 2-4 hours at room temperature. The formation of a white precipitate may be observed. Progress can be monitored by techniques like TLC or mass spectrometry if applicable.

  • Product Isolation: If a precipitate has formed, collect it by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether to facilitate drying.

  • Crystallization (Optional): If no precipitate forms or if further purification is needed, reduce the solvent volume under reduced pressure. The product can then be crystallized by slow vapor diffusion of an anti-solvent like diethyl ether into the methanolic solution.

  • Characterization: Dry the resulting crystalline solid under vacuum and characterize it using standard methods (¹H NMR, Mass Spectrometry, Elemental Analysis, and X-ray crystallography) to confirm the formation of the desired mononuclear complex.

Troubleshooting Logic Diagram

If you have followed the standard protocol and still obtain a dinuclear product, use the following logic diagram to identify potential adjustments.

troubleshooting_logic Start Problem: Dinuclear Complex Formed CheckStoich Was a strict 1:1 Zn:Ligand ratio used? Start->CheckStoich CheckAnion Is the anion weakly coordinating? (e.g., ClO4⁻, OTf⁻) CheckStoich->CheckAnion Yes Sol_Stoich Action: Re-run with precise 1:1 stoichiometry. CheckStoich->Sol_Stoich No CheckLinker Is the ligand linker short and rigid? (2-3 atoms) CheckAnion->CheckLinker Yes Sol_Anion Action: Switch to a zinc salt with a non-coordinating anion. CheckAnion->Sol_Anion No CheckpH Was the pH controlled? (e.g., pH 5-7) CheckLinker->CheckpH Yes Sol_Linker Action: Re-design/synthesize ligand with a shorter linker. CheckLinker->Sol_Linker No Sol_pH Action: Re-run with pH control using a non-coordinating buffer. CheckpH->Sol_pH No Success Mononuclear Complex Achieved CheckpH->Success Yes Sol_Stoich->CheckStoich Sol_Anion->CheckAnion Sol_Linker->CheckLinker Sol_pH->CheckpH

Caption: Decision tree for troubleshooting dinuclear complex formation.

References

Technical Support Center: Refining Purification Methods for 1H-1,4,7-Triazonine Zinc Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-1,4,7-Triazonine zinc complexes. The following information is compiled to address common challenges and provide systematic approaches to refining your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of 1H-1,4,7-Triazonine zinc complexes?

Common impurities can include unreacted starting materials such as the 1H-1,4,7-Triazonine ligand and the zinc salt (e.g., ZnCl₂, Zn(OAc)₂), side products from incomplete cyclization or degradation, and residual solvents used in the synthesis. It is also possible to have complexes with incorrect stoichiometry or undesired coordination geometries.

Q2: Which chromatographic techniques are most effective for purifying these zinc complexes?

While specific conditions depend on the exact properties of your complex, column chromatography is a common and effective method. Normal-phase silica gel or alumina can be used, with the choice of eluent being critical. A gradient of solvents with increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol system, can effectively separate the desired complex from impurities. For more polar or charged complexes, ion-exchange chromatography might be a suitable alternative.

Q3: What are the key parameters to consider for successful recrystallization of 1H-1,4,7-Triazonine zinc complexes?

Successful recrystallization hinges on the appropriate choice of solvent or solvent system. A good solvent will dissolve the complex at an elevated temperature but result in low solubility at room temperature or below.[1] It is often a process of trial and error with various solvents of different polarities. Slow cooling of the saturated solution is crucial to obtain well-defined crystals suitable for X-ray diffraction.[1] Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization.

Q4: How can I confirm the purity of my 1H-1,4,7-Triazonine zinc complex?

A combination of analytical techniques is recommended for purity confirmation. ¹H and ¹³C NMR spectroscopy can confirm the structure of the organic ligand and indicate the presence of impurities.[2][3] Elemental analysis provides the elemental composition of the complex, which can be compared to the theoretical values. Mass spectrometry will confirm the molecular weight of the complex. For crystalline materials, single-crystal X-ray diffraction provides the definitive structure and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 1H-1,4,7-Triazonine zinc complexes.

Problem Possible Cause Suggested Solution
Low yield after column chromatography Complex is strongly adsorbed on the stationary phase. - Use a more polar eluent or add a small percentage of a coordinating solvent like methanol or acetonitrile to the eluent. - Consider switching to a different stationary phase (e.g., from silica to alumina or a reverse-phase material).
The complex is unstable on the column. - Minimize the time the complex spends on the column by using a faster flow rate or a shorter column. - Perform the chromatography at a lower temperature.
Co-elution of impurities with the desired complex Insufficient separation power of the chromatographic system. - Optimize the eluent system by trying different solvent mixtures or using a shallower gradient. - Try a different stationary phase with different selectivity. - Consider preparative HPLC for difficult separations.
Oily product instead of crystals after recrystallization The compound has a low melting point or is impure. - Ensure the starting material is of high purity. - Try a different solvent or a solvent mixture for recrystallization. - Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Presence of residual solvent. - Dry the product under high vacuum for an extended period.
Inconsistent NMR spectra Presence of paramagnetic impurities or dynamic processes in solution. - If paramagnetic impurities are suspected, try to remove them by filtration through a short plug of celite or by washing with a suitable solvent. - For dynamic processes, variable temperature NMR studies might be necessary to understand the behavior of the complex in solution.
Complex decomposes during purification Instability of the complex under purification conditions (e.g., light, air, temperature). - Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon). - Protect the complex from light by wrapping the glassware in aluminum foil. - Conduct purification at reduced temperatures.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude complex in a minimum amount of the initial eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial, non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the complex in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Dissolve the crude complex in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be required to maximize crystal formation.

  • Crystal Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1H-1,4,7-Triazonine Zinc Complex Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization NMR_Spectroscopy NMR Spectroscopy Recrystallization->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Recrystallization->Mass_Spectrometry Elemental_Analysis Elemental Analysis Recrystallization->Elemental_Analysis XRay_Diffraction X-Ray Diffraction Recrystallization->XRay_Diffraction Pure_Product Pure Complex NMR_Spectroscopy->Pure_Product Mass_Spectrometry->Pure_Product Elemental_Analysis->Pure_Product XRay_Diffraction->Pure_Product

Caption: General workflow for the purification and analysis of 1H-1,4,7-Triazonine zinc complexes.

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Handling Air- and Moisture-Sensitive Zinc Macrocyclic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive zinc macrocyclic precursors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and storage of zinc macrocyclic precursors.

Problem Possible Cause Suggested Solution
Precursor solution changes color unexpectedly (e.g., from colorless to yellow/brown). Oxidation of the zinc precursor or the macrocyclic ligand by trace amounts of oxygen.- Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas.[1][2]- Double-check all glassware for leaks and ensure a positive pressure of inert gas is maintained.[3][4]- Use a Schlenk line or glovebox for all manipulations.[5][6][7]
A solid precipitate forms in the precursor solution. - Hydrolysis of the precursor due to residual moisture in the solvent or on the glassware.- The precursor has low solubility in the chosen solvent.- Dry all glassware in an oven (e.g., 125-140°C overnight) and cool under an inert atmosphere before use.[3][4][8]- Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[4]- If solubility is the issue, consider a different anhydrous, degassed solvent or gently warming the solution under inert atmosphere.
Low or no yield of the desired zinc macrocyclic complex. - Incomplete reaction due to inactive precursor (degraded by air/moisture).- Loss of material during transfer or workup.- Confirm the purity and activity of the zinc precursor before use. If possible, use a freshly opened container or store it properly in a glovebox.[9]- When transferring solutions of air-sensitive reagents, use syringe or cannula techniques under a positive flow of inert gas to prevent contact with air.[1][3][10]
The precursor appears to "smoke" or shows signs of fuming upon brief exposure to air. The precursor is pyrophoric, meaning it can spontaneously ignite in air. This is common for some organometallic compounds.[6][8][11]- Handle the compound exclusively under an inert atmosphere (glovebox or Schlenk line).[12][13]- Have appropriate fire-extinguishing equipment for reactive metals readily available.- If a small exposure occurs, cover the material with powdered lime or dry sand to smother the reaction. Do not use water.
Difficulty in obtaining a crystalline product. Presence of impurities from degradation products.- Purify the crude product using techniques compatible with air-sensitive compounds, such as recrystallization or chromatography inside a glovebox.[7]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the best way to store air- and moisture-sensitive zinc macrocyclic precursors?

A1: The most effective method for long-term storage is within an inert atmosphere glovebox.[9] This provides a consistently dry and oxygen-free environment. For smaller quantities or shorter-term storage, precursors can be stored in sealed containers, such as Sure/Seal™ bottles, which allow for the removal of material via syringe while maintaining an inert atmosphere.[3][4] It is also advisable to store these compounds away from direct sunlight and heat sources to prevent thermal degradation.[9]

Q2: What is the difference between using a Schlenk line and a glovebox?

A2: A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on a lab bench by alternating between a vacuum and a flow of inert gas.[1][5][10][13] It is ideal for conducting reactions, distillations, and filtrations under an inert atmosphere. A glovebox is a sealed enclosure filled with a purified inert gas, allowing for more complex manipulations, such as weighing solids and preparing samples, as if working on an open bench.[6][8][14][15] While gloveboxes offer greater dexterity, Schlenk lines can provide a higher degree of atmospheric control for certain synthetic reactions.[5]

Solvents and Reagents

Q3: How do I properly prepare solvents for use with sensitive zinc precursors?

A3: Solvents must be both anhydrous (dry) and deoxygenated. Anhydrous solvents can be purchased or obtained from a solvent purification system. To remove dissolved oxygen, the most common methods are:

  • Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times for maximum effectiveness.[1]

  • Sparging: A long needle or tube is used to bubble a stream of inert gas (like argon or nitrogen) through the solvent for an extended period to displace dissolved oxygen.[2]

Q4: My zinc precursor is a solid. How should I add it to the reaction flask?

A4: For less sensitive solids, you can add them to the flask through a powder funnel while maintaining a positive flow of inert gas over the flask opening.[13] For highly sensitive solids, it is best to weigh the solid inside a glovebox and transfer it to the reaction flask within the glovebox.[14] The sealed flask can then be moved to a Schlenk line if needed.

Troubleshooting and Safety

Q5: I suspect my inert gas line has a leak. How can I check for this?

A5: A simple way to check for leaks is to use a bubbler in the gas outlet line. With a positive flow of inert gas, you should see a steady stream of bubbles. If the bubbling is irregular or stops, you may have a leak. You can also use a soap solution on joints and connections; the formation of bubbles will indicate a leak. All glassware joints should be properly greased and secured.

Q6: What are the primary safety concerns when working with these precursors?

A6: The main risks are associated with their reactivity towards air and moisture. Some precursors may be pyrophoric and can ignite on contact with air.[6][8][11] Others may react violently with water. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always work in a well-ventilated area, preferably a fume hood, and be familiar with the specific hazards of your compound by consulting its Safety Data Sheet (SDS). Ensure you have a plan for quenching reactive materials and disposing of waste safely.

Experimental Protocols

Protocol 1: Using a Schlenk Line for an Air-Sensitive Reaction

This protocol outlines the basic steps for setting up a reaction using a Schlenk line.

1. Glassware Preparation:

  • Thoroughly clean and dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven at >125°C for at least 4 hours, or preferably overnight.[3][4][8]
  • Assemble the hot glassware and immediately connect it to the Schlenk line.

2. Establishing an Inert Atmosphere:

  • Ensure the Schlenk line is properly set up with a supply of inert gas (nitrogen or argon) and a connection to a vacuum pump, with a cold trap in between.[12]
  • Perform at least three "evacuate-refill" cycles on the reaction flask.[2][13] This involves evacuating the flask under vacuum for several minutes and then backfilling it slowly with the inert gas.

3. Adding Solvents and Reagents:

  • Add degassed, anhydrous solvent to the reaction flask via a syringe or cannula under a positive flow of inert gas.[1][10]
  • Liquid reagents should also be transferred via a dry, inert-gas-flushed syringe.[3][16]
  • Solid reagents should be added as described in the FAQ section.

4. Running the Reaction:

  • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by having the inert gas flow through a bubbler.[3]
  • If heating is required, ensure the setup is secure and that the heating mantle is appropriate for the flask size.

Protocol 2: Weighing and Transferring a Solid Precursor Using a Glovebox

This protocol describes the procedure for handling a solid air-sensitive precursor inside a glovebox.

1. Glovebox Preparation:

  • Ensure the glovebox has a stable inert atmosphere with low levels of oxygen and moisture (<1 ppm is ideal).[15]
  • Bring all necessary items (spatulas, weighing paper, vials, balance) into the glovebox through the antechamber.

2. Using the Antechamber:

  • Place the sealed container of the zinc precursor and other necessary items into the antechamber.
  • Perform at least three "evacuate-refill" cycles on the antechamber to remove air before opening the inner door to the main chamber.[15]

3. Weighing the Precursor:

  • Inside the glovebox, carefully open the container of the precursor.
  • Use a clean spatula to transfer the desired amount of solid onto weighing paper or directly into a pre-tared vial on the balance.
  • Securely cap the vial containing the weighed precursor.

4. Storage and Removal:

  • Properly seal the main container of the precursor before storing it within the glovebox.
  • If the weighed sample needs to be used outside the glovebox, ensure it is in a flask that can be sealed with a septum or a stopcock.
  • Remove the sealed flask from the glovebox via the antechamber, again using the evacuate-refill cycles.

Visual Guides

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Color Change) check_inert Is the inert atmosphere secure? start->check_inert check_reagents Are solvents and reagents pure and dry? check_inert->check_reagents Yes fix_inert Fix leaks, increase gas flow, purge system. check_inert->fix_inert No check_glassware Was glassware properly dried and assembled? check_reagents->check_glassware Yes fix_reagents Re-purify/degas solvents. Use fresh reagents. check_reagents->fix_reagents No fix_glassware Oven-dry glassware and assemble while hot. check_glassware->fix_glassware No rerun Repeat experiment with corrected procedure. check_glassware->rerun Yes fix_inert->rerun fix_reagents->rerun fix_glassware->rerun

Caption: Troubleshooting logic for air-sensitive reactions.

Schlenk_Line_Transfer cluster_flask1 Source Flask cluster_flask2 Receiving Flask a 1. Establish inert atmosphere b 2. Insert double-tipped needle (cannula) a->b transfer Liquid Transfer b->transfer c 3. Establish inert atmosphere d 4. Insert other end of cannula c->d d->transfer e 5. Create pressure gradient (lower pressure here) transfer->e

Caption: Workflow for transferring liquids via cannula.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fluxional Zinc Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluxional zinc complexes.

Frequently Asked Questions (FAQs)

Q1: What is a fluxional zinc complex, and why does it produce complex NMR spectra?

A1: A fluxional zinc complex is a molecule that undergoes dynamic intramolecular processes, causing some or all of its nuclei to interchange between symmetrically equivalent positions.[1][2] This dynamic behavior can complicate NMR spectra. At different temperatures, the rate of these processes can be comparable to the NMR timescale, leading to temperature-dependent changes in the spectra, such as broadening of signals, coalescence of multiple peaks into a single peak, or the appearance of new signals.[1]

Q2: My NMR signals are broad and poorly resolved. What could be the cause for a suspected fluxional zinc complex?

A2: Broad NMR signals for a fluxional zinc complex are often due to an intermediate exchange rate on the NMR timescale. At a given temperature, the rate of the dynamic process is neither slow enough to show distinct signals for each conformation nor fast enough to show a time-averaged, sharp signal. This intermediate exchange leads to significant line broadening.[1][3] To resolve this, variable-temperature (VT) NMR experiments are recommended.

Q3: How does Variable-Temperature (VT) NMR help in interpreting the spectra of fluxional zinc complexes?

A3: VT-NMR is a powerful technique for studying the dynamics of fluxional molecules.[4][5] By recording NMR spectra at different temperatures, you can manipulate the rate of the intramolecular exchange processes:

  • At low temperatures (slow-exchange limit): The exchange process is slowed down, allowing for the observation of distinct, sharp signals for each of the interconverting species.[1]

  • At high temperatures (fast-exchange limit): The exchange process is accelerated, resulting in a single, sharp, time-averaged signal for the exchanging nuclei.[1]

  • At the coalescence temperature (Tc): This is the temperature at which two exchanging signals merge into a single broad peak. This data point is crucial for calculating the activation energy of the dynamic process.[2]

Q4: What are the typical dynamic processes observed in fluxional zinc complexes?

A4: Fluxional zinc complexes can exhibit various dynamic processes, including:

  • Ligand exchange: A ligand or part of a ligand can dissociate and re-coordinate to the zinc center. This can be probed by adding a free, isotopically labeled ligand to the solution to see if the label is incorporated into the complex.[6]

  • Conformational changes: This can include ring flipping in cyclic ligands or hindered rotation around a bond.[1][6]

  • Changes in coordination mode: For example, a carboxylate ligand might shift its coordination mode, leading to the coalescence of different carboxylate resonances in the NMR spectrum.[4][5]

Q5: I am not observing any change in my NMR spectrum even after varying the temperature. What could be the reason?

A5: There are a few possibilities if you do not observe changes in the NMR spectrum with temperature:

  • Very fast exchange: The dynamic process might be too rapid for the NMR timescale, even at the lowest accessible temperatures. In this case, you will only observe the time-averaged spectrum.[2]

  • Very slow exchange: The process may be too slow to be observed on the NMR timescale, even at the highest accessible temperatures. In this scenario, you will only see the spectrum of the individual static structures.[2]

  • The molecule is not fluxional: The observed complexity might be due to other factors like the presence of multiple static isomers or impurities.

  • Temperature-independent chemical shifts: In some rare cases, the coalescence of peaks might not be due to fluxionality but rather to accidental temperature-dependent chemical shifts.[7]

Troubleshooting Guides

Problem 1: Broad, unresolved peaks in the 1H or 13C NMR spectrum.
  • Possible Cause: Intermediate exchange rate of a fluxional process.

  • Troubleshooting Steps:

    • Perform Variable-Temperature (VT) NMR: Record spectra at a range of temperatures, both above and below the initial measurement temperature.[8][9]

    • Aim for Slow and Fast Exchange Regimes: Try to reach temperatures where the signals become sharp, corresponding to the slow-exchange (low temperature) or fast-exchange (high temperature) limits.[1]

    • Identify Coalescence Temperature: Note the temperature at which exchanging peaks merge. This is crucial for quantitative analysis.[2]

Problem 2: The number of observed signals is less than expected based on the static structure.
  • Possible Cause: A rapid fluxional process is averaging some of the signals.

  • Troubleshooting Steps:

    • Cool the sample: Lowering the temperature may slow down the exchange process enough to enter the slow-exchange regime, where the individual signals can be resolved.[1]

    • Use 2D NMR: Techniques like EXSY (Exchange Spectroscopy) can be used to identify exchanging sites even when the signals are coalesced in the 1D spectrum.[1]

Problem 3: The spectrum is too complex to assign, even at low temperatures.
  • Possible Cause: Presence of multiple isomers, impurities, or a very complex static structure.

  • Troubleshooting Steps:

    • Verify Sample Purity: Ensure the sample is at least 99% pure to simplify peak assignment.[2]

    • Employ 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): To identify coupled protons.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular framework.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help determine the stereochemistry and conformation of the complex.[11]

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
  • Sample Preparation:

    • Dissolve the zinc complex in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, THF-d8, CD2Cl2).

    • Use a high-quality NMR tube (Class A glass, e.g., Wilmad 507 or equivalent) to prevent breakage at extreme temperatures.[8][9]

    • Ensure the sample concentration is optimized for good signal-to-noise in a reasonable number of scans.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable-temperature unit.

    • Always use the appropriate spinner (PEEK or ceramic) for VT experiments.[8][9]

    • Calibrate the temperature of the probe using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).

  • Data Acquisition:

    • Start by acquiring a spectrum at ambient temperature.

    • Gradually decrease or increase the temperature in increments (e.g., 10 K).

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring the spectrum.

    • Lock and shim the spectrometer at each temperature. For shimming at non-ambient temperatures, consider using a specialized routine if available (e.g., tshimvt).[8]

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    • Process the spectra and analyze the changes in chemical shifts, line shapes, and multiplicities as a function of temperature.

    • Identify the slow-exchange, intermediate-exchange, and fast-exchange regimes.

    • Determine the coalescence temperature(s) (Tc).

Data Presentation

Table 1: Example Activation Parameters for a Fluxional Zinc Complex

Dynamic ProcessSolventCoalescence Temp. (Tc) (K)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ at Tc (kcal/mol)Reference
Low-Temp ProcessTHF-d8< 2008.1-1210.5[4]
High-Temp ProcessTHF-d824717.91414.4[4]
High-Temp ProcessCDCl3N/A13.6312.7 (at 298K)[4]
High-Temp ProcessCD2Cl2N/A9.9-812.3 (at 298K)[4]

Note: This table is populated with example data from the literature for illustrative purposes.[4]

Visualizations

Caption: Workflow for NMR analysis of fluxional zinc complexes.

Temp_Effects_on_NMR Effect of Temperature on NMR Spectrum of a Fluxional System slow_spec Two sharp peaks observed (k << Δν) inter_spec Peaks broaden and merge (k ≈ Δν) fast_spec One sharp, averaged peak (k >> Δν) temp_axis Increasing Temperature → temp_axis_start->temp_axis_end Increasing Temperature →

Caption: Temperature effects on a two-site exchange NMR spectrum.

References

managing pH control in kinetic studies of zinc-catalyzed hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing pH control in kinetic studies of zinc-catalyzed hydrolysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals maintain stable and accurate pH conditions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise pH control so critical for zinc-catalyzed hydrolysis studies?

Maintaining a constant pH is fundamental for several reasons. Firstly, the catalytic activity of zinc metalloenzymes is highly dependent on the pH of the environment, as the ionization states of amino acid residues in the active site directly influence substrate binding and catalysis. Secondly, the hydrolysis reaction itself can produce acidic or basic byproducts, which, if unbuffered, will alter the pH and consequently change the reaction rate, leading to inaccurate kinetic data.[1][2]

Q2: What are the common causes of pH changes or "drift" during a kinetic experiment?

There are three primary causes for pH drift in this context:

  • Substrate Hydrolysis: The most common cause is the reaction product. For example, the hydrolysis of an ester produces a carboxylic acid, causing the pH to drop.[3][4] Conversely, hydrolysis of other substrates, like some amides, can produce a basic amine, causing the pH to rise.[3][4]

  • Environmental Factors: Carbon dioxide (CO2) from the atmosphere can dissolve into the reaction mixture, forming carbonic acid and causing a gradual decrease in pH, especially in poorly buffered solutions.[5] Temperature fluctuations can also alter the pKa of the buffer and the pH of the solution.[6][7]

  • Instrumentation Issues: The pH electrode itself can be a source of drift. Common problems include a clogged or contaminated reference junction, an aging electrode, or electrical interference from other lab equipment like stir plates.[5][8][9]

Q3: How should I select an appropriate buffer for a zinc-dependent enzyme?

Buffer selection is critical. The ideal buffer should have a pKa value close to your target experimental pH. However, for metalloenzymes, it is crucial to choose a buffer that does not chelate or bind to the catalytic metal ion—in this case, zinc. Many common buffers, including Tris and phosphate, can interact with divalent metal ions, potentially inhibiting enzyme activity.[10][11][12] "Good's buffers" are often preferred because they are designed to be biochemically inert.[13][14] Buffers like HEPES, MOPS, and PIPES have very low metal-binding constants and are excellent choices for studying zinc-dependent enzymes.[15]

Q4: I'm using a recommended buffer, but my enzyme activity is still low or inconsistent. What could be the issue?

If you have ruled out other factors (substrate stability, enzyme concentration), the buffer might still be the problem, even if it's a "Good's buffer". Some buffers can still interact weakly with metal ions, and this interaction can be concentration-dependent.[10] Consider testing a different non-chelating buffer (e.g., switch from HEPES to MOPS) or varying the buffer concentration. A study comparing enzyme kinetics in different buffers demonstrated that both the metal ion dissociation constant (Kd) and the catalytic efficiency (kcat/Km) can vary significantly depending on the buffer system used.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter with pH control during your kinetic assays.

SymptomPotential CauseRecommended Solution
Consistent pH Drop The hydrolysis reaction is producing an acidic byproduct (e.g., a carboxylic acid).[3][4]1. Increase the buffer concentration to improve its buffering capacity. 2. Ensure your target pH is as close as possible to the buffer's pKa. 3. For reactions with high turnover, consider using a pH-stat instrument to automatically titrate and maintain the pH.[1]
Consistent pH Rise The hydrolysis reaction is producing a basic byproduct (e.g., an amine).[3][4]1. Increase the buffer concentration. 2. Verify that your target pH is centered on the buffer's pKa. 3. Use a pH-stat for reactions that generate a significant amount of base.
Slow, Erratic, or Drifting pH Readings The pH electrode may be malfunctioning due to a clogged junction, contamination, or aging.[5][8][9][16]1. Clean the Electrode: Soak the electrode in a cleaning solution (a dilute HCl solution is often recommended) to dissolve precipitates clogging the junction.[8] 2. Check for Contamination: Ensure no proteins or lipids from the sample have coated the sensing bulb.[16] 3. Verify Calibration: Recalibrate the pH meter with fresh, high-quality calibration standards. 4. Inspect for Aging: If the electrode is old (>1-2 years) and cleaning does not restore performance, it may need to be replaced.[5][9]
Lower Than Expected Enzyme Activity The buffer is chelating the catalytic Zn²⁺ ion from the enzyme's active site, causing inhibition.[10][15]1. Switch to a buffer with a known low affinity for divalent metal ions. HEPES is often an excellent first choice.[15] 2. Consult tables of buffer-metal ion interactions to select an appropriate alternative. 3. If possible, run a control experiment comparing enzyme activity in your chosen buffer against another non-chelating buffer to confirm there is no inhibition.[11]

Data Presentation

Table 1: Comparison of Common Buffers for Zinc-Catalyzed Kinetic Studies

BufferpKa at 25°CUseful pH RangeComments on Zinc (Zn²⁺) Interaction
HEPES 7.486.8 - 8.2Excellent Choice. Negligible metal ion binding makes it ideal for metalloenzyme studies.[10][15][17]
MOPS 7.206.5 - 7.9Good Choice. Generally low metal-binding capacity.[15]
PIPES 6.766.1 - 7.5Good Choice. Very low metal-binding constants.[15]
Tris 8.17.2 - 9.0Use with Caution. Known to chelate metal ions, including Zn²⁺, which can inhibit enzyme activity.[10][11][12][15] Its pH is also highly sensitive to temperature changes.[18]
Phosphate (PBS) 7.26.5 - 7.5Not Recommended. Phosphate can precipitate with Zn²⁺ and can also act as an inhibitor for some enzymes.[10][17][18]
MES 6.155.5 - 6.7Good Choice (for acidic pH). Low metal-binding constants.[15]

Experimental Protocols

Protocol 1: Preparation of a Non-Chelating HEPES Buffer (1 L of 0.1 M, pH 7.5)

  • Weigh HEPES: Weigh out 23.83 g of HEPES free acid (MW = 238.3 g/mol ) and add it to a 1 L beaker containing approximately 800 mL of high-purity, deionized water.

  • Dissolve: Stir the solution with a magnetic stir bar until all the HEPES has completely dissolved.

  • Calibrate pH Meter: Calibrate your pH meter using standard buffers at pH 7.0 and pH 10.0.

  • Adjust pH: Place the calibrated pH electrode into the HEPES solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 5 M) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches exactly 7.50.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: If required for your application, sterile-filter the buffer through a 0.22 µm filter. Store at 4°C.

Protocol 2: Real-Time pH Monitoring During a Kinetic Assay

  • System Setup: Use a temperature-controlled cuvette holder or a water bath to maintain a constant temperature for your reaction vessel.

  • Electrode Placement: Submerge a calibrated, fast-response pH microelectrode directly into the reaction mixture. Ensure the electrode tip does not interfere with the spectrophotometer light path if you are measuring absorbance simultaneously.

  • Initial Equilibration: Add all reaction components (buffer, zinc catalyst, etc.) except for the substrate. Allow the system to equilibrate for 5-10 minutes and record the stable starting pH. This is your baseline.

  • Initiate Reaction: Add the substrate to initiate the reaction and immediately start recording the pH and your kinetic data (e.g., absorbance) over time.

  • Data Analysis: Plot pH as a function of time alongside your kinetic data. A stable pH confirms that your buffering system is adequate. If drift is observed (e.g., > 0.05 pH units), the results may be compromised, and troubleshooting is necessary. For advanced applications, optical pH sensors or pH-stat titrators can provide more precise control.[19][20]

Visualizations

ExperimentalWorkflow A Define Target pH for Kinetic Assay B Select a Non-Chelating Buffer (e.g., HEPES, MOPS) with pKa near Target pH A->B C Prepare Buffer and Calibrate pH Meter B->C D Run Preliminary Kinetic Assay with Real-Time pH Monitoring C->D E Analyze pH Drift D->E F pH Stable (< 0.05 unit drift) E->F Yes G pH Unstable (> 0.05 unit drift) E->G No H Proceed with Main Experiments F->H I Troubleshoot pH Instability (See Troubleshooting Guide) G->I

Caption: Experimental workflow for selecting and validating a buffer system.

TroubleshootingLogic start Symptom: pH is Unstable q1 Is the drift slow and consistently in one direction (up or down)? start->q1 q2 Are pH readings erratic, noisy, or drifting unpredictably? q1->q2 No cause1 Probable Cause: Acid/Base Production from Substrate Hydrolysis q1->cause1 Yes cause2 Probable Cause: pH Electrode Malfunction or Electrical Noise q2->cause2 Yes q3 Is enzyme activity lower than expected? q2->q3 No solution1 Solution: Increase Buffer Concentration or Use a pH-Stat cause1->solution1 solution2 Solution: Clean & Recalibrate Electrode. Check Equipment. cause2->solution2 cause3 Probable Cause: Buffer Chelation of Zinc solution3 Solution: Switch to a different non-chelating buffer. cause3->solution3 q3->cause3 Yes

Caption: Decision tree for troubleshooting the cause of pH instability.

References

Validation & Comparative

A Comparative Analysis of Zinc(II) and Copper(II) Triazonine Complexes: Structure, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between metal complexes is crucial for designing effective therapeutic agents. This guide provides a comparative study of zinc(II) and copper(II) complexes with triazonine-type ligands—specifically 1,2,4-triazolo[1,5-a]pyrimidine derivatives—drawing upon experimental data to highlight their distinct structural, physicochemical, and biological properties.

The choice of the central metal ion plays a pivotal role in determining the overall geometry, stability, and, consequently, the biological efficacy of a coordination complex. While both zinc(II) and copper(II) are essential trace elements with versatile coordination chemistry, they impart different characteristics to the resulting complexes. Zinc(II), with its d¹⁰ electron configuration, typically forms stable, diamagnetic complexes and acts as a strong Lewis acid, promoting hydrolytic reactions. In contrast, the d⁹ configuration of copper(II) allows for redox activity, which can be a key mechanism in its biological action.[1]

This guide focuses on a direct comparison of Zn(II) and Cu(II) complexes synthesized with two distinct 1,2,4-triazolo[1,5-a]pyrimidine ligands: 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (mptp) and 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp).

Structural and Physicochemical Comparison

A fundamental difference between the copper(II) and zinc(II) complexes with these ligands lies in their coordination geometry. X-ray crystallography studies reveal that the Cu(II) complex with the mptp ligand, trans-[Cu(mptp)2Cl2], adopts a square-planar stereochemistry. In contrast, the corresponding Zn(II) complex, [Zn(mptp)Cl2(DMSO)], exhibits a tetrahedral geometry.[1][2] This structural divergence is a direct consequence of the electronic configuration of the central metal ion and significantly influences how these complexes interact with biological targets.

The stability of these complexes in solution is also a critical factor. While specific stability constants for these particular triazolopyrimidine complexes are not extensively reported in the compared studies, it is generally observed that the nature of the metal ion and the ligand structure dictates the stability. For instance, studies on other nitrogen-donor ligands have shown that copper(II) complexes often exhibit high stability.[3]

Data Presentation: Physicochemical Properties

PropertyCopper(II) Complex (trans-[Cu(mptp)2Cl2])Zinc(II) Complex ([Zn(mptp)Cl2(DMSO)])Reference
Ligand mptpmptp[1]
Coordination Geometry Square-planarTetrahedral[1][2]
Stoichiometry (Metal:Ligand) 1:21:1[4]
Crystallization System Monoclinic, P21/n space groupMonoclinic, P21/n space group[1][2]

Biological Activity: A Head-to-Head Comparison

The biological potential of these complexes has been evaluated through antiproliferative and antimicrobial assays. Experimental data consistently demonstrates that the biological activity of the free triazolopyrimidine ligands is significantly enhanced upon coordination with either Cu(II) or Zn(II). However, a clear trend emerges when comparing the two metal ions.

Antimicrobial and Antifungal Activity

In antimicrobial screenings, the copper(II) complexes consistently show superior activity compared to their zinc(II) counterparts. For instance, the dimeric copper complex [Cu2(dmtp)4Cl4]·2H2O displays the most potent antimicrobial and antibiofilm activity against all tested strains, a feature that may be linked to its stronger ability to bind and cleave DNA.[1][2]

The general order of antimicrobial efficacy observed is: Copper(II) complexes > Zinc(II) complexes > Free ligand .[1] This suggests that while the ligand provides the scaffold for biological interaction, the nature of the metal ion is the primary determinant of potency.

Antiproliferative Effects

All synthesized complexes exhibit an antiproliferative effect against B16 tumor cells.[1] While direct comparative IC₅₀ values for the same ligand are not provided in the primary study, other research comparing Cu(II) and Zn(II) complexes with different nitrogen-containing ligands has shown that copper complexes often exhibit higher cytotoxicity. For example, in a study on complexes with a Schiff base ligand derived from 2-quinolinecarboxaldehyde, the Cu(II) complex showed significantly higher cytotoxic potency against A549 lung cancer cells (IC₅₀ = 3.93 µM) compared to the Zn(II) complex (IC₅₀ = 18.26 µM).[5] This enhanced activity of copper complexes is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, a mechanism not available to the redox-inactive Zn(II) ion.

Data Presentation: Antimicrobial Activity (MIC, mM)

Organismtrans-[Cu(mptp)2Cl2][Zn(mptp)Cl2(DMSO)][Cu2(dmtp)4Cl4]·2H2O[Zn(dmtp)2Cl2]Reference
Staphylococcus aureus0.250.500.070.50[1]
Klebsiella pneumoniae0.250.500.071.00[1]
Bacillus subtilis0.121.000.031.00[1]
Candida albicans0.501.000.071.00[1]

Experimental Protocols

General Synthesis of Triazolopyrimidine Metal Complexes

The synthesis of the copper(II) and zinc(II) complexes with mptp and dmtp ligands follows a direct reaction between the respective metal chloride salt and the ligand in an ethanol-dimethylsulfoxide (DMSO) mixture.[4]

Synthesis of trans-[Cu(mptp)2Cl2] (1) and [Zn(mptp)Cl2(DMSO)] (2):

  • A solution of the mptp ligand (0.4 mmol) in 10 mL of a 1:1 (v/v) ethanol:DMSO mixture is prepared.

  • A solution of the corresponding metal salt (CuCl₂·2H₂O or ZnCl₂) (0.2 mmol) in 10 mL of ethanol is added dropwise to the ligand solution under continuous stirring.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The precipitate formed is filtered, washed with ethanol, and then with diethyl ether.

  • The final product is dried under a vacuum.[4]

Synthesis of [Cu2(dmtp)4Cl4]·2H2O (3) and [Zn(dmtp)2Cl2] (4): The procedure is analogous to the one described above, using the dmtp ligand instead of mptp.[4]

Characterization Methods
  • Elemental Analysis: Performed to determine the C, H, and N content of the synthesized complexes.

  • FT-IR Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the ligand's functional groups.

  • NMR Spectroscopy (for Zn(II) complexes): ¹H and ¹³C NMR spectra are recorded to confirm the structure of the diamagnetic zinc complexes in solution. The stability of the complexes in DMSO is also monitored over time (e.g., 72 hours) using this method.[4]

  • Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.[1]

Biological Assays
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to EUCAST standards. The assay is typically performed in 96-well plates, where microbial strains are exposed to serial dilutions of the tested compounds.

  • Antiproliferative Assay: The effect of the complexes on the viability of tumor cell lines (e.g., B16 melanoma cells) is assessed. Cells are incubated with various concentrations of the complexes for a specified period (e.g., 24 hours), and cell viability is measured using methods like the MTT assay.

Visualizing Workflows and Relationships

To better illustrate the processes and findings, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow ligand Triazolopyrimidine Ligand (mptp or dmtp) in Ethanol/DMSO reaction Stirring (Room Temp, 24h) ligand->reaction metal_salt Metal Salt (CuCl₂ or ZnCl₂) in Ethanol metal_salt->reaction filtration Filtration & Washing (Ethanol, Diethyl Ether) reaction->filtration drying Vacuum Drying filtration->drying product Final Complex ([Cu(L)xCl₂] or [Zn(L)yCl₂]) drying->product

Caption: General experimental workflow for the synthesis of complexes.

G cluster_comparison Comparative Properties of Cu(II) vs. Zn(II) Complexes Cu_complex Copper(II) Complex Cu_geom Square-Planar Geometry Cu_complex->Cu_geom leads to Redox Redox Active (d⁹) (ROS Generation) Cu_complex->Redox is Zn_complex Zinc(II) Complex Zn_geom Tetrahedral Geometry Zn_complex->Zn_geom leads to Lewis Lewis Acid (d¹⁰) (Promotes Hydrolysis) Zn_complex->Lewis is Cu_activity Higher Antimicrobial & Antiproliferative Activity Zn_activity Moderate Antimicrobial & Antiproliferative Activity Redox->Cu_activity contributes to Lewis->Zn_activity contributes to

Caption: Logical relationship of metal ion properties to complex geometry and activity.

Conclusion

The comparative analysis of zinc(II) and copper(II) complexes with triazolopyrimidine ligands reveals distinct and predictable differences.

  • Structural Divergence: Cu(II) ions favor a square-planar geometry, whereas Zn(II) ions typically form tetrahedral complexes with the same ligands.

  • Biological Superiority of Copper(II): Copper(II) complexes consistently demonstrate enhanced antimicrobial and antiproliferative activities over their zinc(II) analogues. This is likely due to a combination of factors, including their favorable geometry for interacting with biological macromolecules like DNA and their inherent redox activity, which provides an additional mechanism for cytotoxicity through ROS generation.

For drug development professionals, these findings suggest that for this class of triazonine ligands, copper(II) is a more promising candidate for developing potent antimicrobial and anticancer agents. However, the strong Lewis acidity and structural role of zinc(II) should not be discounted, as it may be better suited for applications where hydrolytic enzyme inhibition is the desired mechanism of action. This guide underscores the importance of the central metal ion in tuning the biological profile of coordination complexes.

References

A Comparative Analysis of Mono- vs. Di-nuclear Zinc TACN Complexes in Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of mono- and di-nuclear zinc complexes incorporating the 1,4,7-triazacyclononane (TACN) scaffold. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their respective mechanisms and efficiencies, particularly in hydrolytic reactions.

Executive Summary

The core distinction in the catalytic activity between mono- and di-nuclear zinc TACN complexes lies in the cooperative effects exhibited by the latter. For the hydrolysis of phosphate esters, a critical reaction in biological systems and for the degradation of environmental pollutants, di-nuclear zinc complexes demonstrate significantly enhanced reactivity, often by an order of magnitude, compared to their mono-nuclear counterparts.[1][2] This heightened activity is attributed to the ability of the two proximate zinc centers to act in concert, providing a dual Lewis acid and Brønsted base functionality that facilitates the stabilization of transition states and activation of nucleophiles.[3][4]

Quantitative Data Comparison

The following tables summarize key kinetic and thermodynamic parameters for representative mono- and di-nuclear zinc TACN and related macrocyclic complexes, highlighting the superior performance of the di-nuclear systems in phosphate ester cleavage.

Table 1: Comparative Hydrolysis Rates of Bis(p-nitrophenyl) Phosphate (BNP)

Complex TypeLigandComplexRate Enhancement Factor (vs. mononuclear)Reference
Mononuclear[5]aneN3O2 (L2)[L2-Zn-OH]+1[1][2]
DinuclearaneN6O4 (L1)[Zn2L1(OH)2]2+~10[1][2]

Table 2: Stability Constants of Zinc(II) Complexes

LigandComplex SpeciesLog KIonic MediumTemperature (K)Reference
aneN6O4 (L1)[ZnL1]2+10.3(1)0.1 M NMe4NO3308.1[1]
[Zn2L1]4+18.2(1)0.1 M NMe4NO3308.1[1]
[Zn2L1OH]3+-6.65(3)0.1 M NMe4NO3308.1[1]
[Zn2L1(OH)2]2+-14.99(4)0.1 M NMe4NO3308.1[1]
[5]aneN3O2 (L2)[ZnL2]2+7.9(1)0.15 M NaCl308.1[1]
[ZnL2OH]+-8.7(1)0.15 M NaCl308.1[1]

Experimental Protocols

The data presented above are typically generated through a combination of potentiometric titrations and kinetic assays. The following are generalized methodologies for these key experiments.

Potentiometric Titrations for Stability Constant Determination
  • Solution Preparation: Prepare aqueous solutions of the ligand, Zn(II) salt (e.g., Zn(ClO4)2), and a standardized base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.15 M NaCl or 0.1 M NMe4NO3).

  • Titration: Titrate the ligand solution containing the Zn(II) salt with the standardized base at a constant temperature (e.g., 308.1 K).

  • Data Acquisition: Record the pH of the solution as a function of the volume of base added using a calibrated pH electrode.

  • Data Analysis: Analyze the resulting titration curves using a suitable computer program to determine the stability constants of the various complex species formed in solution.

Kinetic Studies of Phosphate Ester Hydrolysis
  • Reaction Setup: Prepare buffered aqueous solutions containing the zinc complex catalyst at a specific pH and temperature (e.g., 308.1 K).

  • Initiation of Reaction: Initiate the hydrolysis reaction by adding a small aliquot of a stock solution of the phosphate ester substrate (e.g., bis(p-nitrophenyl) phosphate) to the buffered catalyst solution.

  • Monitoring the Reaction: Follow the progress of the reaction by monitoring the increase in absorbance of the product (e.g., p-nitrophenolate) over time using a UV-Vis spectrophotometer at a specific wavelength.

  • Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the pseudo-first-order rate constant (kobs) and subsequently the second-order rate constant by dividing kobs by the catalyst concentration.

Mechanistic Insights and Visualizations

The enhanced catalytic activity of di-nuclear zinc TACN complexes is primarily due to their ability to facilitate a cooperative mechanism. The two zinc ions can act in concert to bind and activate the phosphate ester substrate, while also providing a metal-coordinated hydroxide nucleophile.

Catalytic Mechanism of a Mononuclear Zinc TACN Complex

Mononuclear_Mechanism Substrate Phosphate Ester Intermediate Transition State Substrate->Intermediate Nucleophilic Attack Complex [L-Zn-OH₂]²⁺ ActiveComplex [L-Zn-OH]⁺ Complex->ActiveComplex - H⁺ ActiveComplex->Intermediate Nucleophilic Attack Product Hydrolyzed Product Intermediate->Product Proton H⁺ Dinuclear_Mechanism Substrate Phosphate Ester BridgedIntermediate Bridged Substrate Complex Substrate->BridgedIntermediate Bridging Coordination ActiveComplex [L-Zn₂(OH)]³⁺ ActiveComplex->BridgedIntermediate Bridging Coordination TransitionState Cooperative Transition State BridgedIntermediate->TransitionState Intramolecular Nucleophilic Attack Product Hydrolyzed Product TransitionState->Product

References

A Comparative Guide to Phosphate Ester Cleavage Agents: The 1,4,7-Triazacyclononane Zinc Complex and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient cleavage of phosphate esters is a cornerstone of numerous biological processes and a critical area of study in drug development and biotechnology. Artificial metalloenzymes, particularly those utilizing metal complexes, have emerged as powerful tools for mimicking the function of natural phosphatases. This guide provides a comparative analysis of the 1,4,7-triazacyclononane (TACN) zinc complex, a prominent phosphate cleavage agent, alongside other notable alternatives. We present key performance data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting and applying the most suitable agent for their needs.

Introduction to Phosphate Ester Cleavage

Phosphate esters are remarkably stable, with the phosphodiester bond in DNA having a half-life of millions of years at neutral pH and 25°C. Nature employs metalloenzymes, such as phosphatases and nucleases, to catalyze the hydrolysis of these bonds with extraordinary efficiency. These enzymes typically utilize one or more metal ions in their active sites to facilitate the cleavage reaction. The development of synthetic catalysts that mimic these natural systems is of great interest for applications ranging from artificial restriction enzymes to therapeutic agents.[1]

This guide focuses on the hydrolytic cleavage of phosphate esters, a process that can be accelerated by various metal complexes. We will compare the performance of zinc complexes, particularly those based on the 1,4,7-triazacyclononane (TACN) ligand, with other significant classes of cleavage agents, including lanthanide and copper complexes.

Performance Comparison of Phosphate Cleavage Agents

The catalytic efficiency of different metal complexes in cleaving phosphate esters can be compared using kinetic parameters such as the catalytic rate constant (kcat), the Michaelis constant (KM), and the second-order rate constant (k2 or kcat/KM). These parameters are typically determined using model substrates like 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) and bis(p-nitrophenyl) phosphate (BNPP), where the progress of the reaction can be conveniently monitored by the release of the chromogenic p-nitrophenolate anion.

Below are tables summarizing the kinetic data for various phosphate cleavage agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., pH, temperature, buffer). The data presented here is compiled from various sources and the specific conditions are provided for context.

Table 1: Kinetic Parameters for the Cleavage of 2-Hydroxypropyl-p-nitrophenyl phosphate (HPNP)

CatalystMetal Ion(s)kcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Conditions
[Zn(Me-TACN)]²⁺ Zn(II)--0.06440°C, pH 8.13[2][3]
Dinuclear Zn(II) Pyrazolate Complex Zn(II)₂---50°C, DMSO/water (1:1)
[Zn₂(bcmp)(-H)(μ-OH)]²⁺ Zn(II)₂---40°C, pH range 3.5-11.0[4]
Eu(III) Cryptate (2.2.1) Eu(III)--1.7 x 10⁻⁴50°C, pH 7.5[5]
Dinuclear Zn(II) Complex with Hexaaza Macrocyclic Ligand Zn(II)₂---25°C, pH 7.0-8.5[6]

Note: For some complexes, only the second-order rate constant (k₂) is reported as the reaction did not exhibit saturation kinetics under the tested conditions.

Table 2: Kinetic Parameters for the Cleavage of Bis(p-nitrophenyl) phosphate (BNPP)

CatalystMetal Ion(s)kcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Conditions
[Zn₂(bcmp)(-H)(μ-OH)]²⁺ Zn(II)₂--0.02840°C, pH 8.0[4]
Cu(II) Piperazine-Based Complexes Cu(II)0.1 - 0.8--37°C, pH 7.4[7]
Dinuclear Zn(II) Pyrazolate Complex Zn(II)₂---50°C, DMSO/water (1:1)

Experimental Protocols

General Protocol for Phosphate Ester Cleavage Assay using UV-Vis Spectroscopy

This protocol describes a general method for determining the kinetic parameters of a metal complex-catalyzed hydrolysis of a p-nitrophenyl phosphate ester (e.g., HPNP or BNPP). The reaction is monitored by measuring the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate anion (ε₄₀₀ ≈ 18,000 M⁻¹cm⁻¹ at alkaline pH).

Materials:

  • Phosphate ester substrate (e.g., HPNP, BNPP) stock solution in a suitable solvent (e.g., DMSO, water).

  • Metal complex catalyst stock solution in water or a suitable buffer.

  • Buffer solution of the desired pH (e.g., HEPES, Tris-HCl). It is crucial to use a buffer that does not coordinate strongly to the metal ion.

  • UV-Vis spectrophotometer with temperature control.

  • Cuvettes (e.g., 1 cm path length).

Procedure:

  • Preparation of Reaction Mixture:

    • In a cuvette, add the appropriate volume of buffer solution to achieve the final desired volume (e.g., 1 mL).

    • Add the desired volume of the metal complex stock solution to achieve the final catalyst concentration.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C, 37°C, or 40°C).[2]

  • Initiation of the Reaction:

    • To initiate the reaction, add a small volume of the substrate stock solution to the cuvette and mix quickly by inverting the cuvette or by gentle pipetting. The final substrate concentration should be significantly lower than the catalyst concentration for pseudo-first-order conditions.[2]

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 400 nm over time. Record data at regular intervals for a sufficient duration to observe a significant change in absorbance.

  • Data Analysis:

    • Pseudo-first-order rate constant (k_obs): Under conditions where [Catalyst] >> [Substrate], the reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_f is the final absorbance, and A_0 is the initial absorbance.

    • Second-order rate constant (k₂ or kcat/KM): To determine the second-order rate constant, perform the experiment at several different catalyst concentrations and plot k_obs versus [Catalyst]. The slope of the resulting linear plot will be the second-order rate constant.[2]

    • Michaelis-Menten parameters (kcat and KM): If the reaction exhibits saturation kinetics, perform the experiment at a fixed catalyst concentration and varying substrate concentrations. Plot the initial reaction rate (v₀) versus the substrate concentration ([S]). The data can then be fitted to the Michaelis-Menten equation to determine kcat and KM: v₀ = (kcat * [E]₀ * [S]) / (KM + [S]) where [E]₀ is the initial enzyme (catalyst) concentration.

G cluster_setup Experimental Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Buffer Solution Mixing Mix Buffer & Catalyst Buffer->Mixing Catalyst Metal Complex Stock Solution Catalyst->Mixing Substrate Substrate Stock Solution Initiation Add Substrate & Mix Substrate->Initiation Cuvette Cuvette in Spectrophotometer Equilibration Temperature Equilibration Mixing->Equilibration Equilibration->Initiation Measurement Monitor Absorbance at 400 nm Initiation->Measurement Plot_Abs_Time Plot Absorbance vs. Time Measurement->Plot_Abs_Time Fit_Data Fit to Kinetic Model Plot_Abs_Time->Fit_Data Determine_kobs Determine k_obs Fit_Data->Determine_kobs Plot_kobs_Conc Plot k_obs vs. [Catalyst] Determine_kobs->Plot_kobs_Conc Determine_k2 Determine k₂ Plot_kobs_Conc->Determine_k2

Mechanisms of Phosphate Ester Cleavage

The catalytic cleavage of phosphate esters by metal complexes generally proceeds through a combination of the following steps:

  • Lewis Acid Activation: The metal ion coordinates to one or more of the non-ester oxygen atoms of the phosphate group. This coordination polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. In dinuclear metal complexes, both metal ions can coordinate to the phosphate group, leading to a synergistic enhancement of the Lewis acidity.[4]

  • Nucleophilic Attack: A nucleophile, typically a metal-bound hydroxide ion, attacks the activated phosphorus center. The metal ion plays a crucial role in lowering the pKa of a coordinated water molecule, making it a more potent nucleophile at neutral pH.

  • Leaving Group Departure: The attack of the nucleophile leads to the formation of a pentacoordinate transition state or intermediate, which then collapses to release the leaving group (e.g., an alcohol or a phenolate).

G cluster_catalyst Dinuclear Zinc Catalyst cluster_substrate Phosphate Ester Substrate cluster_product Products Zn1 Zn²⁺ OH ⁻OH Zn1->OH Coordination Zn2 Zn²⁺ H2O H₂O Zn2->H2O Coordination Substrate R-O-P(O)₂-O-R' OH->Substrate Nucleophilic Attack Substrate->Zn1 Coordination (Lewis Acid Activation) Substrate->Zn2 Coordination Product1 R-O-P(O)₂-OH Substrate->Product1 Cleavage Product2 R'-OH Substrate->Product2 Cleavage

Comparison of Different Classes of Cleavage Agents
  • Zinc Complexes: Zinc(II) is a good Lewis acid and can effectively activate the phosphate group. Dinuclear zinc complexes often exhibit higher catalytic activity than their mononuclear counterparts due to cooperative effects.[8] The 1,4,7-triazacyclononane (TACN) ligand provides a stable coordination environment for the zinc ion. The methylated version, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me-TACN), can influence the coordination number and reactivity of the zinc center.[2]

  • Lanthanide Complexes: Lanthanide ions (Ln³⁺) are hard Lewis acids with high charge density and coordination numbers, making them effective catalysts for phosphate ester cleavage.[9] They can promote both the formation and breakdown of the pentacoordinate intermediate. Macrocyclic ligands are often used to encapsulate the lanthanide ion, preventing the formation of inactive hydroxo-bridged polymers.

  • Copper Complexes: Copper(II) complexes have also been shown to be effective catalysts for phosphate ester cleavage. The geometry of the copper complex and the nature of the ligand play a crucial role in determining its catalytic activity.[7]

Conclusion

The choice of a phosphate cleavage agent depends on the specific application, including the nature of the substrate and the desired reaction conditions. The 1,4,7-triazacyclononane zinc complex and its derivatives offer a versatile and effective platform for phosphate ester cleavage. Dinuclear zinc complexes, in general, show enhanced reactivity due to the cooperative action of the two metal centers. Lanthanide and copper complexes represent viable alternatives with their own unique catalytic properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design effective experiments in the field of artificial nuclease development.

References

Cross-Validation of Experimental and Computational Results for Zinc Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental and computational data for zinc complexes, designed for researchers, scientists, and drug development professionals. By presenting a side-by-side view of experimental measurements and theoretical calculations, this document aims to facilitate the validation of computational models and provide a deeper understanding of the structural and electronic properties of these important coordination compounds.

Data Presentation: Comparative Analysis of Spectroscopic and Structural Parameters

The following tables summarize the quantitative comparison between experimental and computational data for various zinc complexes. These comparisons are crucial for assessing the accuracy of different computational methods in predicting the physicochemical properties of zinc complexes.

Table 1: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax)

Complex/LigandExperimental λmax (nm)Computational MethodCalculated λmax (nm)Reference
[Zn(LH)2]345TD-DFT/B3LYP~350[1]
H3L345TD-DFT/B3LYP/6-311G(d,p)Not specified[2][3]
Zinc Complex of H3L449TD-DFT/B3LYP/6-311G(d,p)Not specified[2][3]

Table 2: Comparison of Experimental and Calculated Infrared (IR) Vibrational Frequencies

ComplexExperimental IR ν(C=N) (cm-1)Computational MethodCalculated IR ν(C=N) (cm-1)Reference
Zinc Complex of H3L1621DFT/B3LYP/6-311G(d,p)Not specified[3]

Table 3: Comparison of Experimental and Calculated Bond Lengths (Å)

ComplexBondExperimental Bond Length (Å)Computational MethodCalculated Bond Length (Å)Reference
[Zn(CQH)Cl3]Zn-N2.051AIMD-B3LYP2.07 ± 0.07[4][5][6][7][8]
[Zn(CQH)Cl3]Zn-Cl2.231 - 2.309AIMD-B3LYP2.29 - 2.35[4][5][6][7][8]

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of both experimental and computational results.

Experimental Protocols
  • UV-Vis Spectroscopy: The electronic absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The samples are typically dissolved in a suitable solvent, such as ethanol or dichloromethane, to a concentration of approximately 10-5 M. The spectra are recorded at room temperature.[2][3]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer in the range of 4000-400 cm-1 using KBr pellets. This technique is used to identify the characteristic vibrational frequencies of the functional groups in the synthesized compounds.[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F2 using appropriate software packages. This method provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles.[4][5][6][7][8]

Computational Protocols
  • Density Functional Theory (DFT) Calculations: Geometry optimization and electronic structure calculations are performed using DFT methods. A popular functional for this purpose is B3LYP, often paired with a basis set such as 6-311G(d,p). Solvent effects can be included using a polarizable continuum model (PCM). All calculations are typically carried out using a software package like Gaussian.[3]

  • Time-Dependent DFT (TD-DFT) Calculations: To simulate the UV-Vis absorption spectra, TD-DFT calculations are performed on the optimized ground-state geometries of the complexes. This method allows for the calculation of electronic transition energies and oscillator strengths, which can be compared with the experimental spectra.[1][2]

  • Ab Initio Molecular Dynamics (AIMD): To study the dynamic behavior and coordination of the zinc complexes in solution, AIMD simulations can be performed. The B3LYP functional with a suitable basis set is often used for these calculations. These simulations provide insights into the coordination geometries and bond length fluctuations in a solvated environment.[4][5][6][7][8]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Visualizing complex systems and workflows is crucial for understanding the relationships between different components and steps. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified styling guidelines.

Toll-like Receptor 4 (TLR4) Signaling Pathway Involving Zinc

Zinc plays a multifaceted role in the TLR4 signaling pathway, which is a key component of the innate immune system. Zinc is involved in the activation of downstream signaling cascades and also in the regulation of the inflammatory response.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Zinc_Influx Zinc Influx TLR4_MD2->Zinc_Influx IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription A20 A20 (Zinc Finger Protein) NFkB->A20 Induces Zinc_Influx->TAK1 Activates A20->TRAF6 Inhibits

TLR4 Signaling Pathway and the Role of Zinc
Experimental and Computational Cross-Validation Workflow

This workflow outlines the logical steps for the cross-validation of experimental and computational data for a new zinc complex.

Cross_Validation_Workflow Synthesis Synthesis of Zinc Complex Exp_Char Experimental Characterization Synthesis->Exp_Char Comp_Model Computational Modeling Synthesis->Comp_Model UV_Vis_Exp UV-Vis Spectroscopy Exp_Char->UV_Vis_Exp IR_Exp IR Spectroscopy Exp_Char->IR_Exp XRay_Exp X-ray Crystallography Exp_Char->XRay_Exp Comparison Data Comparison and Validation UV_Vis_Exp->Comparison IR_Exp->Comparison XRay_Exp->Comparison DFT_Opt DFT Geometry Optimization Comp_Model->DFT_Opt TD_DFT TD-DFT for UV-Vis DFT_Opt->TD_DFT DFT_Freq DFT Frequency Calculation DFT_Opt->DFT_Freq DFT_Opt->Comparison Bond Lengths TD_DFT->Comparison DFT_Freq->Comparison Publication Publication/Further Studies Comparison->Publication

Cross-Validation Workflow for Zinc Complexes

References

Evaluating the Biocompatibility of TACN-Zinc Complexes for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe therapeutic agents is a cornerstone of modern medicine. Zinc complexes, particularly those involving the macrocycle 1,4,7-triazacyclononane (TACN), have emerged as promising candidates for various biomedical applications due to their unique chemical properties. However, a thorough evaluation of their biocompatibility is paramount before they can be considered for in vivo studies and potential clinical translation. This guide provides a comparative analysis of the biocompatibility of TACN-zinc complexes against other common zinc delivery methods, supported by experimental data and detailed protocols.

In Vitro Cytotoxicity: Gauging Cellular Tolerance

A primary indicator of biocompatibility is the effect of a compound on cell viability. Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells.

Comparative Cytotoxicity of Zinc Compounds

Compound/ComplexCell LineIC50 Value (µM)Reference
TACN-Zinc Analogue (Zn(II)-cyclen) VariesLower cytotoxicity than liposome analogues[1](2)
Zinc (II) N-Benzyl Methyl Dithiocarbamate -LD50 (mice): 794.3 - 954 mg/kg[3](3)
Zinc Oxide (ZnO) Nanoparticles Human Erythrocytes65.2% hemolysis at 250 ppm[4](4)
Zinc Gluconate -LD50 (mice, IV): 39.6 mg/kg[5](5)

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LD50 (Lethal Dose 50%) is the dose required to kill 50% of a test population.

Studies on a TACN-zinc analogue, Zn(II)-cyclen, have indicated that it possesses lower cytotoxicity compared to traditional liposomal delivery systems, suggesting a favorable preliminary safety profile.[1](2) In contrast, other zinc complexes and formulations exhibit varying degrees of toxicity. For instance, Zinc (II) N-benzyl methyl dithiocarbamate has a reported LD50 in mice between 794.3 and 954 mg/kg, categorizing it as slightly toxic.[3](3) Zinc oxide nanoparticles have been shown to induce significant hemolysis (rupture of red blood cells) at a concentration of 250 ppm.[4](4) For comparison, the intravenous LD50 of zinc gluconate in mice is 39.6 mg/kg.[5](5)

Hemolytic Activity: Assessing Impact on Red Blood Cells

Hemolysis assays are vital for evaluating the biocompatibility of compounds intended for intravenous administration. These assays measure the extent of red blood cell lysis caused by a substance.

Comparative Hemolytic Activity

Compound/ComplexHemolytic ActivityReference
TACN-Zinc Complexes Data not readily available in direct comparative studies.-
Zinc Oxide (ZnO) Nanoparticles 65.2% hemolysis at 250 ppm in human erythrocytes.[4](4)
Zinc Ions (from various salts) Can inhibit hemolysis induced by other agents at certain concentrations.[6](6)
Zinc Pyrithione Used as an antimicrobial; hemolytic data in a comparative context is limited.[7](8--INVALID-LINK--

In Vivo Acute Toxicity: A Whole-System Perspective

Animal models provide crucial information on the systemic effects of a compound. Acute toxicity studies, such as the determination of the LD50, are fundamental for establishing a preliminary safety window.

Comparative In Vivo Acute Toxicity

Compound/ComplexAnimal ModelRouteLD50Reference
TACN-Zinc Complexes Data not readily available.---
Zinc Gluconate Mice (C57BL/6J)Intravenous39.6 mg/kg[5](9--INVALID-LINK--
Zinc (II) N-Benzyl Methyl Dithiocarbamate Mice-794.3 - 954 mg/kg[3](3)

Direct in vivo acute toxicity data for TACN-zinc complexes is currently limited in publicly available literature. However, data for other zinc compounds, such as zinc gluconate, provide a benchmark for comparison.[5](9--INVALID-LINK-- The significantly higher LD50 of the dithiocarbamate complex compared to intravenous zinc gluconate highlights the importance of the ligand in modulating the overall toxicity of the zinc complex.

Signaling Pathway Modulation: The Role of MAPK

Zinc ions are known to act as signaling molecules, capable of modulating various intracellular pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and stress responses, is a key target of zinc.

An influx of zinc, often facilitated by ionophores, can lead to the activation of specific MAPK cascades, including the ERK and p38 pathways.[10](11--INVALID-LINK-- This activation can have profound effects on cellular function and fate. Understanding how TACN-zinc complexes influence these pathways is crucial for predicting their biological effects, both therapeutic and potentially toxic.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TACN-Zn TACN-Zinc Complex Transporter Zinc Transporter TACN-Zn->Transporter Facilitated Transport Zn2 Increased Intracellular Zn²⁺ Transporter->Zn2 Ras Ras Zn2->Ras Activation p38 p38 Zn2->p38 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., CREB) ERK->Transcription p38->Transcription Response Cellular Responses (Proliferation, Inflammation, Apoptosis) Transcription->Response

Caption: Proposed signaling cascade initiated by TACN-Zinc complexes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable biocompatibility data.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the TACN-zinc complex and control compounds (e.g., zinc salts, other ionophores) in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

2. Hemolysis Assay

  • Objective: To assess the lytic effect of the test compound on red blood cells.

  • Methodology:

    • Obtain fresh whole blood and centrifuge to separate the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS).

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

    • Prepare serial dilutions of the TACN-zinc complex and control compounds in PBS.

    • In a 96-well plate, mix the RBC suspension with the test compound dilutions. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Incubate the plate at 37°C for 1-2 hours.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis using the formula: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

3. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) of the test compound in a stepwise procedure.

  • Methodology:

    • Use a small group of animals (typically 3 female rats or mice per step) for each dose level.

    • Administer a starting dose of the TACN-zinc complex based on available in vitro data and information on related compounds. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.

    • Observe the animals closely for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome of the initial dose, the next dose is either increased or decreased.

    • The LD50 is estimated based on the dose at which mortality is observed.

    • At the end of the observation period, perform a gross necropsy on all surviving animals.

Start Start Dose Administer Starting Dose (e.g., 300 mg/kg) Start->Dose Observe Observe for 48h (Toxicity/Mortality) Dose->Observe Outcome1 0-1 Deaths Observe->Outcome1 Outcome2 2-3 Deaths Observe->Outcome2 DoseUp Re-dose at Higher Level (e.g., 2000 mg/kg) Outcome1->DoseUp Stop Stop Testing Outcome2->Stop DoseUp->Observe DoseDown Re-dose at Lower Level (e.g., 50 mg/kg) DoseDown->Observe Classify Classify Toxicity Stop->Classify

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

Conclusion

The available data suggests that TACN-zinc complexes, such as Zn(II)-cyclen, hold promise as biocompatible zinc delivery systems with potentially lower cytotoxicity than some existing alternatives. However, a comprehensive in vivo biocompatibility profile is still lacking. To confidently advance these complexes towards clinical applications, further rigorous and comparative studies are essential. This includes detailed in vivo acute and chronic toxicity evaluations, as well as specific assessments of their hemolytic potential. Understanding their precise interactions with key signaling pathways, like the MAPK cascade, will also be critical in elucidating both their therapeutic mechanisms and potential off-target effects. The experimental protocols outlined in this guide provide a framework for generating the necessary data to robustly evaluate the in vivo biocompatibility of TACN-zinc complexes.

References

A Comparative Guide to Novel Triazonine Zinc Catalysts and Biological Phosphoesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of emerging triazonine-based zinc catalysts against well-characterized biological phosphoesterases. The data presented is collated from recent studies to facilitate an objective evaluation for researchers engaged in enzyme mimicry, drug discovery, and catalyst design.

Performance Data: A Comparative Overview

The catalytic efficiency of novel triazonine zinc catalysts and known phosphoesterases is summarized below. It is important to note that the experimental conditions, including substrates, pH, and temperature, vary between studies. This data is intended for comparative insight rather than a direct, one-to-one performance benchmark under identical conditions.

Table 1: Catalytic Performance of Triazonine Zinc Catalysts
Catalyst/ComplexSubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Temperature (°C)pH
Zn(II)-1,4,7-Trimethyl-1,4,7-TriazacyclononaneHPNP¹0.064[1]40~8.1 (active species)
Trinuclear Zn(II) ComplexHPNP¹Higher kcat than dinuclear analogue²--
Dinuclear Zn(II) ComplexBNPP³kcat = 5.08 x 10⁻³ s⁻¹--

¹HPNP: 2-hydroxypropyl-p-nitrophenyl phosphate ²Qualitative comparison from the study, specific value not provided.[2] ³BNPP: bis(p-nitrophenyl) phosphate

Table 2: Kinetic Parameters of Known Phosphodiesterases (PDEs)
PDE FamilySubstrateKₘ (µM)Notes
PDE1AcAMP73–120Calcium/calmodulin regulated[1]
PDE1AcGMP2.6–5Calcium/calmodulin regulated[1]
PDE2AcAMP30–50cGMP stimulated[1]
PDE2AcGMP10–30cGMP stimulated[1]
PDE3AcAMP0.02–0.15cGMP inhibited[1]
PDE4AcAMP2.9–10cAMP specific[1]
PDE5AcGMP0.8-1.4cGMP specific
PDE7AcAMP0.1–0.2Rolipram insensitive[1]
PDE8AcAMP0.04–0.06cAMP specific[1]
PDE9AcGMP0.17–0.39cGMP specific[1]
PDE10AcAMP0.26cAMP inhibited, dual substrate[1]
PDE10AcGMP7.2cAMP inhibited, dual substrate[1]
PDE11AcAMP1.04–5.7Dual substrate[1]
PDE11AcGMP0.52–4.2Dual substrate[1]

Experimental Protocols

The following protocols outline the methodologies for key experiments cited in the comparison of triazonine zinc catalysts and phosphoesterases.

General Phosphoesterase Activity Assay (UV-Vis Spectrophotometry)

This protocol describes a common method for determining the catalytic activity of both natural phosphoesterases and synthetic catalysts by monitoring the hydrolysis of a model phosphodiester substrate, such as bis(p-nitrophenyl) phosphate (BNPP).

Objective: To measure the rate of phosphodiester bond cleavage by monitoring the formation of the product, p-nitrophenolate, which absorbs light at 400 nm.

Materials:

  • Triazonine zinc catalyst or phosphoesterase enzyme

  • bis(p-nitrophenyl) phosphate (BNPP) or 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) as substrate

  • Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH

  • UV-Vis spectrophotometer

  • Cuvettes

  • Temperature-controlled water bath or spectrophotometer holder

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 10 mM BNPP in a suitable solvent).

    • Prepare a stock solution of the catalyst or enzyme at a known concentration.

    • Prepare the reaction buffer at the desired pH and ionic strength.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer.

    • Add the catalyst or enzyme solution to the buffer to achieve the desired final concentration.

    • Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction:

    • To initiate the reaction, add a small volume of the substrate stock solution to the cuvette and mix quickly. The final substrate concentration should be in excess of the catalyst/enzyme concentration to ensure pseudo-first-order kinetics.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 400 nm over time.

    • Record data at regular intervals for a set period, ensuring the initial linear phase of the reaction is captured.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the slope of the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance to the change in product concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of p-nitrophenolate at 400 nm.

    • Determine kinetic parameters such as the second-order rate constant (k) by dividing the initial rate by the concentrations of the catalyst and substrate. For Michaelis-Menten kinetics, vary the substrate concentration to determine Kₘ and Vₘₐₓ.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Phosphodiesterases (PDEs)

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/Neurotransmitter Receptor GPCR Signal->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP (Second Messenger) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE->AMP_GMP Hydrolyzes Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets

Caption: Regulation of cyclic nucleotide signaling by phosphodiesterases.

Experimental Workflow for Benchmarking Catalytic Activity

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinetic Assay (UV-Vis) cluster_analysis 3. Data Analysis cluster_comparison 4. Comparison Prep_Catalyst Prepare Triazonine Zinc Catalyst Stock Equilibrate Equilibrate Buffer and Catalyst/Enzyme in Cuvette Prep_Catalyst->Equilibrate Prep_Enzyme Prepare Phosphoesterase Stock Prep_Enzyme->Equilibrate Prep_Substrate Prepare Substrate (e.g., BNPP) Stock Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Prep_Buffer Prepare Reaction Buffer (Constant pH, Temp) Prep_Buffer->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 400 nm over Time Initiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Calc_Rate Calculate Initial Rate (v₀) from Linear Slope Plot_Data->Calc_Rate Calc_Kinetics Determine Kinetic Parameters (k, kcat, Km) Calc_Rate->Calc_Kinetics Compare_Data Compare Kinetic Data of Catalyst and Enzyme Calc_Kinetics->Compare_Data

Caption: Workflow for comparing catalyst and enzyme kinetics.

References

Comparative Analysis of Substituted vs. Unsubstituted TACN Zinc Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical in applications ranging from catalysis to biomedical imaging. The macrocycle 1,4,7-triazacyclononane (TACN) and its derivatives are versatile ligands for zinc(II) ions, offering a stable coordination environment. The strategic substitution on the TACN backbone allows for the fine-tuning of the resulting zinc complex's properties, including stability, catalytic activity, and fluorescence. This guide provides a comparative analysis of substituted versus unsubstituted TACN zinc complexes, supported by experimental data, to aid in the selection of the optimal complex for specific research applications.

Impact of Substitution on Complex Stability

The stability of a TACN zinc complex is a crucial parameter, influencing its performance and biocompatibility. Stability is typically quantified by the logarithm of the formation constant (log K), with higher values indicating a more stable complex. Substituents on the TACN nitrogen atoms can significantly impact the stability of the corresponding zinc complex through electronic and steric effects.

Generally, electron-donating groups on the TACN ring are expected to increase the basicity of the nitrogen donors, leading to stronger coordination with the Lewis acidic Zn(II) ion and thus a higher stability constant. Conversely, electron-withdrawing groups may decrease the stability. Steric hindrance introduced by bulky substituents can also affect the coordination geometry and stability.

ComplexSubstituentLog KReference
[Zn(TACN)]²⁺Unsubstituted11.7[1]
[Zn(Me₃TACN)]²⁺Three Methyl groups12.8[1]
[Zn(iPr₃TACN)]²⁺Three Isopropyl groups13.5[1]

Catalytic Activity in Phosphate Ester Hydrolysis

TACN zinc complexes are known to catalyze the hydrolysis of phosphate esters, mimicking the function of some metalloenzymes. This catalytic activity is highly dependent on the nature of the substituents on the TACN ligand. The introduction of functional groups that can act as a nucleophile or modulate the Lewis acidity of the zinc center can significantly enhance the catalytic rate.

For instance, the introduction of a methyl group at the 2-position of a pyridyl substituent in a TACN-like zinc complex has been shown to increase the rate of phosphate ester hydrolysis by approximately fivefold compared to the unsubstituted analogue.[2] This enhancement is attributed to steric effects that may favor a more catalytically active geometry. Furthermore, incorporating a hydrated aldehyde functionality into the ligand framework can lead to catalytic turnover, a significant improvement over stoichiometric reagents.[2][3]

ComplexSubstratek_obs (s⁻¹)ConditionsReference
Unsubstituted Pyridyl-based Zn ComplexBis(p-nitrophenyl) phosphate (BNPP)~1 x 10⁻⁵pH 7.0, 25 °C[2]
2-Methylpyridyl-based Zn ComplexBis(p-nitrophenyl) phosphate (BNPP)~5 x 10⁻⁵pH 7.0, 25 °C[2]
Aldehyde-functionalized Zn ComplexBis(p-nitrophenyl) phosphate (BNPP)7.1 x 10⁻⁴pH 7.0, 25 °C[2]

Fluorescence Properties for Zinc Sensing

The attachment of fluorophores to the TACN scaffold has led to the development of highly sensitive and selective fluorescent sensors for zinc ions. The fluorescence properties of these sensors, such as quantum yield (Φ) and fluorescence enhancement upon zinc binding, are profoundly influenced by the nature and position of the substituent.

A notable example is the comparison between TACN derivatives functionalized with 6-methoxy-2-quinolylmethyl and 1-isoquinolylmethyl moieties. The zinc complex of the 6-methoxy-2-quinolylmethyl substituted TACN exhibits a significant 9-fold increase in fluorescence intensity upon binding to zinc, with a quantum yield of 0.070. In contrast, the isoquinoline analog shows minimal fluorescence enhancement. This difference highlights the critical role of the substituent's electronic properties and its coordination geometry with the zinc ion in modulating the fluorescence response.

ComplexFluorophore SubstituentQuantum Yield (Φ) of Zn ComplexFluorescence Enhancement (I/I₀)Reference
[Zn(6-MeOTQTACN)]²⁺6-methoxy-2-quinolylmethyl0.0709.0[4]
[Zn(1-isoTQTACN)]²⁺1-isoquinolylmethylNot reported (minimal enhancement)Minimal[4]
[Zn(Pyrene-TACN)]²⁺Pyrenylmethyl-Significant quenching[5]

Experimental Protocols

Synthesis of N-Substituted TACN Ligands

A general and efficient method for the synthesis of N,N',N''-trisubstituted TACN derivatives involves a three-step process starting from 1,4,7-triazacyclononane (TACN).

  • Protection: The secondary amine groups of TACN are first protected, for example, by forming a bicyclic aminal intermediate.

  • Alkylation: The protected TACN is then alkylated with the desired substituent-containing halide (e.g., benzyl bromide, chloromethyl-quinoline). This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

  • Deprotection: Finally, the protecting group is removed to yield the N-substituted TACN ligand.

This modular approach allows for the synthesis of a wide variety of symmetrically and asymmetrically substituted TACN ligands.

Determination of Stability Constants by Potentiometric Titration

The stability constants of the zinc complexes are determined by potentiometric titration.[1][6][7][8][9][10]

  • Solution Preparation: A series of solutions are prepared containing a known concentration of the TACN ligand, a known concentration of a strong acid (e.g., HCl), and a background electrolyte (e.g., KCl) to maintain constant ionic strength. A corresponding set of solutions is also prepared with the addition of a known concentration of ZnCl₂.

  • Titration: Each solution is titrated with a standardized solution of a strong base (e.g., KOH) at a constant temperature. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: The titration data (pH vs. volume of base added) are analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the zinc complex.[6]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of the zinc complexes is determined relative to a standard fluorophore with a known quantum yield.

  • Sample Preparation: Solutions of the zinc complex and the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) are prepared in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectroscopic Measurements: The absorption spectra are recorded to determine the exact absorbance at the excitation wavelength. The fluorescence emission spectra are then recorded for both the sample and the standard under identical instrumental conditions (e.g., excitation and emission slit widths).

  • Calculation: The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation TACN 1,4,7-Triazacyclononane (TACN) Protection Protection of Amines TACN->Protection e.g., Aminal formation Alkylation N-Alkylation with R-X Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection Substituted_TACN Substituted TACN Ligand Deprotection->Substituted_TACN Complex [Zn(Substituted_TACN)]²⁺ Substituted_TACN->Complex ZnCl2 ZnCl₂ ZnCl2->Complex Stability Stability (log K) Potentiometric Titration Complex->Stability Catalysis Catalytic Activity (k_obs) Phosphate Ester Hydrolysis Complex->Catalysis Fluorescence Fluorescence (Φ, I/I₀) Spectrofluorometry Complex->Fluorescence

Figure 1. Workflow for the synthesis and comparative analysis of substituted TACN zinc complexes.

Signaling_Pathway_Analogy cluster_ligand Ligand Design cluster_complex Zinc Complex Properties cluster_application Application Performance Unsubstituted Unsubstituted TACN Stability Stability Unsubstituted->Stability Baseline Catalysis Catalytic Activity Unsubstituted->Catalysis Baseline Fluorescence Fluorescence Unsubstituted->Fluorescence Baseline Substituted Substituted TACN Substituted->Stability Modulated Substituted->Catalysis Modulated Substituted->Fluorescence Modulated Application Desired Application (e.g., Sensing, Catalysis) Stability->Application Catalysis->Application Fluorescence->Application

Figure 2. Logical relationship between ligand substitution and application performance.

References

Unveiling the Coordination Sphere of Zinc in Triazonine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise coordination geometry of metal complexes is paramount for rational drug design and development. This guide provides a comparative analysis of the coordination environment of zinc(II) ions when complexed with various triazonine-based ligands. We present key experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations to offer a comprehensive overview of the structural landscape of these promising therapeutic agents.

The coordination geometry of zinc in complexes is a critical determinant of their biological activity and stability. Triazonine derivatives, a class of nitrogen-rich heterocyclic compounds, have emerged as versatile ligands capable of forming stable and structurally diverse complexes with zinc. The resulting zinc-triazonine complexes are being explored for a range of therapeutic applications, leveraging the essential biological roles of zinc. This guide compares the coordination geometries of zinc in several recently reported triazonine complexes, providing a data-driven foundation for further research and development.

Comparative Analysis of Coordination Geometries

The coordination number and geometry of zinc in triazonine complexes are primarily influenced by the denticity of the triazonine ligand and the nature of any co-ligands present. The most commonly observed geometries include tetrahedral and penta-coordinate (distorted square pyramidal or trigonal bipyramidal) arrangements.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of these complexes, offering precise measurements of bond lengths and angles. Below is a summary of crystallographic data for representative zinc-triazonine complexes.

Complex/LigandCoordination NumberGeometryCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
[Zn₃(PMT)₂(Cl₄)(N₃)₂] [1]Zn1: 4, Zn2: 5Zn1: Distorted Tetrahedral, Zn2: Penta-coordinateMonoclinicC2/cZn1-Cl: ~2.23, Zn1-N: ~2.04, Zn2-N(triazine): 2.072, Zn2-N(pyrazolyl): 2.181, 2.279Cl1-Zn1-Cl1#: 118.35, N10-Zn1-Cl1#: 105.46
[Zn(DMPT)Cl₂] [2]5Intermediate between Trigonal Bipyramidal and Square PyramidalMonoclinicP2₁/nZn-N(hydrazone): 2.0822, Zn-N(pyridine): 2.1481, Zn-N(s-triazine): 2.563-
[Zn(BPMT)(NCS)₂] [3][4]5Distorted Square Pyramidal--Zn-N(triazine): 2.055, Zn-N(pyrazole): 2.191, 2.223-
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

NMR spectroscopy in solution provides valuable information about the coordination of the ligand to the zinc ion. Changes in the chemical shifts of ligand protons and carbons upon complexation are indicative of binding.

Complex/LigandNucleusSolventKey Chemical Shift Changes
General Triazonine Complexes¹H, ¹³CDMSO-d₆, CDCl₃Downfield or upfield shifts of protons and carbons adjacent to coordinating nitrogen atoms upon complexation with zinc.[5]
Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting and corroborating the coordination geometry of metal complexes. These computational studies can provide optimized structures, bond lengths, and bond angles that complement experimental findings.

Complex/LigandFunctionalBasis SetCalculated Coordination GeometryKey Calculated Bond Lengths (Å)
General Zn(II) ComplexesB3LYP6-31GTetrahedral, Trigonal Planar-
Zn(II) Hydrazone ComplexesB3LYP6-31GFive-fold coordination-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the typical protocols for the key analytical techniques used to characterize zinc-triazonine complexes.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the zinc-triazonine complex in an appropriate solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the zinc-triazonine complex are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

  • Data Analysis: The spectra of the complex are compared to the spectra of the free ligand to identify changes in chemical shifts, which indicate the coordination sites of the ligand to the zinc ion.

Density Functional Theory (DFT) Calculations
  • Model Building: The initial three-dimensional structure of the zinc-triazonine complex is built using molecular modeling software.

  • Geometry Optimization: The geometry of the complex is optimized using a selected density functional (e.g., B3LYP) and basis set (e.g., 6-31G). The optimization calculation is performed until a stationary point on the potential energy surface is found.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies).

  • Analysis: The optimized structure provides theoretical bond lengths, bond angles, and other geometric parameters that can be compared with experimental data.

Workflow for Confirming Coordination Geometry

The following diagram illustrates the typical workflow for determining the coordination geometry of zinc in triazonine complexes, integrating experimental and computational approaches.

G Workflow for Determining Zinc Coordination Geometry cluster_synthesis Synthesis & Initial Characterization cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Zinc-Triazonine Complex initial_char Initial Characterization (FT-IR, Elemental Analysis) synthesis->initial_char xray Single-Crystal X-ray Diffraction initial_char->xray nmr NMR Spectroscopy (¹H, ¹³C) initial_char->nmr dft DFT Calculations initial_char->dft comparison Comparison of Experimental & Computational Data xray->comparison nmr->comparison dft->comparison confirmation Confirmation of Coordination Geometry comparison->confirmation

Caption: A flowchart illustrating the integrated experimental and computational workflow for the comprehensive determination of the coordination geometry of zinc in triazonine complexes.

This guide provides a foundational comparison of the coordination geometries of zinc in triazonine complexes, supported by experimental data and detailed protocols. The synergistic use of X-ray crystallography, NMR spectroscopy, and DFT calculations is essential for a thorough understanding of the structural features that govern the function of these important metal-based compounds. Researchers can leverage this information to design and synthesize novel zinc-triazonine complexes with tailored properties for various therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 1H-1,4,7-Triazonine Zinc Complex: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The proper disposal of 1H-1,4,7-Triazonine zinc complex is crucial for laboratory safety and environmental protection. This compound is classified as hazardous, primarily due to its acute and long-term toxicity to aquatic life.[1] Adherence to the following procedural guidance will ensure compliant and safe disposal, mitigating risks to personnel and the environment. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the this compound and its waste products should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended disposal strategy involves a chemical pretreatment to immobilize the zinc as an insoluble salt, followed by the separate and compliant disposal of the resulting solid and liquid waste streams.

Step 1: Chemical Pretreatment - Precipitation of Zinc

This procedure aims to precipitate the zinc from the complex, rendering it less bioavailable.

  • Dissolution: If the complex is in solid form, dissolve it in a minimal amount of dilute aqueous acid (e.g., 0.1 M HCl) in a suitable beaker. This step may help to break the coordination complex.

  • pH Adjustment: While stirring, slowly add a precipitating agent such as a 1 M solution of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). Monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: Continue adding the base dropwise until the pH of the solution is between 8.0 and 10.0. At this pH, zinc will precipitate out of the solution as insoluble zinc hydroxide (Zn(OH)₂). A white precipitate will form.

  • Digestion: Gently heat the mixture to approximately 50-60°C for about 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.

  • Cooling: Allow the mixture to cool to room temperature.

Step 2: Separation of Solid and Liquid Waste

  • Filtration: Set up a vacuum filtration apparatus with an appropriate filter paper. Carefully pour the mixture through the filter to separate the solid zinc hydroxide from the liquid supernatant.

  • Washing: Wash the solid precipitate on the filter paper with a small amount of deionized water to remove any residual soluble compounds.

  • Drying: Allow the solid zinc hydroxide to dry completely.

Step 3: Waste Collection and Labeling

  • Solid Waste: The dried zinc hydroxide precipitate should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include:

    • Waste Identification: "Hazardous Waste - Solid Zinc Compound"

    • Composition: Zinc Hydroxide (Zn(OH)₂)

    • Date of Generation

    • Responsible Researcher and Laboratory Information

  • Liquid Waste: The liquid filtrate, which contains the 1,4,7-Triazonine ligand, is also considered hazardous waste.[2][3] It should be collected in a separate, clearly labeled, and sealed container. The label should include:

    • Waste Identification: "Hazardous Waste - Aqueous 1,4,7-Triazonine Solution"

    • Composition: Aqueous solution of 1,4,7-Triazonine

    • Date of Generation

    • Responsible Researcher and Laboratory Information

Step 4: Final Disposal

Both the solid and liquid waste containers must be disposed of through an approved hazardous waste disposal facility.[1][4] Do not under any circumstances discharge the liquid waste down the drain, as this can have severe consequences for aquatic ecosystems.[1]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key quantitative parameters for the zinc precipitation step.

ParameterValueNotes
Precipitating Agent 1 M Sodium Hydroxide (NaOH) or 1 M Calcium Hydroxide (Ca(OH)₂)Use dropwise addition with constant stirring.
Target pH for Precipitation 8.0 - 10.0Monitor with a calibrated pH meter.
Digestion Temperature 50 - 60 °CGentle heating to improve precipitate quality.
Digestion Time 30 minutesEnsures more complete precipitation and larger particle size.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for the this compound.

DisposalWorkflow cluster_pretreatment Chemical Pretreatment cluster_separation Waste Separation cluster_final_disposal Final Disposal start Start: 1H-1,4,7-Triazonine Zinc Complex Waste dissolve Dissolve in Dilute Acid start->dissolve precipitate Add Base to Adjust pH to 8-10 dissolve->precipitate digest Heat to 50-60°C for 30 min precipitate->digest cool Cool to Room Temperature digest->cool filter Vacuum Filtration cool->filter solid_waste Collect & Label Solid Zinc Hydroxide filter->solid_waste Solid liquid_waste Collect & Label Liquid Triazonine Waste filter->liquid_waste Liquid approved_disposal Dispose via Approved Hazardous Waste Facility solid_waste->approved_disposal liquid_waste->approved_disposal

Caption: Disposal workflow for this compound.

References

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Reactant of Route 1
Reactant of Route 1
1H-1,4,7-Triazonine zinc complex
Reactant of Route 2
1H-1,4,7-Triazonine zinc complex

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